molecular formula C9H10BrNO2 B1272018 3-Bromo-l-phenylalanine CAS No. 82311-69-1

3-Bromo-l-phenylalanine

カタログ番号: B1272018
CAS番号: 82311-69-1
分子量: 244.08 g/mol
InChIキー: GDMOHOYNMWWBAU-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Bromo-L-phenylalanine (CAS 82311-69-1) is a chiral, non-natural amino acid derivative that serves as a critical building block in advanced biochemical and pharmaceutical research. This compound, with a molecular formula of C 9 H 10 BrNO 2 and a molecular weight of 244.09-244.1 g/mol, is characterized by its high purity, typically ≥95% to ≥98% as determined by HPLC. It appears as a white to off-white or grey powder and has a melting point of 208-210 °C. It is slightly soluble in water and should be stored at 0-8°C, sealed in a dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376126
Record name 3-bromo-l-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82311-69-1
Record name 3-bromo-l-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID50376126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-L-phenylalanine
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-L-phenylalanine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the phenyl ring of L-phenylalanine imparts unique chemical properties, offering a reactive handle for further molecular elaboration and influencing the biological activity of resulting compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and known biological interactions of this compound, tailored for professionals in pharmaceutical and biochemical research.

Core Chemical Properties

This compound is a white to off-white or grey powder.[1][2] Its key chemical and physical properties are summarized in the table below, providing a convenient reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO₂[1][3]
Molecular Weight 244.09 g/mol [3]
CAS Number 82311-69-1[2][3]
Melting Point 208 - 210 °C[2]
Appearance White to off-white/grey powder[1][2]
Solubility Slightly soluble in water. Soluble in 1N NaOH.[2]
Optical Rotation [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH)[2]
¹H NMR (CDCl₃, δ) 8.32 (2H, s), 7.50-7.48 (2H, m), 7.34-7.29 (2H, m), 4.22 (1H, t, J=6.2 Hz), 3.13-3.11 (2H, m)[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the asymmetric synthesis starting from 3-bromobenzaldehyde, followed by the deprotection of a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. While a complete, unified experimental protocol is not available in a single source, the following outlines a key final step in its preparation.

Protocol: Deprotection of (S)-N-Boc-3-bromophenylalanine [4]

This procedure describes the removal of the Boc protecting group to yield the final this compound product.

Materials:

  • (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

  • 4 M Hydrochloric acid in 1,4-dioxane (B91453)

  • Ether (Et₂O)

Procedure:

  • Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (75 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, a white precipitate will form.

  • Collect the white precipitate by filtration.

  • Wash the collected solid with ether (Et₂O).

  • The resulting product is (S)-2-amino-3-(3-bromophenyl)propionic acid (this compound) as a white solid. The product typically does not require further purification.

Yield: Approximately 89% (3.2 g).

Visualizations: Workflows and Pathways

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the asymmetric synthesis of this compound, starting from 3-bromobenzaldehyde. This represents a common strategy for the synthesis of non-natural amino acids.

G cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_deprotection Final Deprotection cluster_product Final Product start 3-Bromobenzaldehyde step1 Formation of an α-amino acid precursor (e.g., via Strecker or Schöllkopf synthesis) start->step1 step2 Introduction of chiral auxiliary step1->step2 step3 Diastereoselective alkylation or amination step2->step3 step4 Protection of the amine group (e.g., with Boc) step3->step4 deprotection Removal of Boc protecting group (acidic conditions) step4->deprotection product This compound deprotection->product G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glutamate_release Glutamate Release glutamate Glutamate glutamate_release->glutamate nmda NMDA Receptor glutamate->nmda ampa AMPA/Kainate Receptor glutamate->ampa excitation Postsynaptic Excitation nmda->excitation ampa->excitation bpa This compound (or derivative) bpa->glutamate_release Inhibition bpa->nmda Partial Agonism bpa->ampa Antagonism

References

3-Bromo-l-phenylalanine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Bromo-L-phenylalanine

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the substitution of a bromine atom at the meta position (carbon 3) of the phenyl ring. This modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines, including drug discovery, peptide synthesis, and biochemical research. Its applications range from serving as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, to its use in studies of protein synthesis and enzyme mechanisms.[1] This guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2][3]
Molecular Weight 244.09 g/mol [3][4][5][6]
Appearance White to off-white or grey crystalline powder[1][3][6]
Melting Point 208 - 210 °C[1]
Optical Rotation [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH)[1]
Water Solubility Slightly soluble. 15.38 mg/mL with sonication and pH adjusted to 3 with HCl.[3][4][6][7][8]
DMSO Solubility 5 mg/mL with sonication.[3]
pKa Data not available. For reference, the pKa values for the carboxyl and amino groups of L-phenylalanine are approximately 2.20 and 9.31, respectively.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[8]

Materials:

  • (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

  • 4 M Hydrochloric acid in 1,4-dioxane (B91453)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol) in a 1,4-dioxane solution of 4 M hydrochloric acid (75 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Optical Rotation

Optical rotation is a key property for chiral molecules like this compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • A solution of this compound is prepared by dissolving a precisely weighed sample in a known volume of 1N NaOH to achieve a concentration of 2 g/100mL.

  • The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

  • The tube is placed in the polarimeter, and the optical rotation is measured at 20°C using the sodium D-line.

  • The specific rotation is calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

Visualizations

The following diagrams illustrate the synthesis workflow and the interrelation of the physical properties of this compound.

G cluster_synthesis Synthesis Workflow of this compound start Start: (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid suspend Suspend in 4M HCl in 1,4-dioxane start->suspend stir Stir at room temperature for 16 hours suspend->stir monitor Monitor reaction (TLC/HPLC) stir->monitor isolate Isolate and purify product monitor->isolate end_product End Product: this compound isolate->end_product

Caption: Workflow for the synthesis of this compound.

G cluster_properties Physical Properties of this compound cluster_chemo Chemical Properties cluster_phys Physical State cluster_sol Solution Properties compound This compound mol_formula Molecular Formula C₉H₁₀BrNO₂ compound->mol_formula defines mol_weight Molecular Weight 244.09 g/mol compound->mol_weight defines appearance Appearance White to grey powder compound->appearance exhibits melting_point Melting Point 208-210 °C compound->melting_point exhibits solubility Solubility Slightly in water compound->solubility exhibits optical_rotation Optical Rotation [α]²⁰/D = +3 ± 1° compound->optical_rotation exhibits

Caption: Interrelation of physical properties of this compound.

References

In-Depth Technical Guide: 3-Bromo-L-phenylalanine (CAS No. 82311-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromo-L-phenylalanine is a synthetic amino acid derivative that serves as a versatile building block in pharmaceutical research and development. Its unique structure, featuring a bromine atom on the phenyl ring, imparts specific chemical properties that are highly advantageous in medicinal chemistry and peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 82311-69-1
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white or grey powder
Melting Point 208-210 °C
Purity ≥95%
Solubility Slightly soluble in water.
Storage Store at 2-8 °C
Synonyms
  • (S)-2-Amino-3-(3-bromophenyl)propanoic acid

  • H-Phe(3-Br)-OH

  • L-3-Bromophenylalanine

  • m-Bromo-L-phenylalanine

Applications in Research and Drug Development

This compound is a critical intermediate in the synthesis of novel therapeutics, particularly in the fields of neurology and inflammation. The bromine atom provides a reactive handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of diverse functional groups.

Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key starting material for the synthesis of complex molecular architectures. A prominent example is its use in the preparation of an intermediate for Lifitegrast, a drug used to treat dry eye disease.[1] The brominated phenyl ring allows for the construction of the intricate scaffolds required for biological activity.

Modulation of Biological Activity

The incorporation of this compound into peptide chains or small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. The bromine atom can affect lipophilicity, metabolic stability, and the binding affinity of the molecule to its biological target.

Research in Neurological Disorders

Derivatives of L-phenylalanine have been shown to modulate glutamatergic neurotransmission, a key process in the central nervous system. Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at NMDA receptors and to reduce presynaptic glutamate (B1630785) release.[2] This modulation of glutamatergic signaling pathways is a promising area of investigation for the treatment of neurological and psychiatric disorders.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the amine group of this compound during synthesis. A general procedure for its removal is as follows:

  • Dissolve the Boc-protected this compound in a suitable solvent (e.g., anhydrous dichloromethane).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess acid and solvent are removed under reduced pressure.

  • The resulting deprotected amino acid is often obtained as a salt (e.g., TFA salt) and can be used directly in the next step or neutralized with a base.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Activation and Coupling: In a separate vessel, activate the Fmoc-protected this compound (3-5 equivalents) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom on this compound is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

  • Reaction Setup: In a reaction vessel, combine the N-protected this compound derivative, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Modulation of Glutamatergic Signaling

Research on brominated L-phenylalanine derivatives suggests a modulatory role in glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory. The proposed mechanism involves interaction with both NMDA and AMPA receptors.[2]

Glutamatergic_Signaling_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Glutamate_Vesicle->Glutamate_Release Release NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates AMPA_Receptor AMPA Receptor Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) AMPA_Receptor->Downstream_Signaling Depolarization & Activation Ca_Influx->Downstream_Signaling Activates 3_Bromo_L_Phe This compound (and derivatives) 3_Bromo_L_Phe->NMDA_Receptor Partial Agonist 3_Bromo_L_Phe->AMPA_Receptor Blocks 3_Bromo_L_Phe->Glutamate_Release Reduces Glutamate_Release->NMDA_Receptor Glutamate_Release->AMPA_Receptor

Caption: Modulation of glutamatergic signaling by brominated L-phenylalanine derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Coupling_Workflow Start Start: N-Protected this compound Boronic Acid/Ester Reaction_Setup Reaction Setup: - Add reactants, catalyst, base - Add degassed solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up: - Dilute with water - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography Workup->Purification Final_Product Final Product: Coupled Phenylalanine Derivative Purification->Final_Product

References

Technical Guide: 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of 3-Bromo-L-phenylalanine, a key building block in modern pharmaceutical and biochemical research.

Core Molecular Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the meta position of the phenyl ring. This substitution imparts unique chemical properties that are advantageous for various research and development applications.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 244.08 g/mol [1]
244.09 g/mol [2][3][4]
244.1 g/mol [5]
244.10 g/mol [6]
Molecular Formula C₉H₁₀BrNO₂[1][5][6]
Monoisotopic Mass 242.98949 Da[1]
CAS Number 82311-69-1[1][2][5]
IUPAC Name (2S)-2-amino-3-(3-bromophenyl)propanoic acid[1][6]
Appearance White to off-white solid or grey powder[5][6][7]
Melting Point 208 - 210 °C[5][6]
Solubility H₂O: 15.38 mg/mL (ultrasonic, pH 3 with HCl)[3]
DMSO: 5 mg/mL (ultrasonic)[3]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in medicinal chemistry and biochemistry.

  • Pharmaceutical Development : It serves as a crucial building block in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders.[1][2] The bromine atom can be functionalized through cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse chemical moieties to optimize drug efficacy.[1]

  • Peptide Synthesis : The compound is widely used in the creation of modified peptides.[2] Incorporating this compound can enhance the biological activity and stability of peptides, making them suitable for therapeutic applications or as probes to study protein-protein interactions.[2]

  • Biochemical Research : This amino acid analog is employed in studies of protein synthesis and enzyme mechanisms.[2] Its unique structure can help elucidate metabolic pathways and protein interactions.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization and application of this compound.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of this compound.

Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the expected protonated molecule is [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., TOF, Orbitrap) will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible, with two major peaks separated by ~2 Da. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a custom peptide containing a this compound residue.

Methodology (Fmoc/tBu Strategy):

This protocol outlines the general steps for incorporating Fmoc-L-Phe(3-Br)-OH into a peptide sequence on a solid support resin.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Phe(3-Br)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add an activator base such as DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature to ensure complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve this compound in Water/Acetonitrile + 0.1% Formic Acid infusion Direct Infusion via Syringe Pump prep->infusion esi Electrospray Ionization (ESI) Generate [M+H]⁺ ions infusion->esi analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detection Detector analyzer->detection spectrum Generate Mass Spectrum (m/z) detection->spectrum analysis Identify [M+H]⁺ peak and Bromine Isotopic Pattern spectrum->analysis mw_det Determine Molecular Weight analysis->mw_det

Workflow for Molecular Weight Determination by ESI-MS.

G start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Fmoc-L-Phe(3-Br)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 loop_cond Final Amino Acid? wash2->loop_cond loop_cond->deprotection No cleavage Final Cleavage from Resin (TFA Cocktail) loop_cond->cleavage Yes purification Purification (RP-HPLC) & Analysis (MS) cleavage->purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Bromo-L-phenylalanine, a critical building block in pharmaceutical research and drug development. The unique properties conferred by the bromine substituent make this unnatural amino acid a valuable component in the synthesis of novel therapeutics. This document details established chemical synthesis routes, along with emerging enzymatic and metallaphotoredox methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Chemical Synthesis Pathway

The most common and well-established method for the synthesis of this compound involves a two-step process starting from commercially available this compound. This pathway relies on the protection of the amino group, typically with a tert-butyloxycarbonyl (Boc) group, followed by a deprotection step to yield the final product. This method is favored for its high yields and straightforward procedures.

Data Presentation: Chemical Synthesis
StepReactantsSolventsKey ReagentsReaction Time (hours)Yield (%)Purity (%)Enantiomeric Excess (ee %)
Boc Protection This compoundDioxane, WaterDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium bicarbonateNot specified98>95>99
Boc Deprotection (S)-N-Boc-3-Bromophenylalanine1,4-Dioxane (B91453)4 M Hydrochloric acid1689>98 (HPLC)>99
Experimental Protocols: Chemical Synthesis

1.2.1. Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Deionized water.

  • Procedure:

    • Dissolve this compound in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (3 equivalents) to the solution.

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up to isolate the (S)-N-Boc-3-Bromophenylalanine. The product is typically used in the next step without further purification.

1.2.2. Deprotection of (S)-N-Boc-3-Bromophenylalanine

  • Materials: (S)-N-Boc-3-Bromophenylalanine, 4 M Hydrochloric acid in 1,4-Dioxane, Diethyl ether (Et₂O).

  • Procedure:

    • Suspend (S)-N-Boc-3-Bromophenylalanine (e.g., 5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (75 mL).

    • Stir the suspension at room temperature for 16 hours.[1]

    • Monitor the reaction for the formation of a white precipitate.

    • Upon completion, collect the white precipitate by filtration.

    • Wash the collected solid with diethyl ether (Et₂O).

    • Dry the product under vacuum to afford this compound as a white solid. The product is often of sufficient purity and does not require further purification.[1]

Visualization: Chemical Synthesis Pathway

Chemical_Synthesis cluster_protection Boc Protection cluster_deprotection Boc Deprotection This compound This compound Boc_reagents (Boc)₂O, NaHCO₃ Dioxane/Water This compound->Boc_reagents (S)-N-Boc-3-Bromophenylalanine (S)-N-Boc-3-Bromophenylalanine Boc_reagents->(S)-N-Boc-3-Bromophenylalanine Deprotection_reagents 4M HCl in Dioxane (S)-N-Boc-3-Bromophenylalanine->Deprotection_reagents Final_Product This compound Deprotection_reagents->Final_Product

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis Pathway

An alternative, greener approach to the synthesis of this compound utilizes the enzyme Phenylalanine Ammonia-Lyase (PAL). This biocatalytic method involves the stereoselective addition of ammonia (B1221849) to 3-bromo-cinnamic acid. PAL enzymes, often derived from microbial sources, offer high enantioselectivity and operate under mild reaction conditions.

Data Presentation: Enzymatic Synthesis
SubstrateEnzyme SourceKey ParametersReaction Time (hours)Conversion (%)Enantiomeric Excess (ee %)
3-bromo-cinnamic acidRhodotorula graminis (mutant)pH 9.5-10.5, 37°C, High ammonia concentration24-48>90 (for 4-bromo)>99
Substituted cinnamic acidsAnabaena variabilis / Petroselinum crispumImmobilized enzyme, Continuous flow0.33 (contact time)70-89High (not specified)
Experimental Protocol: Enzymatic Synthesis (General)
  • Materials: 3-bromo-cinnamic acid, Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from Rhodotorula graminis or immobilized), Ammonium (B1175870) source (e.g., ammonium carbonate or ammonium hydroxide), Buffer solution (e.g., Tris-HCl or bicarbonate buffer, pH 9.5-10.5).

  • Procedure:

    • Prepare a buffered solution with a high concentration of the ammonium source.

    • Dissolve the 3-bromo-cinnamic acid substrate in the buffered ammonia solution. The use of a co-solvent like DMSO may be necessary for poorly soluble substrates.

    • Add the Phenylalanine Ammonia-Lyase (free or immobilized) to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

    • Monitor the reaction progress by HPLC, following the consumption of the substrate and the formation of the product.

    • Upon reaching desired conversion, terminate the reaction by removing the enzyme (if immobilized) or by acidification followed by extraction.

    • Purify the this compound from the reaction mixture using techniques such as crystallization or chromatography.

Visualization: Enzymatic Synthesis Pathway

Enzymatic_Synthesis 3-bromo-cinnamic_acid 3-bromo-cinnamic acid PAL_reaction Phenylalanine Ammonia-Lyase (PAL) High [NH₃], pH 9.5-10.5 3-bromo-cinnamic_acid->PAL_reaction Final_Product This compound PAL_reaction->Final_Product

Caption: Enzymatic synthesis of this compound.

Metallaphotoredox Synthesis Pathway

A modern and versatile approach for the synthesis of unnatural amino acids, including this compound, is through metallaphotoredox catalysis. This method typically involves a two-step process starting from a chiral building block like serine. The key step is a cross-electrophile coupling between a serine-derived bromoalkyl intermediate and an aryl halide, facilitated by a photocatalyst and a nickel catalyst.

Data Presentation: Metallaphotoredox Synthesis
Aryl HalideSerine DerivativeCatalystsSolventReaction Time (hours)Yield (%)Enantiomeric Excess (ee %)
Aryl BromidesN-Boc-β-bromo-L-alanine methyl esterIr-photocatalyst, Ni(OAc)₂DME0.5 (flow)67-86>99
Experimental Protocol: Metallaphotoredox Synthesis (General)
  • Materials: N-Boc-L-serine methyl ester, Brominating agent (e.g., PBr₃ or Appel reaction conditions), 1,3-Dibromobenzene, Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Nickel catalyst (e.g., Ni(OAc)₂·4H₂O), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), Base (e.g., lutidine), Silane (B1218182) (e.g., tris(trimethylsilyl)silane), Anhydrous solvent (e.g., DME).

  • Procedure:

    • Preparation of the β-bromoalanine derivative: Convert N-Boc-L-serine methyl ester to the corresponding β-bromoalanine derivative using a suitable brominating agent.

    • Cross-Coupling Reaction: a. In a glovebox, combine the aryl halide (e.g., 1,3-dibromobenzene), the β-bromoalanine derivative, the iridium photocatalyst, the nickel catalyst, the ligand, the base, and the silane in an anhydrous solvent. b. Degas the reaction mixture. c. Irradiate the mixture with a suitable light source (e.g., 385 nm LED) at a controlled temperature (e.g., 30°C). d. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction and perform a standard work-up involving extraction and washing. f. Purify the crude product by column chromatography.

    • Deprotection: Remove the Boc and methyl ester protecting groups to obtain this compound.

Visualization: Metallaphotoredox Synthesis Workflow

Metallaphotoredox_Workflow Start N-Boc-L-serine methyl ester Bromination Bromination Start->Bromination Bromo_intermediate N-Boc-β-bromo-L-alanine methyl ester Bromination->Bromo_intermediate Coupling Metallaphotoredox Cross-Coupling with 1,3-Dibromobenzene Bromo_intermediate->Coupling Protected_product Protected This compound Coupling->Protected_product Deprotection Deprotection Protected_product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Metallaphotoredox synthesis workflow.

Purification and Analysis

Regardless of the synthetic route, the final product, this compound, typically requires purification and characterization to ensure it meets the stringent requirements for pharmaceutical applications.

Purification by Crystallization
  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water/ethanol).

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Chiral HPLC Analysis for Enantiomeric Excess
  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound.

  • Typical Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid or base to control pH). The exact composition will depend on the specific chiral column used.

    • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

    • The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Conclusion

This technical guide has outlined three primary synthetic pathways to this compound, each with its own set of advantages and considerations. The traditional chemical synthesis route offers high yields and is well-documented. The enzymatic approach provides a green and highly enantioselective alternative, while the metallaphotoredox method represents a cutting-edge technique with broad applicability for the synthesis of various unnatural amino acids. The choice of synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. For all methods, rigorous purification and analysis are paramount to ensure the final product's suitability for its intended applications in research and drug development.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-L-phenylalanine, a key amino acid derivative utilized in pharmaceutical research and peptide synthesis. Understanding the solubility of this compound is critical for its effective application in drug discovery, formulation development, and various biochemical assays. This document compiles available quantitative and qualitative solubility data, offers a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. As an amino acid derivative, its solubility is governed by factors such as the polarity of the solvent, the pH of the solution, temperature, and the presence of other solutes. The zwitterionic nature of amino acids means their solubility is often lowest at the isoelectric point and can be significantly increased in acidic or basic solutions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents. It is important to note that comprehensive quantitative data for this specific compound is limited in publicly available literature. Therefore, qualitative descriptions are also included.

Table 1: Solubility of this compound

SolventTemperatureSolubilityMethod/Conditions
WaterNot Specified15.38 mg/mL (63.01 mM)Ultrasonic and pH adjusted to 3 with HCl[1]
WaterNot SpecifiedSlightly solubleGeneral observation[2][3][4]
Dimethyl Sulfoxide (DMSO)Not Specified5 mg/mL (20.48 mM)Ultrasonic required[1]

Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened solvent.

Due to the limited quantitative data for this compound, the solubility of the parent amino acid, L-phenylalanine, is provided in the table below for comparative purposes. The introduction of a bromine atom to the phenyl ring is expected to increase the molecule's hydrophobicity, which may lead to lower solubility in polar solvents like water and higher solubility in some organic solvents compared to L-phenylalanine.

Table 2: Comparative Solubility of L-Phenylalanine

Solvent SystemTemperature (°C)Solubility (g/L)
Water019.8
Water2526.9
Water5044.3
Water7566.2
Water10099.0
EthanolNot SpecifiedInsoluble to very slightly soluble
MethanolNot SpecifiedVery slightly soluble
Formic AcidNot SpecifiedFreely soluble
Dilute Mineral AcidsNot SpecifiedSlightly soluble
Alkali Hydroxide SolutionsNot SpecifiedSlightly soluble
Ethyl EtherNot SpecifiedInsoluble
BenzeneNot SpecifiedInsoluble

Data for L-phenylalanine is provided as a surrogate due to the structural similarity.[5]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Isothermal shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (0.22 µm). Filtration is often preferred to ensure all solid particles are removed.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mM.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Add excess this compound to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration separation Centrifuge or filter (0.22 µm) equilibration->separation analysis Quantify concentration (HPLC/UV-Vis) separation->analysis

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

solvent_selection_logic cluster_screening Solvent Screening cluster_evaluation Evaluation start Define Experimental Need (e.g., in vitro assay, NMR, crystallization) qual_screen Qualitative Solubility Test (small scale) start->qual_screen quant_screen Quantitative Solubility Assay (Shake-Flask) qual_screen->quant_screen Promising solvents compat_check Check Solvent Compatibility (e.g., non-toxic to cells, no interference with assay) quant_screen->compat_check final_selection Select Optimal Solvent System compat_check->final_selection

Caption: Logical workflow for the selection of a suitable solvent for this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-L-phenylalanine (CAS No: 82311-69-1). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom on the phenyl ring.[1] This modification makes it a valuable intermediate in pharmaceutical research and peptide synthesis, particularly for developing drugs targeting neurological disorders.[1][2] Its unique structure allows for further functionalization through various cross-coupling reactions, which is advantageous in medicinal chemistry.[1]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 82311-69-1[2][3][4]
Molecular Formula C₉H₁₀BrNO₂[2][4][5]
Molecular Weight ~244.09 g/mol [4][6]
Appearance White to off-white or grey solid powder[2][4][]
Melting Point 208 - 210 °C[2][]
Boiling Point 368.4 ± 32.0 °C (Predicted)[3][]
Density 1.588 ± 0.06 g/cm³ (Predicted)[3][]
Solubility Slightly soluble in water.[3][8] Soluble in H₂O at 15.38 mg/mL with ultrasonic and pH adjustment to 3 with HCl. Soluble in DMSO at 5 mg/mL with ultrasonic.[4][3][4][8]
Purity ≥ 98% (HPLC) or ≥ 99% (HPLC) depending on supplier[2][]

Stability Profile

Incompatible Materials: To prevent degradation, avoid contact with:

  • Strong oxidizing agents[9]

  • Strong acids[9]

Hazardous Decomposition Products: Under fire conditions, decomposition may produce hazardous fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen bromide (HBr) gas.[9]

Diagram 1: General Stability and Incompatibility Profile substance This compound stable Stable Compound substance->stable Under Recommended Storage Conditions unstable Potential Degradation substance->unstable Contact With oxidizers Strong Oxidizing Agents unstable->oxidizers acids Strong Acids unstable->acids

Caption: Logical flow of compound stability.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The compound should be stored in a tightly sealed container to prevent moisture ingress and contamination.[5][9][10] A summary of storage recommendations from various suppliers is provided below. For long-term storage, colder temperatures are consistently recommended.

ConditionTemperatureDurationFormSource(s)
General Storage Room TemperatureNot SpecifiedSolid[3]
Short-Term Storage 0 - 8 °CNot SpecifiedSolid[2]
Short-Term Storage 2 - 8 °CNot SpecifiedSolid[]
Long-Term Storage 4 °C2 yearsSolid (Powder)[4][6]
Long-Term Storage -20 °C3 yearsSolid (Powder)[4][6]
Stock Solution -20 °C1 monthIn Solvent[4][6]
Stock Solution -80 °C6 monthsIn Solvent[4][6]

When preparing stock solutions, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4][6] If water is used as the solvent, the solution should be filtered and sterilized before use.[4]

Handling and Safety Precautions

This compound is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12] Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[5][10][11]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[5][11]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke when handling the product.[11]

  • Wash hands thoroughly after handling.[5][11]

Diagram 2: Handling and Storage Decision Workflow action action start Start Handling This compound is_ventilated Is Area Well- Ventilated? start->is_ventilated ppe Wearing Full PPE? (Gloves, Goggles, Lab Coat) is_ventilated->ppe Yes use_hood Action: Use Chemical Fume Hood is_ventilated->use_hood No wear_ppe Action: Don Appropriate PPE ppe->wear_ppe No proceed Action: Proceed with Experiment ppe->proceed Yes storage_check Storage Form? solid Store in Tightly Sealed Container at Recommended Temperature (-20°C, 4°C, RT) storage_check->solid Solid solution Aliquot and Store at -20°C (1 month) or -80°C (6 months) storage_check->solution Solution use_hood->ppe proceed->storage_check

Caption: Decision workflow for safe handling.

Experimental Protocols

While specific protocols for stability testing of this compound were not found in the surveyed literature, a representative synthetic protocol provides insight into its chemical handling.

Example Synthesis of (S)-2-amino-3-(3-bromophenyl)propionic acid:

This procedure describes the deprotection of a Boc-protected precursor to yield the final product.

  • Starting Material: (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (5.0 g, 14.5 mmol).

  • Reagent: 4 M Hydrochloric acid in a 1,4-dioxane (B91453) solution (75 mL).

  • Procedure:

    • Suspend the starting material in the hydrochloric acid/dioxane solution.

    • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Outcome: This reaction removes the tert-butoxycarbonyl (Boc) protecting group, yielding this compound.

This protocol illustrates the compound's stability in a strong acidic solution (4M HCl in dioxane) at room temperature for an extended period (16 hours), which is indicative of its general robustness under these specific conditions. However, dedicated, quantitative stability studies under various stress conditions (e.g., heat, light, humidity, different pH values) would be necessary to fully characterize its degradation profile.

References

Spectroscopic Profile of 3-Bromo-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-L-phenylalanine, a key building block in pharmaceutical research and peptide synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound. This information is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (400 MHz, MeOD)
Chemical Shift (δ) ppm Assignment
7.55Aromatic CH
7.46Aromatic CH
7.30Aromatic CH
7.23Aromatic CH
4.18α-CH
3.29β-CH₂
3.10β-CH₂
¹³C NMR (101 MHz, MeOD)
Chemical Shift (δ) ppm Assignment
171.8Carbonyl (C=O)
138.8Aromatic C
132.3Aromatic CH
131.8Aromatic CH
130.0Aromatic CH
128.8Aromatic CH
123.1Aromatic C-Br
55.0α-CH
36.1β-CH₂
Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Assignment
3064Aromatic C-H stretch
2927Aliphatic C-H stretch
1589N-H bend (amine)
1519C=C stretch (aromatic)
1407C-O stretch or O-H bend (carboxylic acid)
1341C-N stretch
1251O-H bend or C-O stretch
1070C-Br stretch
Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, confirming its elemental composition.

Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS)Calculated m/z for [M+H]⁺ (C₉H₁₁⁷⁹BrNO₂)243.9973
Found m/z for [M+H]⁺243.9971

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

  • The sample is dissolved in an appropriate deuterated solvent, such as Methanol-d₄ (MeOD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at 400 MHz. A sufficient number of scans are collected to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: The spectrum is acquired at 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For solid-state analysis, a small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

  • The solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • The instrument is calibrated to ensure high mass accuracy.

  • The spectrum is acquired over a relevant mass-to-charge (m/z) range. The high resolution allows for the determination of the exact mass, which is then compared to the calculated mass based on the elemental formula.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Composition Elemental Composition MS->Composition

Caption: Workflow for the Spectroscopic Characterization of this compound.

The Biological Activity of 3-Bromo-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural properties, conferred by the introduction of a bromine atom to the phenyl ring of L-phenylalanine, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its role as a substrate for amino acid transporters and its potential as a modulator of enzymatic and neuronal signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound is a non-proteinogenic amino acid that serves as a key intermediate in the synthesis of complex biologically active molecules.[1] The presence of the bromine atom at the meta position of the phenyl ring alters the electronic and steric properties of the molecule compared to its parent amino acid, L-phenylalanine. This modification can influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets such as enzymes and receptors.[2] Consequently, this compound is frequently utilized in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of lead compounds.[3] While direct and extensive biological data on this compound is limited, significant insights can be drawn from the study of its closely related analogs, particularly 3,5-Dibromo-L-phenylalanine. This guide will synthesize the available information and provide a framework for future research.

Interaction with Amino Acid Transporters

A key aspect of the biological activity of this compound is its interaction with amino acid transporters, which are crucial for nutrient uptake and are often overexpressed in cancer cells.

L-type Amino Acid Transporter 1 (LAT1)

This compound has been identified as a substrate for the L-type Amino Acid Transporter 1 (LAT1), a transporter responsible for the uptake of large neutral amino acids.[4] LAT1 is a particularly attractive target for drug delivery, especially in oncology, due to its high expression in various cancer types, including glioma and breast cancer, and its role in transporting amino acid-based drugs and prodrugs across the blood-brain barrier.[4][5]

Studies on meta-substituted phenylalanine analogs, a class to which this compound belongs, have suggested that substitution at this position can enhance the affinity for LAT1.[6] This characteristic makes this compound a valuable component for the design of targeted therapies that selectively accumulate in tumor cells.

Inferred Biological Activities from Structural Analogs

The biological activities of halogenated phenylalanines can be significantly influenced by the number and position of the halogen atoms. Extensive research on the di-brominated analog, 3,5-Dibromo-L-phenylalanine, provides a strong basis for inferring the potential neuropharmacological properties of this compound.

Potential Neuroactivity: Modulation of the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and is implicated in numerous neurological disorders. 3,5-Dibromo-L-phenylalanine has been shown to be a polyvalent modulator of glutamatergic transmission, exhibiting neuroprotective and anti-seizure properties.[7] Its mechanisms of action include:

  • Partial agonism at the N-methyl-D-aspartate (NMDA) receptor.

  • Inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors.

  • Reduction of presynaptic glutamate (B1630785) release. [7][8]

Given these findings, it is plausible that this compound exerts similar, albeit likely less potent, modulatory effects on the glutamatergic system. Further investigation is warranted to characterize its specific interactions with glutamate receptors and its potential as a neuroprotective agent.

Potential as an Enzyme Inhibitor

Halogenated and other substituted phenylalanine analogs have been investigated as inhibitors of various enzymes, particularly those involved in aromatic amino acid metabolism.

Aromatic Amino Acid Hydroxylases

The family of aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critical for the synthesis of neurotransmitters and other essential biomolecules.[9] Substituted phenylalanine analogs have been shown to inhibit these enzymes. For example, p-chlorophenylalanine is a known inhibitor of TPH.[10] While direct inhibitory data for this compound on these enzymes is not currently available, its structural similarity to known inhibitors suggests it may act as a competitive or allosteric inhibitor.

Quantitative Data Summary

CompoundTargetAssayActivityValueReference
3,5-Dibromo-L-phenylalanine NMDA ReceptorPatch-clamp on rat cerebrocortical neuronsPartial AgonistEC₅₀: 331.6 ± 78.6 µM[8]
3,5-Dibromo-L-phenylalanine AMPA/Kainate ReceptorsPatch-clamp on rat cerebrocortical neuronsInhibition of mEPSC frequencyIC₅₀: 29.4 ± 4.3 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols used for its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., U87 glioblastoma, MCF-7 breast cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LAT1-Mediated Cellular Uptake Assay

This protocol measures the uptake of a radiolabeled substrate of LAT1 in the presence of this compound to determine its inhibitory constant (Ki).

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK-hLAT1)

  • Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-Leucine)

  • This compound

  • Uptake buffer (e.g., Hank's Balanced Salt Solution)

  • Scintillation fluid and counter

Procedure:

  • Culture HEK-hLAT1 cells in appropriate multi-well plates.

  • Wash cells with uptake buffer.

  • Incubate cells with varying concentrations of this compound and a fixed concentration of [¹⁴C]-L-Leucine for a defined period (e.g., 1-5 minutes).

  • Terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the Ki value by analyzing the inhibition of radiolabeled substrate uptake at different concentrations of this compound using competitive inhibition models.

Electrophysiological Recording (Patch-Clamp)

This protocol is for assessing the modulatory effects of this compound on glutamate receptors in cultured neurons, based on the methods used for 3,5-Dibromo-L-phenylalanine.

Materials:

  • Primary rat cerebrocortical neurons

  • Whole-cell patch-clamp setup

  • External and internal recording solutions

  • This compound

  • Agonists and antagonists for glutamate receptors (e.g., NMDA, AMPA)

Procedure:

  • Prepare primary neuronal cultures from rat cerebral cortices.

  • Perform whole-cell voltage-clamp recordings from cultured neurons.

  • Record baseline spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs).

  • Perfuse the cells with varying concentrations of this compound and record the changes in the amplitude and frequency of sEPSCs and mEPSCs.

  • Apply specific glutamate receptor agonists in the presence and absence of this compound to determine its effect on receptor activation.

  • Analyze the data to determine EC₅₀ or IC₅₀ values for the effects on different components of glutamatergic transmission.

Visualizations

Signaling Pathways and Workflows

LAT1_Mediated_Uptake_and_Potential_Anticancer_Effect cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3BrPhe_ext This compound LAT1 LAT1 Transporter 3BrPhe_ext->LAT1 Binding 3BrPhe_int This compound LAT1->3BrPhe_int Transport Synthetic_Pathway Incorporation into Synthetic Pathways 3BrPhe_int->Synthetic_Pathway Potential Fate 1: Building Block Cell_Growth Inhibition of Cell Growth 3BrPhe_int->Cell_Growth Potential Fate 2: Biological Activity

LAT1-mediated uptake of this compound.

Inferred_Glutamatergic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates AMPA_R AMPA/Kainate Receptor Glutamate_Release->AMPA_R Activates Postsynaptic_Excitation Postsynaptic Excitation NMDA_R->Postsynaptic_Excitation AMPA_R->Postsynaptic_Excitation 3BrPhe This compound (Inferred Activity) 3BrPhe->Glutamate_Release Inhibits (Potential) 3BrPhe->NMDA_R Partial Agonist (Potential) 3BrPhe->AMPA_R Inhibits (Potential)

Inferred modulation of glutamatergic synapses.

Experimental_Workflow_Cell_Viability A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Serial Dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability and IC50 Value H->I

Workflow for assessing cell viability (MTT Assay).

Conclusion

This compound is a valuable chemical entity in drug discovery, primarily serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its established interaction with the LAT1 transporter highlights its potential for targeted drug delivery to cancer cells and the central nervous system. While direct evidence of its specific biological activities is still emerging, the well-characterized neuropharmacological profile of its di-brominated analog, 3,5-Dibromo-L-phenylalanine, provides a strong rationale for investigating this compound as a modulator of glutamatergic neurotransmission. Future research should focus on elucidating its specific molecular targets, quantifying its inhibitory or modulatory effects, and exploring its therapeutic potential in preclinical models of cancer and neurological disorders. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

3-Bromo-L-phenylalanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 3-Bromo-L-phenylalanine, a key intermediate in pharmaceutical research and development.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[4] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

It is crucial to avoid direct contact, inhalation, and ingestion.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 82311-69-1[1][6]
Molecular Formula C9H10BrNO2[1][6]
Molecular Weight 244.09 g/mol [6][7]
Appearance White to off-white or grey solid/powder[1][7]
Melting Point 208 - 210 °C[1]
Solubility Slightly soluble in water. Soluble in 1N NaOH.[1][8][9]
Storage Temperature Room temperature or refrigerated (0-8 °C)[1][10]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure risks.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][11]

  • Avoid the formation of dust and aerosols.[6][12]

  • Avoid contact with skin, eyes, and clothing.[5][6][12]

  • Use non-sparking tools to prevent electrostatic discharge.[6][11]

  • Wash hands thoroughly after handling.[5][12]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Store in a tightly closed container.[6][11][12]

  • Keep in a dry, cool, and well-ventilated place.[6][11][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • The container should be stored locked up.[5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against eye irritation from dust or splashes.[6][13]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents skin contact and irritation.[5][6]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[14]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.Prevents respiratory tract irritation.[6][12]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][11]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Accidental Release Measures

In case of a spill, adhere to the following procedure:

  • Evacuate: Evacuate personnel from the immediate area.[11]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6][11] Avoid allowing the chemical to enter drains.[6][11]

  • Clean-up:

    • Wear appropriate PPE.[5][12]

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][12]

    • Use spark-proof tools and explosion-proof equipment.[6][11]

  • Decontaminate: Wash the spill area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[6] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[6]

Toxicological Information

Toxicity DataValue
Acute Toxicity No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

Given the lack of comprehensive data, this compound should be handled with the utmost care, assuming it may have uncharacterized hazardous properties.

Experimental Protocols

Detailed experimental protocols for the determination of the safety parameters of this compound are not publicly available. The information presented in this guide is derived from standard Safety Data Sheets (SDS), which summarize the results of such studies without detailing the methodologies. The hazard classifications are based on standardized criteria such as those outlined by the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).

Visualizations

The following diagrams illustrate key safety and handling workflows.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Gather_Materials Gather Materials & Reagents Assess_Risks->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Work_in_Hood Work in Ventilated Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh & Transfer Compound Work_in_Hood->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A standard workflow for safely handling chemical reagents.

G Emergency Response for Exposure cluster_routes Emergency Response for Exposure cluster_actions Emergency Response for Exposure Exposure_Event Exposure Event Occurs Inhalation Inhalation Exposure_Event->Inhalation Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Ingestion Ingestion Exposure_Event->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Rinse_Eyes_15_min Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes_15_min Rinse_Mouth_No_Vomit Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth_No_Vomit Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes_15_min->Seek_Medical_Attention Rinse_Mouth_No_Vomit->Seek_Medical_Attention

Caption: Decision pathway for first aid response to chemical exposure.

G Personal Protective Equipment (PPE) Selection Logic cluster_core_ppe Minimum Required PPE cluster_task_specific_ppe Task-Specific PPE cluster_additional_ppe Personal Protective Equipment (PPE) Selection Logic Start Handling this compound Lab_Coat Lab Coat Start->Lab_Coat Safety_Glasses Safety Glasses (Side Shields) Start->Safety_Glasses Gloves Chemical Resistant Gloves Start->Gloves Closed_Shoes Closed-Toed Shoes Start->Closed_Shoes Risk_of_Splash Risk of Splash? Start->Risk_of_Splash Risk_of_Dust Risk of Dust/Aerosol? Start->Risk_of_Dust Face_Shield Wear Face Shield Risk_of_Splash->Face_Shield Yes Respirator Use Respirator Risk_of_Dust->Respirator Yes

Caption: A logical diagram for selecting appropriate PPE.

References

A Technical Guide to 3-Bromo-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, commercial availability, and applications of 3-Bromo-L-phenylalanine, a key building block in modern pharmaceutical research and development.

This technical guide provides a comprehensive overview of this compound, a non-natural amino acid derivative that has garnered significant interest in the scientific community. Its unique structural and chemical properties make it a valuable tool in drug discovery, particularly in the synthesis of novel therapeutics and the exploration of complex biological pathways. This document serves as a detailed resource for researchers, medicinal chemists, and professionals in the drug development sector, offering insights into its commercial sourcing, key technical data, and practical applications.

Commercial Suppliers and Product Specifications

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application, whether it be for initial screening compounds or for more demanding cGMP-compliant syntheses. Below is a compilation of data from various suppliers to aid in the procurement process.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical RotationAppearance
Chem-Impex≥ 98% (HPLC)82311-69-1C₉H₁₀BrNO₂244.1208 - 210[a]²⁰/D = 3 ± 1° (c=2 in 1N NaOH)Grey powder
Thermo Scientific95%82311-69-1C₉H₁₀BrNO₂244.09Not specifiedNot specifiedNot specified
MedChemExpressNot specified82311-69-1C₉H₁₀BrNO₂244.09Not specifiedNot specifiedWhite to off-white solid
APExBIONot specified82311-69-1C₉H₁₀BrNO₂244.09Not specifiedNot specifiedSolid
Sigma-Aldrich95%82311-69-1C₉H₁₀BrNO₂244.09Not specifiedNot specifiedSolid
BOC Sciences≥ 99% (HPLC)82311-69-1C₉H₁₀BrNO₂244.10208-210Not specifiedGrey powder

Note: The data presented in this table is compiled from publicly available information from the respective suppliers and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date specifications.

Key Applications in Research and Drug Development

This compound's utility in the pharmaceutical sciences is multifaceted, primarily stemming from the presence of the bromine atom on the phenyl ring. This halogen atom serves as a versatile synthetic handle for a variety of chemical transformations and can also influence the pharmacological properties of a molecule.

Building Block for Active Pharmaceutical Ingredients (APIs)

The bromine atom in this compound provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][3][4][5] This approach is instrumental in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

A prominent example of its application is in the synthesis of Lifitegrast (B1675323), a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease.[6][7][8][9][10] While the exact commercial synthesis of Lifitegrast is proprietary, the general synthetic strategy involves the coupling of a protected this compound derivative with other key intermediates.

Peptide Synthesis

This compound can be incorporated into peptides to introduce unique structural and functional properties.[11] The bromo-functionalized side chain can serve as a probe for studying peptide-protein interactions or as a site for further chemical modification. The incorporation of this non-natural amino acid is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, using an appropriately protected form of the amino acid, such as Fmoc-3-Bromo-L-phenylalanine.[2][12][13][14][15][16]

Modulation of Biological Pathways

Halogenated derivatives of L-phenylalanine have been shown to modulate glutamatergic synaptic transmission.[1][17][18] Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at the NMDA receptor and to depress presynaptic glutamate (B1630785) release, while also blocking AMPA/kainate receptors.[1][17] This suggests that this compound may also possess neuromodulatory properties and could be a valuable tool for investigating neurological disorders where glutamate signaling is dysregulated.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Synthesis of this compound

A general procedure for the deprotection of a Boc-protected precursor to yield this compound is as follows:

Materials:

  • (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, a white precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with diethyl ether (Et₂O).

  • Dry the resulting white solid, which is (S)-2-amino-3-(3-bromophenyl)propionic acid (this compound), under vacuum. The product typically does not require further purification.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound (as part of a larger molecule or as a protected derivative) with an arylboronic acid.[21][22][23][24]

Materials:

  • Protected this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 4:1 dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine the protected this compound derivative, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3-Bromo-L-phenylalanine into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.[12][13][14][15][16]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Bromo-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Bromo-L-phenylalanine (3 eq relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Molecular Interactions and Workflows

To better understand the utility of this compound, the following diagrams, generated using the DOT language, illustrate a key potential signaling pathway it may influence and a representative experimental workflow for its use in drug synthesis.

Glutamatergic_Synapse_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates AMPA_Receptor AMPA/Kainate Receptor Glutamate_Release->AMPA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx Na⁺ Influx AMPA_Receptor->Na_Influx 3_Bromo_L_Phe This compound 3_Bromo_L_Phe->Glutamate_Release Potentially Inhibits 3_Bromo_L_Phe->NMDA_Receptor Potential Partial Agonist 3_Bromo_L_Phe->AMPA_Receptor Potentially Blocks

Caption: Potential modulation of glutamatergic signaling by this compound.

Lifitegrast_Synthesis_Workflow Start Starting Materials: - Protected this compound - Other Key Intermediates Coupling_1 Amide Coupling Step 1 Start->Coupling_1 Intermediate_1 Coupled Intermediate A Coupling_1->Intermediate_1 Deprotection_1 Removal of Protecting Group Intermediate_1->Deprotection_1 Intermediate_2 Deprotected Intermediate Deprotection_1->Intermediate_2 Coupling_2 Amide Coupling Step 2 Intermediate_2->Coupling_2 Protected_Lifitegrast Protected Lifitegrast Coupling_2->Protected_Lifitegrast Final_Deprotection Final Deprotection Protected_Lifitegrast->Final_Deprotection Purification Purification (e.g., Crystallization) Final_Deprotection->Purification Lifitegrast Lifitegrast API Purification->Lifitegrast

Caption: A representative workflow for the synthesis of Lifitegrast.

Conclusion

This compound is a valuable and versatile building block for drug discovery and chemical biology. Its commercial availability, coupled with its synthetic tractability, makes it an attractive component for the synthesis of novel small molecules and peptides. The ability of its halogenated phenyl ring to engage in a variety of cross-coupling reactions provides a powerful tool for generating chemical diversity and optimizing drug candidates. Furthermore, the emerging understanding of the role of halogenated phenylalanines in modulating key neurological signaling pathways opens up new avenues for its use in the development of therapeutics for CNS disorders. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

initial characterization of 3-Bromo-l-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Characterization of 3-Bromo-L-phenylalanine

Introduction

This compound is a synthetically derived amino acid that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and biochemical research.[1] As a derivative of the essential amino acid L-phenylalanine, it features a bromine atom substituted at the meta-position of the phenyl ring. This halogenation imparts unique chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and a versatile tool for investigating biological processes.[1][2] Its applications span from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use in peptide synthesis and materials science.[1][2] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its physicochemical properties, synthesis, analytical methodologies, and its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name (2S)-2-amino-3-(3-bromophenyl)propanoic acid[3][4][5]
Synonyms L-Phe(3-Br)-OH, m-Bromo-L-phenylalanine, H-Phe(3-Br)-OH[1][6][7]
CAS Number 82311-69-1[1][3][6]
Molecular Formula C₉H₁₀BrNO₂[1][3][6]
Molecular Weight 244.09 g/mol [3]
Appearance Grey or white to off-white crystalline powder[1][7]
Melting Point 208 - 210 °C[1]
Purity ≥ 98% (HPLC)[1], >99.0% (HPLC)[7], 95%[4][5][8]
Solubility Slightly soluble in water[6][9]
Optical Rotation [a]²⁰D = 3 ± 1 ° (c=2 in 1N NaOH)[1]
Storage Temperature 0 - 8 °C[1] or Room Temperature[4]

Synthesis

The synthesis of this compound typically involves the deprotection of a protected precursor. A common method is the removal of a tert-butoxycarbonyl (Boc) protecting group from (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid using a strong acid like hydrochloric acid in a suitable solvent such as 1,4-dioxane.[9]

G General Synthesis Workflow for this compound A Boc-protected This compound B Acidic Deprotection (e.g., 4M HCl in 1,4-dioxane) A->B Reagents C Reaction Stirring (Room Temperature, 16h) B->C Conditions D Work-up and Isolation C->D Process E This compound D->E Product

A general workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the brominated phenyl ring, the α-proton, and the β-protons of the alanine (B10760859) backbone. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

  • ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the six carbons of the aromatic ring. The carbon directly bonded to the bromine atom will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • Broad O-H stretch from the carboxylic acid.

  • N-H stretching from the primary amine.

  • C=O stretching of the carboxylic acid.

  • Aromatic C=C stretching bands.

  • C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a distinctive M and M+2 pattern for the molecular ion peak, confirming the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[1][7] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time and peak purity are used to determine the identity and quantify the purity of the compound.

G Analytical Workflow for Characterization cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis A NMR (¹H, ¹³C) E Structural Elucidation & Purity Assessment A->E B FT-IR B->E C Mass Spectrometry C->E D HPLC D->E

A typical analytical workflow for the characterization of this compound.

Biological Activities and Applications

This compound serves as a versatile building block in drug discovery and development.[1][2] The introduction of the bromine atom can influence a drug candidate's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to target receptors or enzymes.[2]

Key applications include:

  • Pharmaceutical Development: It is a precursor for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Peptide Synthesis: The compound is used to create peptides with specific functionalities for applications in drug delivery or as therapeutic agents themselves.[1][10]

  • Biochemical Research: It is employed in studies of protein synthesis and enzyme activity to understand metabolic pathways and protein interactions.[1]

  • Material Science: this compound is explored in the development of advanced polymers with unique properties.[1]

While specific signaling pathways for this compound are not extensively detailed, its derivatives, such as 3,5-dibromo-L-phenylalanine, have been shown to modulate glutamatergic transmission by activating NMDA receptors, depressing presynaptic glutamate (B1630785) release, and blocking AMPA/kainate receptors.[11] This suggests that brominated phenylalanine derivatives have the potential to interact with key neurotransmitter systems.

G Role of this compound in Drug Discovery A This compound B Peptide Synthesis A->B C Small Molecule Synthesis A->C D Material Science A->D E Therapeutic Peptides B->E F APIs for Neurological Disorders, Metabolic Diseases, Cancer C->F G Advanced Polymers D->G

The versatile role of this compound as a building block.

Experimental Protocols

Synthesis of this compound from Boc-protected Precursor[10]
  • Reaction Setup: Suspend (S)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propionic acid (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.

  • Reaction: Stir the suspension at room temperature for 16 hours.

  • Work-up: Following the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the relative area of the main peak.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

General Protocol for FT-IR Spectroscopic Analysis
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

References

3-Bromo-L-phenylalanine: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-proteinogenic amino acid that has emerged as a valuable tool in pharmaceutical research and development. Its unique structural and chemical properties, conferred by the presence of a bromine atom on the phenyl ring, make it a versatile building block for the synthesis of novel therapeutic agents and a powerful probe for studying biological systems. This technical guide provides an in-depth overview of the potential research areas for this compound, including its synthesis, key applications, and relevant experimental considerations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.08 g/mol [1]
CAS Number 82311-69-1[1]
Appearance White to off-white solid[2]
Solubility Slightly soluble in water.[3][4]
Melting Point Not available
Boiling Point Not available
pKa Not available
LogP Not available
IUPAC Name (2S)-2-amino-3-(3-bromophenyl)propanoic acid[1]

Synthesis and Chemical Reactivity

The bromine substituent on the phenyl ring of this compound provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical moieties at the 3-position of the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

Materials:

  • This compound derivative (with appropriate protecting groups)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product using an appropriate method (e.g., column chromatography).

Suzuki_Coupling_Workflow Reactants Reactants: This compound derivative Arylboronic acid Pd Catalyst, Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue reaction Workup Aqueous Workup and Extraction Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Figure 1. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Research Areas and Applications

Drug Discovery and Medicinal Chemistry

This compound serves as a key building block in the synthesis of novel small molecules and peptidomimetics with therapeutic potential.[5] The bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity for biological targets.[6][7]

Structure-Activity Relationship (SAR) Studies: By systematically modifying the 3-position of the phenyl ring through reactions like the Suzuki coupling, researchers can explore the SAR of a lead compound to optimize its potency and selectivity.[5]

Peptide Synthesis and Engineering

The incorporation of this compound into peptides can confer unique properties, such as increased resistance to proteolytic degradation and altered conformational preferences. This makes it a valuable tool for designing more stable and potent peptide-based drugs.

The following is a generalized protocol for the manual incorporation of an Fmoc-protected amino acid, which can be adapted for Fmoc-3-Bromo-L-phenylalanine-OH.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-3-Bromo-L-phenylalanine-OH)

  • Solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solutions

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the Fmoc-amino acid with coupling reagents and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA-based) to remove side-chain protecting groups and cleave the peptide from the resin.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by HPLC.

SPPS_Workflow Start Start with Resin-Bound Peptide (or initial amino acid loading) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid (e.g., Fmoc-3-Br-L-Phe-OH + HBTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Another Amino Acid? Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Deprotection and Cleavage (TFA Cocktail) Repeat->Cleavage No Purification Precipitation and Purification (Ether, HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Figure 2. General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Probing Protein Structure and Function

The bromine atom in this compound can serve as a heavy atom for X-ray crystallography, aiding in the phase determination of protein crystal structures. Furthermore, its unique electronic properties can be exploited in spectroscopic studies, such as NMR, to probe the local environment within a protein's active site or binding pocket.

Investigation of Biological Pathways

Enzyme Inhibition: Halogenated amino acids are known to act as inhibitors of various enzymes. While specific quantitative data for this compound is scarce in the public domain, it represents a promising candidate for screening against enzymes involved in phenylalanine and tyrosine metabolism, such as tyrosine hydroxylase.[8] Phenylalanine itself can act as a substrate and inhibitor of tyrosine hydroxylase, and the introduction of a bulky, electronegative bromine atom could significantly alter these interactions.

G-Protein Coupled Receptor (GPCR) Signaling: L-phenylalanine has been shown to activate several GPCRs.[9] The introduction of a bromine atom at the 3-position could modulate the binding affinity and efficacy of phenylalanine at these receptors, potentially leading to the development of novel agonists or antagonists. Further research is needed to explore the specific effects of this compound on GPCR signaling pathways. The general mechanism of GPCR activation involves ligand binding, conformational changes in the receptor, and subsequent activation of intracellular G-proteins and downstream signaling cascades.[10]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Extracellular GPCR Intracellular G_Protein G-Protein (αβγ) GPCR:f2->G_Protein Activation Ligand Ligand (e.g., L-Phenylalanine or 3-Br-L-Phe) Ligand->GPCR:f0 Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit dissociates and activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 3. A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a versatile and valuable building block for chemical biology and drug discovery. Its unique reactivity and the ability to modulate biological activity make it a powerful tool for researchers. While much of its potential remains to be explored, the existing literature points towards exciting opportunities in the development of novel therapeutics, the engineering of robust peptides, and the elucidation of complex biological pathways. Further research to quantify its effects on specific enzymes and receptors will undoubtedly expand its application in the scientific community.

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-Bromo-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-canonical amino acid that serves as a versatile building block in peptide synthesis.[1][2] Its incorporation into peptide sequences offers a strategic approach for modulating biological activity and introducing a site for further chemical modification. The bromine atom on the phenyl ring enhances the reactivity of the molecule, making it a valuable tool in the development of novel therapeutic peptides and peptidomimetics.[1][2] This unique feature allows for post-synthesis modifications, such as cross-coupling reactions, which can be leveraged to introduce diverse chemical functionalities, thereby expanding the chemical space for drug discovery.[1]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), including detailed protocols, data presentation, and workflow visualizations.

Key Applications

The inclusion of this compound in peptide structures is particularly beneficial for:

  • Structure-Activity Relationship (SAR) Studies: The bromo-substituent provides a means to probe the impact of steric and electronic modifications on peptide-receptor interactions and overall biological function.

  • Development of Bioactive Peptides: The modified phenylalanine residue can enhance the stability, and binding affinity of peptides, leading to the development of more potent and selective therapeutic agents.[3]

  • Site-Specific Labeling and Conjugation: The bromine atom can serve as a handle for the attachment of fluorescent probes, radiolabels, or other moieties for diagnostic and therapeutic applications.[3]

  • Scaffold for Further Derivatization: The C-Br bond can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to create diverse peptide libraries with novel side-chain functionalities.

Data Presentation

Physicochemical Properties of Fmoc-3-Bromo-L-phenylalanine
PropertyValueReference
Molecular Formula C₂₄H₂₀BrNO₄Chem-Impex
Molecular Weight 466.33 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMF, NMPGeneral Knowledge
Storage 2-8°CChem-Impex
Representative Analytical Data for a Model Peptide Containing this compound

Model Peptide Sequence: Tyr-Gly-Gly-Phe(3-Br)-Leu

Analysis TechniqueExpected Results
RP-HPLC Purity >95% (post-purification)
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 653.16 Da, Observed [M+H]⁺: 653.2 Da
¹H NMR (DMSO-d₆, 500 MHz) Aromatic protons of Phe(3-Br) expected between δ 7.2-7.6 ppm.

Note: The data presented in this table is representative and may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

The incorporation of this compound into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-3-Bromo-L-phenylalanine

  • Rink Amide MBHA resin or other suitable solid support

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

  • RP-HPLC purification solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

Workflow for Peptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA wash3 DMF & DCM Wash final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Manual SPPS

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (for Fmoc-3-Bromo-L-phenylalanine and other amino acids):

    • In a separate vial, dissolve Fmoc-3-Bromo-L-phenylalanine (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally IPA (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

Peptide Cleavage and Precipitation
  • Cleavage:

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation:

    • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Allow the crude peptide to air dry in a fume hood.

Peptide Purification and Analysis

Purification_Analysis_Workflow crude Crude Peptide dissolve Dissolve in Solvent A crude->dissolve hplc Preparative RP-HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC & MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilization pool->lyophilize pure Pure Peptide lyophilize->pure

Caption: General workflow for peptide purification and analysis.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of Solvent B. A typical gradient is 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • For structural confirmation, ¹H NMR and other 2D NMR techniques can be employed.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.

Post-Synthesis Modification Pathway

The bromine atom on the phenylalanine residue provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling further diversification of the peptide.

Post_Synthesis_Modification peptide Peptide with 3-Bromo-Phe suzuki Suzuki Coupling (Boronic Acid) peptide->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) peptide->sonogashira heck Heck Coupling (Alkene) peptide->heck buchwald Buchwald-Hartwig Amination (Amine) peptide->buchwald aryl Aryl-Substituted Peptide suzuki->aryl alkynyl Alkynyl-Substituted Peptide sonogashira->alkynyl alkenyl Alkenyl-Substituted Peptide heck->alkenyl amino Amino-Substituted Peptide buchwald->amino

Caption: Potential post-synthesis modifications of this compound containing peptides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency of Fmoc-3-Bromo-L-phenylalanine Steric hindrance from the bromo-substituent.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the coupling time to 2-4 hours.- Perform a double coupling.
Incomplete Cleavage Insufficient cleavage time or scavenger concentration.- Extend the cleavage time to 4 hours.- Ensure adequate TIS is used to scavenge cations.
Side Reactions during Cleavage Alkylation of tryptophan or other sensitive residues.- Add scavengers like EDT (1,2-ethanedithiol) to the cleavage cocktail if Trp or Met are present.
Poor Solubility of the Crude Peptide Aggregation of the peptide chain.- Dissolve the crude peptide in a small amount of DMSO or acetic acid before adding the initial HPLC solvent.

Conclusion

The incorporation of this compound into peptides is a straightforward process using standard Fmoc-SPPS methodologies. The resulting peptides are valuable tools for drug discovery and chemical biology, offering enhanced properties and a handle for further chemical diversification. By following the protocols outlined in these application notes, researchers can successfully synthesize and characterize peptides containing this versatile non-canonical amino acid.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-canonical amino acid that serves as a valuable building block in peptide synthesis and drug discovery.[1] The incorporation of this halogenated amino acid into peptide sequences can enhance biological activity and introduce unique structural properties. The bromine atom on the phenyl ring provides a site for further chemical modification, such as cross-coupling reactions, allowing for the development of peptide-based drugs, diagnostic tools, and advanced biomaterials.[2] These modified peptides are integral in studying protein interactions and enzyme mechanisms.[1]

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry. It covers the synthesis of the Fmoc-protected amino acid, its incorporation into a peptide chain, and the subsequent cleavage and purification of the final product.

Synthesis of Fmoc-3-Bromo-L-phenylalanine-OH

For successful incorporation into a peptide sequence during SPPS, this compound must first be protected with an Fmoc group at its α-amino group.

Materials and Reagents
Experimental Protocol
  • Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or triethylamine (2.5 equivalents) in a round-bottom flask with stirring.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 equivalents) in 1,4-dioxane or acetone. Add this solution dropwise to the stirring amino acid solution at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and evaporate the solvent under reduced pressure to yield the crude product. The crude Fmoc-3-Bromo-L-phenylalanine-OH can be further purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Bromo-L-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

SPPS Workflow Diagram

SPPS_Workflow cluster_0 Resin Resin Swelling 1. Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat steps 2-3 for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 Washing & Drying (DMF, DCM) Final_Deprotection->Washing3 Cleavage 5. Cleavage & Deprotection (TFA cocktail) Washing3->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol
  • Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes at room temperature. Drain the piperidine solution and repeat the treatment for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for Fmoc-3-Bromo-L-phenylalanine-OH):

    • In a separate vial, dissolve Fmoc-3-Bromo-L-phenylalanine-OH (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., Reagent K) to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Comparison of Coupling Reagents for Fmoc-3-Bromo-L-phenylalanine
Coupling ReagentActivation TimeCoupling Time (Typical)Relative Purity (Crude)Notes
HBTU 1-2 min1-2 hoursGoodCost-effective and reliable for standard couplings.
HATU 1-2 min30-60 minExcellentMore reactive, recommended for sterically hindered couplings and to minimize racemization.
DIC/HOBt ~10 min2-4 hoursModerateSlower kinetics, may require longer coupling times or double coupling.
Typical Yield and Purity Data
Peptide StageYield (Typical)Purity (RP-HPLC)Analytical Method
Crude Peptide 60-80%50-70%RP-HPLC, MALDI-TOF MS
Purified Peptide 20-40%>95%RP-HPLC, MALDI-TOF MS

Note: Yields and purity are highly sequence-dependent and can vary.

Purification and Characterization

Purification by RP-HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final peptide as a white fluffy powder.

Characterization by Mass Spectrometry

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct incorporation of this compound.

Application Example: Kinase Inhibitor Peptide

Peptides containing this compound can be designed as inhibitors of specific kinases. The bromo-phenylalanine residue can form halogen bonds with the kinase active site, potentially increasing binding affinity and specificity.

Hypothetical Signaling Pathway

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor Peptide Inhibitor (with 3-Br-Phe) Inhibitor->KinaseB Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase B.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency Steric hindrance from the bulky this compound. Incomplete deprotection.Use a more powerful coupling reagent like HATU. Increase coupling time or perform a double coupling. Ensure complete deprotection with a fresh piperidine solution.
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time. Use a stronger cleavage cocktail.
Side Product Formation Re-attachment of protecting groups during cleavage.Use a cleavage cocktail with appropriate scavengers (e.g., TIS, water, EDT).
Poor Purity of Crude Peptide Aggregation during synthesis. Incomplete reactions.Use a solvent mixture that disrupts aggregation (e.g., "magic mixture" of DCM/DMF/NMP). Ensure each coupling and deprotection step goes to completion.

References

Application Notes and Protocols: 3-Bromo-L-phenylalanine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-natural amino acid that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring of L-phenylalanine introduces unique physicochemical properties that can be exploited to enhance the pharmacological profile of lead compounds. Its utility lies in its dual function as a scaffold for further chemical modification and as a modulator of biological activity.

The bromine substituent offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1] This facilitates the exploration of a broad chemical space in structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.[2][3] Furthermore, the electronic and steric influence of the bromine atom can directly impact molecular interactions with biological targets, leading to improved binding affinity and efficacy.[2]

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in SAR studies, and as a key intermediate in the synthesis of bioactive molecules. Detailed experimental protocols for its use in common synthetic transformations are also presented.

Key Applications in Drug Discovery

  • Structure-Activity Relationship (SAR) Studies: The bromine atom serves as a key functional group for facile chemical modification. By systematically replacing the bromine with other substituents via cross-coupling reactions, researchers can probe the steric and electronic requirements of a biological target, leading to a comprehensive understanding of the SAR.[2][3]

  • Peptide and Peptidomimetic Synthesis: this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The resulting peptides can exhibit enhanced biological activity or altered pharmacological properties.[4]

  • Synthesis of Small Molecule Therapeutics: This amino acid is a crucial intermediate in the synthesis of complex small molecules. A notable example is its use in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease.

Data Presentation: Structure-Activity Relationship of Halogenated Phenylalanine Analogs for LAT1

The L-type amino acid transporter 1 (LAT1) is a target for drug delivery to tumors and the brain. A study by Tachikawa et al. investigated the structure-activity relationship of various halogenated L-phenylalanine analogs to understand their affinity for LAT1. The following table summarizes the inhibition constants (Ki) of these analogs, highlighting the impact of the position and nature of the halogen substituent on LAT1 binding.

CompoundHalogen PositionInhibition Constant (Ki) for LAT1 (μM)
L-Phenylalanine-23.9 ± 2.1
2-Fluoro-L-phenylalanineOrtho14.5 ± 1.1
3-Fluoro-L-phenylalanineMeta21.7 ± 1.7
4-Fluoro-L-phenylalaninePara25.1 ± 2.1
2-Chloro-L-phenylalanineOrtho11.2 ± 0.9
3-Chloro-L-phenylalanineMeta16.5 ± 1.3
4-Chloro-L-phenylalaninePara18.9 ± 1.5
2-Bromo-L-phenylalanineOrtho8.9 ± 0.7
This compound Meta 14.2 ± 1.1
4-Bromo-L-phenylalaninePara15.8 ± 1.2
2-Iodo-L-phenylalanineOrtho6.7 ± 0.5
3-Iodo-L-phenylalanineMeta10.9 ± 0.8
4-Iodo-L-phenylalaninePara12.3 ± 0.9

Data sourced from Tachikawa, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Lifitegrast, a drug synthesized using a 3-substituted phenylalanine derivative, and a general workflow for Suzuki-Miyaura coupling.

LFA1_ICAM1_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) cluster_inhibition Inhibition by Lifitegrast cluster_downstream Downstream Signaling TCell T-Cell LFA1 LFA-1 TCR TCR ICAM1 ICAM-1 LFA1->ICAM1 Binding MHC MHC TCR->MHC Binding APC APC Activation T-Cell Activation ICAM1->Activation MHC->Activation Lifitegrast Lifitegrast Lifitegrast->Block Cytokine Cytokine Release Activation->Cytokine Inflammation Inflammation Cytokine->Inflammation

LFA-1/ICAM-1 signaling pathway and inhibition by Lifitegrast.

Suzuki_Coupling_Workflow start Start reagents Combine: - this compound derivative - Boronic acid/ester - Palladium catalyst - Base - Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heat Heat Reaction Mixture (e.g., 80-100°C) inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of N-Boc-3-Bromo-L-phenylalanine Methyl Ester

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected this compound derivative with an arylboronic acid.

Materials:

  • N-Boc-3-Bromo-L-phenylalanine methyl ester (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add N-Boc-3-Bromo-L-phenylalanine methyl ester, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Add potassium carbonate to the reaction mixture.

  • Heat the mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Incorporation of Fmoc-3-Bromo-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3-Bromo-L-phenylalanine into a growing peptide chain on a resin support using standard Fmoc-based SPPS chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-3-Bromo-L-phenylalanine-OH (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Hydroxybenzotriazole (HOBt) (3.0 eq)

  • 20% Piperidine (B6355638) in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-3-Bromo-L-phenylalanine-OH by dissolving it in DMF with HOBt and DIC. Allow to react for 15-20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the this compound residue.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of medicinal chemists. Its utility as a versatile building block for SAR studies and as a key intermediate in the synthesis of complex therapeutics is well-established. The protocols provided herein offer a starting point for the practical application of this valuable non-natural amino acid in drug discovery projects. The ability to readily introduce diverse functionality via the bromo substituent ensures that this compound will continue to be a relevant and impactful component in the design and synthesis of novel therapeutic agents.

References

Unlocking Novel Protein Functionalities: Applications of 3-Bromo-L-phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 3-Bromo-L-phenylalanine, a non-canonical amino acid, has emerged as a powerful tool in protein engineering and drug discovery. Its unique chemical properties, particularly the presence of a bromine atom on the phenyl ring, provide a versatile handle for site-specific protein modification. This allows for the introduction of novel functionalities, the stabilization of protein structures, and the development of advanced therapeutic agents.

The primary application of this compound lies in its ability to serve as a reactive intermediate for palladium-catalyzed cross-coupling reactions directly on proteins. This enables the formation of new carbon-carbon bonds under biocompatible conditions, a feat not achievable with natural amino acids. Two of the most prominent cross-coupling reactions utilized are the Suzuki-Miyaura and Sonogashira couplings. These reactions facilitate the introduction of a wide array of chemical moieties, including fluorescent probes, biotin (B1667282) tags, and complex organic molecules, with high precision and efficiency.[1][2][3][4]

Furthermore, the incorporation of halogenated amino acids like this compound can enhance the thermodynamic stability of proteins.[5][6] The introduction of the bulky and hydrophobic bromine atom can lead to favorable packing interactions within the protein core, offering a strategy to engineer more robust and therapeutically relevant proteins.[5][6]

This document provides detailed protocols for the site-specific incorporation of this compound into proteins and its subsequent modification via Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Key Applications at a Glance

ApplicationDescriptionKey Advantages
Site-Specific Protein Modification Serves as a handle for introducing a wide range of functionalities onto a protein's surface at a specific location.High selectivity, bio-orthogonality, and versatility in introducing diverse chemical groups.[4][7]
Drug Discovery and Development Acts as a building block for synthesizing novel therapeutic proteins and peptides with enhanced biological activity and optimized pharmacokinetic properties.[8][9][10]Enables the creation of complex molecular architectures and facilitates structure-activity relationship (SAR) studies.[10]
Protein Stabilization The incorporation of the brominated phenyl group can enhance the structural stability of proteins.[5][6]Improves protein folding and resistance to denaturation, which is crucial for therapeutic protein development.[5][6]
Biophysical Probes Facilitates the attachment of fluorescent dyes and other biophysical probes to study protein structure, dynamics, and interactions.Allows for precise labeling to investigate protein function in vitro and in vivo.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol outlines the in vivo incorporation of this compound at a specific site in a target protein using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).

Workflow for Site-Specific Incorporation:

cluster_0 Genetic Engineering cluster_1 Protein Expression & Incorporation cluster_2 Purification & Verification Plasmid Plasmid Construction: - Target gene with TAG codon - Orthogonal aaRS - Orthogonal tRNA Ecoli Transformation into E. coli Host Plasmid->Ecoli Culture Cell Culture in Minimal Media Ecoli->Culture Induction Induction of Gene Expression (e.g., with IPTG) Culture->Induction Addition Addition of This compound Induction->Addition Incorporation Protein Synthesis & Incorporation of Unnatural Amino Acid Addition->Incorporation Harvest Cell Harvest & Lysis Incorporation->Harvest Purification Protein Purification (e.g., Ni-NTA chromatography) Harvest->Purification Verification Verification by Mass Spectrometry Purification->Verification

Caption: Workflow for site-specific incorporation of this compound.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired modification site.

  • Plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate orthogonal tRNA (e.g., from M. jannaschii).[11][12]

  • This compound

  • Minimal media and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • Transformation: Co-transform the E. coli host strain with the plasmid containing the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Culture: Grow the transformed cells in minimal media supplemented with the appropriate antibiotics and glucose at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Supplementation: Simultaneously, add this compound to the culture medium to a final concentration of 1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Purification: Purify the protein of interest using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the substitution of a natural amino acid with this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a this compound Containing Protein

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to modify the incorporated this compound with a boronic acid derivative.

Reaction Scheme for Suzuki-Miyaura Coupling:

Protein_Br Protein-Phe(3-Br) Protein_R Protein-Phe(3-R) Protein_Br->Protein_R Suzuki-Miyaura Coupling BoronicAcid R-B(OH)2 BoronicAcid->Protein_R Catalyst Pd Catalyst (e.g., Pd(OAc)2/ligand) Catalyst->Protein_R Base Base (e.g., K3PO4) Base->Protein_R Solvent Aqueous Buffer Solvent->Protein_R

Caption: Suzuki-Miyaura cross-coupling on a protein.

Materials:

  • Purified protein containing this compound

  • Boronic acid derivative of choice

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Water-soluble phosphine (B1218219) ligand (e.g., TPPTS)

  • Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9)

  • Base (e.g., K3PO4)

  • Degassing equipment

Procedure:

  • Reaction Setup: In an oxygen-free environment (e.g., a glovebox or under an inert atmosphere), prepare a reaction mixture containing the purified protein (typically at a concentration of 10-100 µM) in the aqueous buffer.

  • Reagent Addition: Add the boronic acid derivative (in 10-50 fold molar excess to the protein), the palladium catalyst, and the water-soluble ligand. The final palladium concentration is typically in the range of 50-200 µM.

  • Initiation: Add the base to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for 2-12 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a scavenger for the palladium catalyst, such as a thiol-containing compound (e.g., glutathione).

  • Purification: Remove the excess reagents and byproducts by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the modified protein by mass spectrometry to confirm the successful coupling and by SDS-PAGE to check for protein integrity.

Quantitative Data for Suzuki-Miyaura Coupling:

Protein SubstrateBoronic AcidCatalyst SystemConversion/YieldReference
Pentapeptides with L-7-bromotryptophanPhenylboronic acidLigand-free Pd-nanoparticles>95% conversion[2]
Model Protein SBL-ArIArylboronic acidPd(OAc)2 / L3 ligand58% conversion[13]
SrpE-TH1 peptideToluene boronic acidNot specifiedStoichiometric yield[3]
Protocol 3: Sonogashira Cross-Coupling on a this compound Containing Protein

This protocol details the palladium- and copper-catalyzed Sonogashira cross-coupling reaction for the modification of this compound with a terminal alkyne.

Reaction Scheme for Sonogashira Coupling:

Protein_Br Protein-Phe(3-Br) Protein_Alkyne Protein-Phe(3-C≡C-R) Protein_Br->Protein_Alkyne Sonogashira Coupling Alkyne R-C≡CH Alkyne->Protein_Alkyne Pd_Catalyst Pd Catalyst (e.g., [PdCl2(CH3CN)2]) Pd_Catalyst->Protein_Alkyne Cu_Catalyst Cu(I) Catalyst (e.g., CuI) Cu_Catalyst->Protein_Alkyne Ligand Ligand (e.g., sXPhos) Ligand->Protein_Alkyne Base Base (e.g., Cs2CO3) Base->Protein_Alkyne Solvent Aqueous/Organic Co-solvent Solvent->Protein_Alkyne

Caption: Sonogashira cross-coupling on a protein.

Materials:

  • Purified protein containing this compound

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., [PdCl2(CH3CN)2])

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., sXPhos)

  • Base (e.g., Cs2CO3)

  • Degassed aqueous buffer/organic co-solvent mixture (e.g., water/acetonitrile)

Procedure:

  • Reaction Setup: As with the Suzuki-Miyaura coupling, prepare the reaction mixture in an oxygen-free environment. Dissolve the protein in a degassed buffer/co-solvent system.

  • Reagent Addition: Add the terminal alkyne (10-100 fold molar excess), palladium catalyst, copper(I) catalyst, and ligand to the reaction mixture.

  • Initiation: Add the base to start the reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37-65°C) for 2-6 hours.[14][15]

  • Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA) to sequester the metal ions.

  • Purification: Purify the modified protein using dialysis or size-exclusion chromatography.

  • Analysis: Confirm the modification by mass spectrometry and assess protein integrity using SDS-PAGE.

Quantitative Data for Sonogashira Coupling:

Peptide/Protein SubstrateAlkyneCatalyst SystemYieldReference
Tripeptide with 7-bromotryptophan3-fluorophenylacetyleneNot specifiedQuantitative[1]
SrpI-brominated peptideVarious terminal alkynes[PdCl2(CH3CN)2] / sXPhos55-93%[14][16]

Conclusion

The site-specific incorporation of this compound into proteins opens up a vast landscape for protein engineering and drug development. The ability to perform robust and selective chemical modifications on proteins under mild, aqueous conditions allows for the creation of novel protein conjugates with tailored properties. The detailed protocols provided herein serve as a starting point for researchers to explore the exciting possibilities offered by this powerful unnatural amino acid.

References

Application Notes and Protocols for 3-Bromo-L-phenylalanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine (3-Br-Phe) is a non-canonical amino acid analog of L-phenylalanine that serves as a valuable tool in cell biology, drug discovery, and proteomics.[1] Its unique properties, owing to the bromine substitution on the phenyl ring, allow for its use in a variety of applications, including the study of protein synthesis, enzyme activity, and protein-protein interactions.[1] The bromine atom can serve as a reactive handle for cross-linking studies and as a heavy atom for structural biology applications.[1] Furthermore, its incorporation into peptides and proteins can modulate their biological activity, making it a compound of interest in the development of novel therapeutics.[1]

These application notes provide detailed protocols for the use of this compound in mammalian cell culture, covering its incorporation into cellular proteins, assessment of its effects on cell viability, and methods for its detection and analysis.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValueReference
CAS Number 82311-69-1[2][3][4][5]
Molecular Formula C₉H₁₀BrNO₂[2][3]
Molecular Weight 244.09 g/mol [2][3]
Appearance White to off-white solid[4]
Solubility Slightly soluble in water. Soluble in DMSO.[3]
Storage Store at 2-8°C[3]

Stock Solution Preparation:

For cell culture experiments, a stock solution of this compound is typically prepared in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or a slightly acidic aqueous solution.

  • 100 mM Stock in DMSO: Dissolve 24.41 mg of this compound in 1 mL of sterile DMSO. Mix thoroughly until fully dissolved. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Aqueous Stock: Due to its limited solubility in neutral water, an aqueous stock can be prepared by dissolving this compound in sterile water with the addition of a minimal amount of 1N HCl to aid dissolution, followed by pH adjustment and filter sterilization.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with this compound

This protocol describes the metabolic incorporation of this compound into the proteome of mammalian cells. This method relies on the cellular translational machinery recognizing 3-Br-Phe as an analog of L-phenylalanine.

Materials:

  • Mammalian cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Phenylalanine-free cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Media Preparation: Prepare the labeling medium by supplementing phenylalanine-free medium with dialyzed FBS (to minimize the concentration of endogenous phenylalanine) and the desired final concentration of this compound. A typical starting concentration is 1-4 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed sterile PBS. Then, incubate the cells in phenylalanine-free medium for 1-2 hours to deplete intracellular phenylalanine pools.

  • Metabolic Labeling: Remove the starvation medium and add the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time can be optimized based on the protein of interest's turnover rate.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Protein Harvest: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein lysate at -80°C for downstream analysis.

Workflow for Metabolic Labeling

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Protein Harvest A Seed Cells B Grow to 70-80% Confluency A->B C Wash with PBS B->C D Amino Acid Starvation (Optional) C->D E Add Labeling Medium with 3-Br-Phe D->E F Incubate (4-24h) E->F G Wash with Cold PBS F->G H Lyse Cells G->H I Clarify Lysate H->I J Quantify and Store Protein I->J

Caption: Workflow for metabolic labeling of proteins with 3-Br-Phe.

Protocol 2: Assessment of Cell Viability using MTT Assay

It is essential to determine the cytotoxic effects of this compound on the chosen cell line to establish a suitable working concentration for labeling experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest 3-Br-Phe concentration (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Cell LineTreatment Duration (h)IC₅₀ (mM) - Hypothetical Data
HEK29324> 10
HeLa248.5
A549249.2
HEK293487.8
HeLa486.1
A549486.9

Note: The IC₅₀ values presented are hypothetical and should be determined experimentally for each cell line.

Protocol 3: Detection of this compound Incorporation by Western Blotting

This protocol provides a method to confirm the incorporation of this compound into a specific protein of interest using a tag-specific antibody, as direct antibodies against 3-Br-Phe are not commonly available. A shift in the apparent molecular weight may sometimes be observed.

Materials:

  • Protein lysate from metabolically labeled cells

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or a tag (e.g., anti-FLAG, anti-HA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Advanced Applications and Future Directions

Signaling Pathway Analysis

The incorporation of this compound may perturb cellular signaling pathways due to its structural difference from native phenylalanine or potential off-target effects. Researchers can investigate these effects on pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.

Workflow for Investigating MAPK/ERK Pathway Perturbation

G A Treat Cells with 3-Br-Phe B Lyse Cells at Different Time Points A->B C Western Blot Analysis B->C D Probe with Antibodies for: - p-ERK - Total ERK - p-p38 - Total p38 C->D E Quantify Band Intensities D->E F Analyze Changes in Phosphorylation E->F G A Protein with Incorporated 3-Br-Phe B Chemical Modification (e.g., Suzuki Coupling) A->B C Introduction of Azide or Alkyne Handle B->C D Click Reaction with Fluorescent Probe/Biotin C->D E Labeled Protein D->E

References

Application Notes and Protocols: 3-Bromo-L-phenylalanine as a Probe for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-L-phenylalanine as a probe to investigate protein-protein interactions (PPIs). This methodology is pivotal for elucidating cellular signaling pathways, identifying novel drug targets, and understanding the molecular basis of various diseases.

Introduction

This compound is a non-canonical amino acid that serves as a versatile tool in chemical biology and drug discovery.[1] Its incorporation into proteins of interest allows for the investigation of PPIs through various biochemical techniques. The bromine atom on the phenyl ring introduces unique properties that can be leveraged for crosslinking studies, providing a means to "capture" transient and stable protein complexes for subsequent analysis.[1] While not a classical photo-crosslinker like p-benzoyl-L-phenylalanine (Bpa), the carbon-bromine bond can be susceptible to UV-induced cleavage to generate a reactive radical species capable of forming covalent bonds with interacting partners in close proximity. Alternatively, the bromine atom can serve as a heavy-atom probe for crystallographic studies to solve protein structures. These notes will focus on its application in crosslinking studies to map protein interaction interfaces.

Principle of the Method

The core of this technique involves the site-specific incorporation of this compound into a "bait" protein at a location suspected to be part of a protein-protein interaction interface. This is achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced into the gene of the bait protein.[2][3] Once the modified protein is expressed, it is allowed to interact with its binding partners within a cellular or in vitro context. Subsequent exposure to UV light can induce the formation of a covalent crosslink between the this compound residue and amino acids of the "prey" protein that are in close proximity. The resulting covalently linked protein complex can then be purified and analyzed by mass spectrometry to identify the interacting protein and the specific site of interaction.

Quantitative Data on Crosslinking Efficiency

While specific quantitative data for this compound as a photo-crosslinker is not extensively documented, studies on halogenated derivatives of the well-established photo-crosslinker p-benzoyl-L-phenylalanine (pBpa) have demonstrated that halogenation can significantly enhance crosslinking yields. This suggests that the presence of a bromine atom could contribute favorably to the crosslinking process. The following table summarizes the relative crosslinking yields of various halogenated pBpa analogs compared to the parent pBpa, illustrating the potential for enhanced capture of protein-protein interactions.

Unnatural Amino Acid ProbePosition of HalogenFold Increase in Crosslinking Yield (vs. pBpa)
p-benzoyl-L-phenylalanine (pBpa)-1 (baseline)
3-Cl-pBpameta30
3-CF3-pBpameta49
4-CF3-pBpapara23

Data adapted from a study on the interaction between the viral protein VP16 and the human mediator complex subunit Med25. The increased yields are attributed to the electron-withdrawing effects of the halogen substituents.[4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol describes the expression of a target protein containing this compound at a specific site using an amber suppressor tRNA/aminoacyl-tRNA synthetase system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired position.

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for this compound.

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics for plasmid selection.

  • This compound.

  • L-arabinose.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of TB medium supplemented with antibiotics.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purify the protein using an appropriate method (e.g., affinity chromatography) and verify the incorporation of this compound by mass spectrometry.

Protocol 2: In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the general steps for performing photo-crosslinking in live mammalian cells expressing the bait protein with the incorporated this compound.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression vector for the target protein with an in-frame amber codon.

  • Expression vector for the appropriate orthogonal tRNA/synthetase pair.

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

  • This compound.

  • Transfection reagent.

  • Phosphate-buffered saline (PBS).

  • UV lamp (350-365 nm).

  • Cell lysis buffer.

Procedure:

  • Seed the mammalian cells in a culture plate and grow to 70-80% confluency.

  • Co-transfect the cells with the target protein expression vector and the orthogonal tRNA/synthetase vector using a suitable transfection reagent.

  • After 6-8 hours, replace the medium with fresh medium supplemented with 1 mM this compound.

  • Incubate the cells for 24-48 hours to allow for protein expression.

  • Wash the cells twice with ice-cold PBS.

  • Place the culture plate on ice and irradiate with UV light (350-365 nm) for 10-30 minutes. The optimal irradiation time should be determined empirically.

  • After irradiation, wash the cells again with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • The supernatant containing the crosslinked protein complexes is now ready for affinity purification.

Protocol 3: Affinity Purification and Mass Spectrometry Analysis

This protocol describes the purification of the crosslinked complexes and their identification by mass spectrometry.

Materials:

  • Cell lysate containing crosslinked complexes.

  • Affinity resin (e.g., anti-FLAG M2 affinity gel if the bait protein is FLAG-tagged).

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE reagents.

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin).

  • Mass spectrometer.

Procedure:

  • Incubate the cell lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Wash the resin three times with wash buffer to remove non-specific binders.

  • Elute the bound proteins from the resin using the appropriate elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by Coomassie blue or silver staining. A higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Excise the band of interest from the gel.

  • Perform in-gel digestion:

    • Destain the gel slice.

    • Reduce the proteins with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins with trypsin overnight.

  • Extract the peptides from the gel.

  • Analyze the extracted peptides by LC-MS/MS.

  • Use specialized software to identify the crosslinked peptides. The software should be able to search for peptides with a mass modification corresponding to the remnant of the this compound and the crosslinked amino acid from the prey protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_cloning Gene Modification cluster_expression Protein Expression cluster_crosslinking Crosslinking cluster_purification Purification & Analysis cluster_ms Mass Spectrometry gene_modification Introduce Amber Codon (TAG) into Bait Protein Gene transfection Co-transfect Bait Plasmid and pEVOL Plasmid gene_modification->transfection expression Express Protein in presence of This compound transfection->expression uv_irradiation UV Irradiation (350-365 nm) to induce crosslinking expression->uv_irradiation lysis Cell Lysis uv_irradiation->lysis affinity_purification Affinity Purification of Crosslinked Complex lysis->affinity_purification sds_page SDS-PAGE Analysis affinity_purification->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms data_analysis Identify Crosslinked Peptides lc_msms->data_analysis

Caption: General workflow for identifying protein-protein interactions using this compound.

Hypothetical Signaling Pathway Investigation

signaling_pathway cluster_pathway Kinase Signaling Cascade cluster_experiment Experimental Goal receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 (Bait Protein with 3-Br-Phe) kinase1->kinase2 Phosphorylation substrate Substrate Protein (Prey) kinase2->substrate Interaction to be confirmed goal Use 3-Br-Phe in Kinase 2 to crosslink and identify Substrate Protein response Cellular Response substrate->response Signal Transduction

Caption: Investigating a kinase cascade using this compound as a probe.

References

Application Notes and Protocols: Labeling Proteins with 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for protein engineering and functional studies.[1][2] 3-Bromo-L-phenylalanine (3-Br-Phe), a derivative of L-phenylalanine, serves as a versatile tool for these applications. Its bromine atom provides a reactive handle for bio-orthogonal chemistry and a heavy atom for structural analysis, making it valuable for investigating protein interactions, structure, and function.[3][4] These application notes provide detailed protocols for the incorporation of 3-Br-Phe into proteins using common expression systems and for the subsequent analysis of the labeled proteins.

Introduction to this compound Labeling

This compound is a non-canonical amino acid that can be genetically encoded into proteins in response to a specific codon, typically the amber stop codon (UAG).[1][5] This is achieved through the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][6] The engineered aaRS specifically recognizes and charges the suppressor tRNA with 3-Br-Phe, which then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain at the designated UAG codon site.[7]

The key advantages of using 3-Br-Phe include:

  • Photo-Crosslinking: The carbon-bromine bond can be activated by UV light, enabling the formation of covalent bonds with interacting molecules, which is useful for mapping protein-protein or protein-ligand binding sites.[8]

  • Site-Specific Chemical Modification: The bromine atom can serve as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the attachment of a wide variety of probes and functional groups.[4]

  • Structural Biology: As a heavy atom, bromine can aid in solving protein crystal structures through phasing.

Principle of Incorporation: Genetic Code Expansion

The central technology enabling 3-Br-Phe incorporation is the expansion of the genetic code. This requires introducing a new, independent tRNA/aminoacyl-tRNA synthetase pair into the expression host.[7] This "orthogonal" pair functions independently of the host's native translational machinery and is engineered to uniquely recognize the unnatural amino acid and a specific codon, such as the UAG stop codon.[5][6]

G Principle of Orthogonal Translation for 3-Br-Phe Incorporation cluster_1 Cellular Translation Machinery uaa 3-Br-Phe aaRS Engineered aaRS uaa->aaRS 1. Specific Recognition tRNA Suppressor tRNA (anticodon: CUA) tRNA->aaRS charged_tRNA 3-Br-Phe-tRNA(CUA) aaRS->charged_tRNA mRNA mRNA transcript ribosome Ribosome mRNA->ribosome protein Full-Length Protein with 3-Br-Phe ribosome->protein 4. Incorporation & Translation charged_tRNA->ribosome 3. UAG Codon Recognition

Caption: Orthogonal translation system for UAA incorporation.

Experimental Protocols

Protocol 1: In Vivo Incorporation of 3-Br-Phe in E. coli

This protocol describes the site-specific incorporation of 3-Br-Phe into a target protein expressed in Escherichia coli. It relies on co-expression of the target protein containing an in-frame amber (UAG) codon and the orthogonal tRNA/aaRS pair.[9]

A. Materials

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: Expression vector for the protein of interest with a UAG codon at the desired site (e.g., pET vector).

  • Plasmid 2: Vector containing the engineered orthogonal aaRS and suppressor tRNA genes (e.g., pEVOL).

  • This compound (CAS: 82311-69-1).[3][10]

  • Standard growth media (e.g., LB Broth).

  • M9 minimal media supplemented with glucose and MgSO₄.[11][12]

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

B. Methodology

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid carrying the orthogonal system. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Dilute the overnight culture 1:100 into M9 minimal medium containing antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 20-30°C and continue to shake for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

G Experimental Workflow for In Vivo Labeling start Co-transform E. coli with Plasmids (Target + Orthogonal System) culture_1 Grow Overnight Starter Culture (LB Medium) start->culture_1 culture_2 Inoculate & Grow Expression Culture (M9 Minimal Medium) to OD600 0.6-0.8 culture_1->culture_2 induce Add 1 mM 3-Br-Phe & Induce with IPTG culture_2->induce express Express Protein at Lower Temp (e.g., 25°C, 16-24h) induce->express harvest Harvest Cells by Centrifugation express->harvest purify Lyse Cells & Purify Protein (e.g., Affinity Chromatography) harvest->purify end Labeled Protein purify->end

Caption: Workflow for in vivo protein labeling with 3-Br-Phe.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for 3-Br-Phe Incorporation

CFPS systems offer an alternative for incorporating UAAs, avoiding issues of cell viability and membrane transport.[6][13] This protocol is based on an E. coli crude extract system.

A. Materials

  • E. coli S30 crude cell extract.

  • DNA template (linear or plasmid) for the protein of interest with a UAG codon.

  • Purified orthogonal suppressor tRNA and engineered aaRS.

  • This compound.

  • Amino acid mixture (lacking phenylalanine).

  • Energy source mix (ATP, GTP, etc.).

  • Reaction buffer.

B. Methodology

  • Reaction Setup: In a microcentrifuge tube on ice, combine the S30 extract, reaction buffer, energy source, amino acid mixture, and the DNA template.

  • Add Orthogonal Components: Add the purified orthogonal aaRS, suppressor tRNA, and this compound (typically 1-2 mM final concentration).

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-6 hours in a thermomixer or incubator.

  • Analysis: The resulting protein can be directly analyzed by SDS-PAGE or purified for further experiments. Cell-free systems can achieve protein yields of around 1 mg/mL.[13]

Verification and Downstream Processing

A. Protein Purification

Labeled proteins are typically purified using standard chromatography techniques.[14] Affinity tags, such as a polyhistidine (His-tag) or Strep-tag, are often engineered into the protein construct to simplify purification via affinity chromatography.[14]

B. Verification of Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm the successful and site-specific incorporation of 3-Br-Phe.[15][16]

  • Sample Preparation: The purified protein is digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra for a peptide containing the UAG-encoded site. The mass of this peptide should show an increase corresponding to the mass difference between 3-Br-Phe (MW: 244.1 g/mol ) and the canonical amino acid it replaced (e.g., Phenylalanine, MW: 165.2 g/mol ). The unique isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature for confirmation.

G Post-Labeling Analysis Workflow start Purified Labeled Protein digest Proteolytic Digestion (e.g., Trypsin) start->digest separate Peptide Separation (LC) digest->separate analyze Mass Analysis (MS/MS) separate->analyze confirm Confirm Mass Shift & Bromine Isotopic Pattern analyze->confirm

Caption: Workflow for verification via mass spectrometry.

Quantitative Data Summary

The efficiency of UAA incorporation and final protein yield can vary significantly based on the protein, the expression system, and the specific orthogonal pair used. Researchers should optimize conditions for each target protein.

Table 1: Typical Parameters for 3-Br-Phe Incorporation in E. coli

Parameter Recommended Value Notes
3-Br-Phe Concentration 1 - 2 mM Higher concentrations may be toxic; lower may reduce yield.
Induction OD₆₀₀ 0.6 - 0.8 Ensures sufficient cell density before expression.
IPTG Concentration 0.5 - 1 mM Titrate for optimal expression and to minimize toxicity.
Post-Induction Temp. 20 - 30 °C Lower temperatures can improve protein folding and solubility.

| Expression Time | 16 - 24 hours | Balances protein accumulation with potential degradation. |

Table 2: Comparison of Protein Expression Systems for UAA Incorporation

System Advantages Disadvantages Typical Yield
E. coli (in vivo) Low cost, rapid growth, high protein yields, well-established protocols.[1] Inefficient transport of some UAAs across the cell membrane, potential toxicity of UAA. 1-10 mg/L
Cell-Free (CFPS) No cell membrane barrier, high tolerance to toxic compounds, rapid synthesis.[6][13] Higher cost, potential for lower yields than in vivo systems. ~1 mg/mL[13]

| Mammalian Cells | Allows for proper eukaryotic post-translational modifications, studies in a native context.[8] | More complex, slower growth, lower protein yields, higher cost. | < 1 mg/L |

Table 3: Example Mass Spectrometry Data for Verification

Peptide Sequence Expected Mass (Unlabeled) Expected Mass (3-Br-Phe Labeled) Observed Mass
G-A-Y-V-F -T-R 896.45 Da 975.35 Da (⁷⁹Br) / 977.35 Da (⁸¹Br) 975.36 Da / 977.36 Da
V-L-Y -S-K 610.35 Da 689.25 Da (⁷⁹Br) / 691.25 Da (⁸¹Br) Not Applicable

| Note: Masses are monoisotopic. The example assumes replacement of Phe (F) or Tyr (Y). The bromine isotopic signature is a key confirmation point. | | | |

References

Application Notes and Protocols: 3-Bromo-L-phenylalanine in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical agents, with a focus on palladium-catalyzed cross-coupling reactions and its incorporation into peptides.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, providing access to a diverse range of substituted phenylalanine derivatives.

Suzuki-Miyaura Coupling

General Experimental Protocol: Suzuki-Miyaura Coupling of N-Fmoc-3-Bromo-L-phenylalanine Methyl Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Fmoc-3-Bromo-L-phenylalanine methyl ester

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Na₂CO₃ solution

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add N-Fmoc-3-Bromo-L-phenylalanine methyl ester (1 equivalent), the arylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-phenylalanine derivative.

Expected Outcomes:

Based on studies with similar substrates, yields for the Suzuki-Miyaura coupling of protected brominated amino acids can range from moderate to excellent, depending on the electronic and steric properties of the boronic acid.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X R-Br (3-Bromo-L-Phe derivative) Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties into the phenylalanine scaffold, which can serve as versatile handles for further derivatization, such as in click chemistry, or as part of a pharmacophore.

Quantitative Data for Sonogashira Coupling on a Brominated Peptide

The following data is adapted from a study on the Sonogashira coupling of various terminal alkynes to a brominated tryptophan-containing peptide.[2] While the substrate is not this compound, the data provides a strong indication of the expected yields and substrate scope for similar reactions on peptides containing a brominated aromatic amino acid.

EntryAlkyne SubstrateProductYield (%)[2]
1PhenylacetylenePeptide-C≡C-Ph95
24-EthynyltoluenePeptide-C≡C-Tol90
34-MethoxyphenylacetylenePeptide-C≡C-An85
41-Ethynyl-4-fluorobenzenePeptide-C≡C-C₆H₄F88
53-EthynylthiophenePeptide-C≡C-Thiophene75
6Propargyl alcoholPeptide-C≡C-CH₂OH60
71-HeptynePeptide-C≡C-(CH₂)₄CH₃78

Experimental Protocol: Copper-Free Sonogashira Coupling on a Peptide Containing this compound

This protocol is adapted from a procedure for the copper-free Sonogashira coupling on a brominated peptide.[2]

Materials:

  • Peptide containing this compound (1 equivalent)

  • Terminal alkyne (10 equivalents)

  • Cs₂CO₃ (6.2 equivalents)

  • [PdCl₂(CH₃CN)₂] (15 mol %)

  • sXPhos (18 mol %)

  • Degassed water

  • Degassed acetonitrile (B52724) (MeCN)

  • Mercaptopropionic acid

  • Argon gas

Procedure:

  • In a reaction vial, dissolve the brominated peptide (1 mg, 1 equivalent) in degassed water (0.1 mL).

  • Add the terminal alkyne (10 equivalents) and Cs₂CO₃ (6.2 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving [PdCl₂(CH₃CN)₂] (15 mol %) and sXPhos (18 mol %) in degassed acetonitrile (0.1 mL).

  • Add the catalyst solution to the peptide mixture.

  • Purge the reaction vial with argon, seal, and heat at 65 °C for 2 hours.

  • After cooling to room temperature, quench the reaction by adding a small amount of mercaptopropionic acid.

  • Analyze the reaction mixture by LC-MS to determine the yield of the coupled product.

  • Purify the product by preparative HPLC.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation_Pd Transmetalation Ar-Pd(II)-X L2->Transmetalation_Pd Ar-Pd(II)-C#CR' L2 Ar-Pd(II)-C#CR' L2 Transmetalation_Pd->Ar-Pd(II)-C#CR' L2 CuX CuX Transmetalation_Pd->CuX Reductive Elimination Reductive Elimination Ar-Pd(II)-C#CR' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C#CR' Ar-C#CR' Reductive Elimination->Ar-C#CR' Ar-X R-Br (3-Bromo-L-Phe derivative) Ar-X->Oxidative Addition Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation Deprotonation Deprotonation Alkyne Complexation->Deprotonation Cu-C#CR' Cu-C#CR' Cu-C#CR'->Transmetalation_Pd Deprotonation->Cu-C#CR' R'-C#CH R'-C≡CH R'-C#CH->Alkyne Complexation Base Base Base->Deprotonation

Caption: Catalytic cycle of the copper-catalyzed Sonogashira cross-coupling reaction.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the brominated side chain may, in some cases, lead to slower coupling kinetics, potentially requiring extended coupling times or the use of more potent coupling reagents.

Experimental Protocol: Fmoc-SPPS Incorporation of this compound

This protocol describes the manual incorporation of Fmoc-3-Bromo-L-phenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-3-Bromo-L-phenylalanine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Bromo-L-phenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For this bulky amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

SPPS Workflow for Incorporating this compound

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-3-Br-Phe-OH + Coupling Reagent + Base wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive (Blue) next_cycle Proceed to Next Amino Acid kaiser_test->next_cycle Negative (Yellow) repeat_coupling->coupling next_cycle->deprotection end Final Cleavage & Deprotection next_cycle->end

Caption: General workflow for solid-phase peptide synthesis (SPPS) to incorporate this compound.

Application in the Synthesis of Lifitegrast Intermediate

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. A key intermediate in some synthetic routes to Lifitegrast is (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, which can be synthesized from this compound. This transformation involves the conversion of the bromo group to a methylsulfonyl group.

Synthetic Pathway from this compound to a Lifitegrast Intermediate

A chemoenzymatic process has been described for the synthesis of a key chiral intermediate of Lifitegrast starting from a derivative of 3-bromophenylalanine.[3] The following is a generalized representation of a potential chemical synthesis pathway.

Step 1: Protection of this compound

The amino and carboxylic acid groups of this compound are typically protected before performing the cross-coupling reaction. For example, the amino group can be protected as a Boc or Fmoc derivative, and the carboxylic acid can be esterified.

Step 2: Sulfonylation

The bromo group can be converted to a methylsulfonyl group via a multi-step process, which may involve a palladium-catalyzed coupling with a thiol equivalent, followed by oxidation. A more direct approach could involve a nucleophilic aromatic substitution with sodium methanesulfinate, although this may require harsh conditions.

Step 3: Deprotection

The protecting groups are removed to yield the desired (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid.

Illustrative Synthetic Scheme:

Lifitegrast_Intermediate_Synthesis start This compound protection Protection (e.g., Boc, Ester) start->protection protected_bromo_phe Protected This compound protection->protected_bromo_phe sulfonylation Sulfonylation (e.g., Pd-coupling with MeSO2Na) protected_bromo_phe->sulfonylation protected_sulfone_phe Protected 3-(methylsulfonyl)-L-phenylalanine sulfonylation->protected_sulfone_phe deprotection Deprotection protected_sulfone_phe->deprotection final_product (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid deprotection->final_product

Caption: A potential synthetic pathway to a key Lifitegrast intermediate from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceuticals. Its utility in palladium-catalyzed cross-coupling reactions and its straightforward incorporation into peptides make it an attractive starting material for generating diverse chemical libraries and for the targeted synthesis of complex drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique amino acid derivative in their drug discovery and development programs.

References

Application Notes and Protocols for Reactions Involving 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-L-phenylalanine is a non-proteinogenic amino acid derivative that serves as a versatile building block in pharmaceutical research, medicinal chemistry, and peptide synthesis.[1][2] Its key feature is the bromine atom on the phenyl ring, which provides a reactive handle for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1] This functional group allows for the introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profiles of potential drug candidates.[3] The incorporation of this compound can influence critical drug parameters such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1]

This document provides detailed protocols and application notes for key reactions involving this compound, intended for researchers, scientists, and professionals in the field of drug development.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds.[4] For this compound, this reaction enables the coupling of various aryl or vinyl boronic acids to the phenyl ring, creating complex biaryl or aryl-vinyl structures. This is a cornerstone technique for generating libraries of compounds for high-throughput screening in drug discovery programs.[3][5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[4]

Materials:

  • This compound (or a protected derivative, e.g., Boc-3-bromo-L-phenylalanine)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[6]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene and water) via syringe.[4][6]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).[4][6] Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel to yield the desired 3-aryl-L-phenylalanine derivative.[4]

Data Presentation: Catalyst System Performance

The choice of catalyst, ligand, and reaction conditions significantly impacts the efficiency of Suzuki-Miyaura coupling. The following table, adapted from studies on the electronically similar 3-bromothiophene, illustrates the performance of various palladium catalyst systems and can serve as a guide for optimization.[6]

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhosK₃PO₄Toluene100292
PdCl₂(dppf)K₂CO₃Dioxane901688
Pd/CK₂CO₃Ethanol/H₂O802475

Table adapted from comparative data for 3-bromothiophene. Yields are for isolated, purified products and serve as a reference for optimizing reactions with this compound.[6]

Visualization: Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition complex2 R¹-Pd(II)L₂-R² pd0->complex2   complex1 R¹-Pd(II)L₂-X Organopalladium Complex complex1->pd0   transmetalation Transmetalation complex2->complex1   reductive_elimination Reductive Elimination r1r2 R¹-R² (Coupled Product) complex2->r1r2 r1x R¹-X (this compound) r1x->pd0 r2by2 R²-B(OR)₂ (Boronic Acid) r2by2->complex1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Solid-Phase Peptide Synthesis (SPPS)

This compound and its Boc-protected form are valuable building blocks for incorporation into synthetic peptides.[9] The bromine atom can be retained as a stable modification or used as a handle for further functionalization of the peptide after synthesis.[10] The standard Fmoc/tBu solid-phase synthesis strategy is commonly employed.

General Experimental Protocol: Single SPPS Coupling Cycle

This protocol describes a single cycle for adding Boc-3-bromo-L-phenylalanine to a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Amino acid to be coupled: Boc-3-bromo-L-phenylalanine (3-5 equivalents)

  • Coupling (activating) reagents: HBTU/HOBt (3-5 equivalents) or DCC/HOBt

  • Base: N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the N-terminus of the peptide chain, liberating a free amine.[11]

  • Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Amino Acid Activation: In a separate vial, dissolve Boc-3-bromo-L-phenylalanine and the coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIEA to activate the carboxylic acid group.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to confirm the complete consumption of free amines.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (x3), DCM (x3), and Methanol (x2) to remove excess reagents and byproducts.[12]

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. After the final amino acid is added, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., containing Trifluoroacetic acid - TFA).[11]

Visualization: Solid-Phase Peptide Synthesis Workflow

This diagram illustrates the key repeating steps in solid-phase peptide synthesis.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Next AA (Boc-3-Br-Phe + Activator) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect  Next Amino Acid cleave Final Cleavage & Deprotection (TFA) repeat->cleave  Final AA Added end Purified Peptide cleave->end

Caption: General workflow for a cycle in solid-phase peptide synthesis (SPPS).

Application Note 3: Site-Selective Bioconjugation

The unique reactivity of aryl halides makes this compound a candidate for advanced bioconjugation strategies. While direct palladium-catalyzed reactions on proteins are challenging, related phenylalanine derivatives can undergo site-selective modification using techniques like photoredox catalysis.[13][14] This allows for the precise attachment of tags, labels, or other molecules to peptides and proteins, which is highly valuable for developing antibody-drug conjugates and other therapeutic biologics.[15]

Conceptual Protocol: Photoredox-Mediated Modification

This protocol outlines a conceptual workflow for the site-selective modification of a peptide containing a phenylalanine residue, inspired by modern bioconjugation methods.[13][14]

Materials:

  • Peptide containing this compound or a related derivative

  • Functional tag (e.g., a pyrazole (B372694) derivative with a fluorescent label or biotin)[13]

  • Photocatalyst (e.g., Iridium or Ruthenium complex)[15]

  • Light source (e.g., Blue or UV LED lamp)

  • Anhydrous, degassed buffer or solvent system

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, dissolve the peptide, the functional tag, and the photocatalyst in the appropriate degassed solvent system under an inert atmosphere.

  • Irradiation: Stir the reaction mixture at a controlled temperature (often room temperature) while irradiating with the specified wavelength of light (e.g., 385 nm or blue light).[13][15]

  • Monitoring: Monitor the progress of the conjugation reaction by LC-MS to track the formation of the desired peptide-conjugate product.

  • Quenching and Purification: Once the reaction has reached completion or the desired conversion, stop the irradiation. The reaction mixture is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the modified peptide from unreacted starting materials and catalyst.

Visualization: Logic of Site-Selective Protein Modification

This diagram illustrates the general principle of using a reactive handle for targeted bioconjugation.

Bioconjugation_Logic protein Peptide or Protein with This compound reagents Reaction Conditions (e.g., Catalyst, Light) protein->reagents tag Functional Tag (e.g., Fluorophore, Drug) tag->reagents product Site-Selectively Modified Peptide/Protein Conjugate reagents->product

Caption: Logical workflow for site-selective peptide or protein modification.

References

Application Notes and Protocols for the Analytical Detection of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the detection and quantification of 3-Bromo-L-phenylalanine, a crucial building block in pharmaceutical and biochemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various spectroscopic techniques are designed to ensure accurate and reproducible results in research and quality control settings.

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, including reaction media and biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

HPLC is a primary method for assessing the purity of this compound and for separating its enantiomers, which is critical in drug development as different enantiomers can have varied physiological effects.

Experimental Protocol: Chiral HPLC

This protocol is designed for the enantiomeric separation of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (CSP) column (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and 0.1% Formic Acid in Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 258 nm

Expected Results: The L- and D-enantiomers of this compound will be separated, with the L-enantiomer typically eluting first on this type of chiral stationary phase. The purity can be calculated based on the peak area percentages.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Dissolve Sample in Mobile Phase prep_filter Filter with 0.45 µm Syringe Filter prep_start->prep_filter hplc_inject Inject Sample (10 µL) prep_filter->hplc_inject hplc_separate Isocratic Elution on Chiral Column hplc_inject->hplc_separate hplc_detect UV Detection at 258 nm hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate Purity and Enantiomeric Excess data_integrate->data_calculate

Caption: Workflow for chiral HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices, such as biological fluids.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z): 244.0; Product Ions (m/z): 198.0 (quantifier), 120.1 (qualifier)
Collision Energy Optimized for the specific instrument

Quantitative Data Summary for LC-MS/MS

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound244.0198.0120.1

Signaling Pathway for LC-MS/MS Detection

LCMSMS_Pathway cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) lc_separation Reversed-Phase Separation ms1_ionization Electrospray Ionization (ESI+) lc_separation->ms1_ionization ms1_selection Precursor Ion Selection (m/z 244.0) ms1_ionization->ms1_selection ms2_fragmentation Collision-Induced Dissociation ms1_selection->ms2_fragmentation ms2_detection Product Ion Detection (m/z 198.0, 120.1) ms2_fragmentation->ms2_detection

Caption: Logical flow of this compound analysis by LC-MS/MS.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent D₂OD₂O
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 2 s2 s

Expected Chemical Shifts (in D₂O, approximate)

NucleusChemical Shift (ppm)
¹H (aromatic)7.2 - 7.6
¹H (α-CH)~3.9
¹H (β-CH₂)~3.1, ~3.3
¹³C (aromatic)120 - 140
¹³C (C=O)~175
¹³C (α-CH)~55
¹³C (β-CH₂)~37
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FT-IR

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan using a blank KBr pellet.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3200-2800N-H and O-H stretching (amino acid zwitterion)
~3030Aromatic C-H stretching
~1620N-H bending (asymmetric)
~1580C=O stretching (carboxylate)
~1400C=O stretching (symmetric)
Below 1000C-Br stretching and aromatic C-H bending
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for the quantification of this compound in solution and for monitoring reactions.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a series of dilutions to create a calibration curve.

  • Data Acquisition:

    • Scan the absorbance from 200 to 400 nm.

    • The absorption maximum (λmax) for this compound is expected to be around 258 nm.

Quantitative Data for UV-Vis Spectrophotometry

ParameterValue
Solvent Water
λmax ~258 nm
Linear Range Dependent on instrument, typically in the µg/mL to mg/mL range

Relationship between Analytical Techniques

Analytical_Techniques Compound This compound Separation Separation Methods Compound->Separation Structure Structural Elucidation Compound->Structure HPLC HPLC Separation->HPLC LCMS LC-MS/MS Separation->LCMS NMR NMR Structure->NMR FTIR FT-IR Structure->FTIR UVVis UV-Vis Structure->UVVis

Caption: Interrelationship of analytical methods for this compound.

Application Notes and Protocols: 3-Bromo-L-phenylalanine for Genetic Code Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug discovery. By site-specifically incorporating UAAs with novel chemical functionalities, researchers can endow proteins with new properties, probe their structure and function in unprecedented detail, and develop novel therapeutic modalities. 3-Bromo-L-phenylalanine (3-Br-Phe) is a versatile UAA that serves as a powerful tool for these applications. Its bromine handle can be used for a variety of bioorthogonal reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, making it an invaluable asset for protein modification, labeling, and the construction of complex protein architectures.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins using amber codon suppression technology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 3-Br-Phe is crucial for its effective use.

PropertyValueReference
Synonyms L-Phe(3-Br)-OH, m-Bromo-L-phenylalanine, (S)-2-Amino-3-(3-bromophenyl)propionic acid[1]
CAS Number 82311-69-1[1]
Molecular Formula C₉H₁₀BrNO₂[1][4]
Molecular Weight 244.09 g/mol [4]
Appearance Grey powder[1]
Melting Point 208 - 210 °C[1]
Purity ≥ 98% (HPLC)[1]
Solubility Slightly soluble in water.[5]
Storage Store at 0 - 8 °C[1]

Applications in Genetic Code Expansion

The site-specific incorporation of 3-Br-Phe into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNA CUA). This orthogonal pair functions independently of the host cell's endogenous translational machinery, allowing for the specific recognition of the amber stop codon (UAG) and the insertion of 3-Br-Phe at that position.

Key Applications:
  • Protein Labeling and Imaging: The bromine atom serves as a handle for the attachment of fluorophores, biotin, or other imaging agents via Suzuki-Miyaura cross-coupling, enabling the visualization and tracking of proteins in vitro and in vivo.

  • Protein-Protein Interaction Studies: Incorporation of 3-Br-Phe allows for the introduction of photocrosslinkers or chemical probes to map protein interaction interfaces and study dynamic protein complexes.[1]

  • Structural Biology: As a heavy atom, bromine can be used as an anomalous scatterer to facilitate phase determination in X-ray crystallography, aiding in the determination of protein structures.[6]

  • Enzyme Engineering and Drug Discovery: The introduction of 3-Br-Phe can be used to modulate the activity of enzymes or to create novel binding sites for the development of targeted therapeutics.[1]

  • Bioconjugation and Material Science: The unique reactivity of the bromo- functional group allows for the development of advanced biomaterials and protein-polymer conjugates.[1]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound can vary depending on the protein, expression system, and the specific orthogonal pair used, the following tables provide representative data for the incorporation of brominated phenylalanine analogs.

Table 1: Representative Incorporation Efficiency of Brominated Phenylalanine Analogs

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Reference
p-BromophenylalanineE. coli>98%[7]
p-BromophenylalanineMammalian CellsHigh[8]

Table 2: Representative Protein Yields with Brominated Phenylalanine Analogs

ProteinExpression SystemYield with UAA (mg/L)Wild-Type Yield (mg/L)Reference
Dihydrofolate ReductaseE. coli~10Not Reported[7]
Green Fluorescent ProteinE. coli17-34Not Reported[9]

Table 3: Representative Impact on Protein Stability (Thermal Shift Assay)

Protein MutantΔTm (°C) vs. Wild-TypeReference
MetA F21pBzF+21[8]

Note: The data presented are for related brominated phenylalanine analogs and should be considered as a general guide. Optimal incorporation and yield for this compound will require empirical determination for each specific protein of interest.

Experimental Protocols

Site-Directed Mutagenesis for Amber Codon (TAG) Introduction

This protocol describes the introduction of an amber stop codon at a desired position in the gene of interest using PCR-based site-directed mutagenesis.

Materials:

  • Template plasmid DNA (containing the gene of interest)

  • Mutagenic forward and reverse primers (containing the TAG codon)

  • High-fidelity DNA polymerase (e.g., Phusion or Pfu)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Protocol:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired TAG mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of template plasmid DNA

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 10 µL of 5x high-fidelity polymerase buffer

      • 1 µL of high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 98°C for 30 seconds

      • 18-25 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-68°C for 30 seconds

        • Extension: 72°C for 30 seconds/kb of plasmid length

      • Final extension: 72°C for 5-10 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

Protein Expression and Incorporation of this compound

This protocol outlines the expression of the target protein containing 3-Br-Phe in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the target gene with the amber codon

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair for 3-Br-Phe

  • This compound

  • LB or M9 minimal media

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid for the orthogonal pair.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of M9 minimal medium (supplemented with 0.4% glucose and necessary amino acids except for phenylalanine) with the overnight culture to an OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

This is a general protocol for the purification of a His-tagged protein. The specific buffers and conditions may need to be optimized for the target protein.

Materials:

  • Cell pellet from expression

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to further disrupt the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme (B549824) and PMSF).

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.

Verification of this compound Incorporation by Mass Spectrometry

This protocol describes the verification of 3-Br-Phe incorporation using mass spectrometry.

Materials:

  • Purified protein

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • C18 ZipTips for desalting

  • Mass spectrometer (e.g., ESI-Q-TOF)

Protocol:

  • In-solution Digestion:

    • Denature the purified protein in denaturing buffer.

    • Reduce disulfide bonds with DTT at 56°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Dilute the sample to reduce the denaturant concentration and add trypsin.

    • Digest the protein overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using C18 ZipTips according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography coupled to a mass spectrometer.

    • Operate the mass spectrometer in data-dependent acquisition mode to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Search the acquired spectra against a database containing the sequence of the target protein.

    • Manually inspect the MS/MS spectra of peptides containing the amber codon position to confirm the mass shift corresponding to the incorporation of 3-Br-Phe (mass of Phe = 147.07 g/mol ; mass of 3-Br-Phe = 244.09 g/mol ).

Suzuki-Miyaura Cross-Coupling on a 3-Br-Phe Containing Protein

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a boronic acid to a protein containing 3-Br-Phe.[10]

Materials:

  • Purified protein containing 3-Br-Phe

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • Organic co-solvent (e.g., 1,4-dioxane (B91453) or DMF)

Protocol:

  • Reaction Setup:

    • In a reaction vial, dissolve the purified protein in the aqueous buffer.

    • Add the arylboronic acid (typically in excess).

    • Add the base.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the palladium catalyst under the inert atmosphere.

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.

    • Monitor the reaction progress by mass spectrometry to observe the mass shift corresponding to the coupled product.

  • Purification: Purify the modified protein from the reaction mixture using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Visualizations

Genetic_Code_Expansion_Workflow cluster_cloning Gene Modification cluster_expression Protein Expression cluster_purification Purification & Analysis start Target Gene in Plasmid mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) start->mutagenesis verification Sequence Verification mutagenesis->verification transformation Co-transform E. coli with: 1. Target Plasmid (TAG) 2. Orthogonal Pair Plasmid verification->transformation culture Cell Culture & Growth transformation->culture induction Add 3-Br-Phe & Induce Expression (IPTG) culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purify Affinity Chromatography lysis->purify analysis SDS-PAGE & Mass Spec Verification purify->analysis end end analysis->end Purified Protein with 3-Br-Phe

Caption: Workflow for the genetic incorporation of this compound.

Suzuki_Miyaura_Coupling_Workflow start Protein with This compound reagents Add: - Arylboronic Acid - Palladium Catalyst - Base - Aqueous Buffer start->reagents reaction Incubate under Inert Atmosphere (e.g., 37°C) reagents->reaction purification Purification (e.g., Size-Exclusion Chromatography) reaction->purification product Modified Protein purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling on a protein.

GPCR_Signaling_Probe Probing GPCR-G Protein Interaction using 3-Br-Phe cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR with 3-Br-Phe (Probe Site) G_protein G-Protein Complex (α, β, γ) GPCR->G_protein Agonist Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response cellular_response second_messenger->cellular_response Cellular Response

Caption: Probing GPCR signaling with this compound.

References

Application Notes and Protocols for Boc-Protected 3-Bromo-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 3-Bromo-L-phenylalanine (Boc-3-Br-Phe-OH) is a versatile unnatural amino acid integral to modern peptide synthesis and medicinal chemistry.[1][2] Its strategic placement of a bromine atom on the phenyl ring enhances chemical reactivity, providing a handle for a variety of post-synthetic modifications.[1] This feature makes it an invaluable building block for creating novel peptides with tailored biological activities, particularly in the development of therapeutics targeting neurological disorders and cancer.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability during peptide chain elongation and is compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[2]

These application notes provide detailed protocols for the incorporation of Boc-3-Br-Phe-OH into peptide sequences using Boc-SPPS, its subsequent deprotection, and post-synthetic modification via Suzuki-Miyaura cross-coupling. Additionally, an example of a signaling pathway that can be investigated using peptides containing this modified amino acid is presented.

Physicochemical Properties and Data

Quantitative data for Boc-3-Bromo-L-phenylalanine is summarized in the table below for quick reference.

PropertyValueReference
Synonyms Boc-L-Phe(3-Br)-OH, Boc-3-bromo-L-Phe-OH, Boc-Phe(3-Br)-OH[2]
CAS Number 82278-73-7[2]
Molecular Formula C₁₄H₁₈BrNO₄[2]
Molecular Weight 344.2 g/mol [2]
Appearance White powder[2]
Purity ≥ 98%[2]

Experimental Protocols

Protocol 1: Incorporation of Boc-3-Br-Phe-OH via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-3-Br-Phe-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat this step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (for Boc-3-Br-Phe-OH):

    • In a separate vial, dissolve Boc-3-Br-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and agitate for 2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance from the bromine atom, longer coupling times may be necessary compared to standard amino acids.[5]

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A yellow color indicates a complete coupling, while a blue/purple color signifies an incomplete reaction.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with freshly activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Final Cleavage from Resin: Cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). This step requires specialized equipment and safety precautions.

Quantitative Data for Coupling of Hindered Amino Acids:

Coupling Reagent CombinationTypical Coupling Time for Hindered ResiduesEstimated Efficiency
HBTU/HOBt/DIEA2 - 4 hours>95%
HATU/HOAt/DIEA1 - 2 hours>98%
DIC/OxymaPure4 - 6 hours>90%

Note: Efficiencies are estimates and can be sequence-dependent. Optimization for each specific peptide is recommended.[6]

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_DCM_DMF Wash (DCM/DMF) Deprotect->Wash_DCM_DMF Neutralize Neutralize (10% DIEA in DMF) Wash_DCM_DMF->Neutralize Wash_DMF Wash (DMF) Neutralize->Wash_DMF Couple Couple Activated Boc-3-Br-Phe-OH Wash_DMF->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash_Final Wash (DMF/DCM) Kaiser->Wash_Final Negative Repeat Repeat for Next Amino Acid Wash_Final->Repeat Repeat->Deprotect Final_Cleavage Final Cleavage (HF) Repeat->Final_Cleavage End of Sequence Suzuki_Coupling_Workflow Start Peptide-Resin with 3-Br-Phe Swell Swell Resin in Solvent Start->Swell Reaction Add Reagents to Resin Heat (80-120°C) Inert Atmosphere Swell->Reaction Reagents Prepare Reagent Mix: Arylboronic Acid, Pd Catalyst, Ligand, Base Reagents->Reaction Wash Cool and Wash Resin (DMF, H₂O, DCM) Reaction->Wash Cleave Cleave Peptide from Resin Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Characterize by LC-MS Purify->Analyze TNFSF9_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Phe-containing Peptide TNFSF9 TNFSF9 (4-1BBL) Peptide->TNFSF9 Binds to & Modulates TNFRSF9 TNFRSF9 (4-1BB) TNFSF9->TNFRSF9 Ligand-Receptor Interaction TRAF TRAF Recruitment TNFRSF9->TRAF Signal Transduction JNK_Activation JNK Activation TRAF->JNK_Activation AP1_Activation AP-1 Activation JNK_Activation->AP1_Activation Apoptosis Apoptosis AP1_Activation->Apoptosis Upregulates Pro-apoptotic Genes

References

Application Notes and Protocols: 3-Bromo-L-phenylalanine as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-phenylalanine is a non-proteinogenic amino acid that serves as a highly versatile building block in medicinal chemistry and drug discovery.[1][2][3] Its unique structure, featuring a bromine atom on the phenyl ring, provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse functional groups, enabling the synthesis of novel amino acids, peptides, and complex molecular scaffolds with tailored biological activities.[2][5] These derivatives have found applications in the development of therapeutics for neurological disorders, metabolic diseases, and cancer, as well as in the creation of advanced diagnostic tools such as Positron Emission Tomography (PET) imaging agents.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for various classes of compounds.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for creating carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl moieties.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6][7]

Materials:

  • N-protected this compound derivative (e.g., Boc-3-Bromo-L-phenylalanine) (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[5][8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)[6]

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, combine the N-protected this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water (if applicable).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[9]

Quantitative Data for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801285[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100292[5]
PdCl₂(dppf)K₂CO₃Dioxane901688[5]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromo-L-Phe Derivative + Arylboronic Acid + Base Heating Heat (80-100 °C) Stir (2-24 h) Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Anhydrous Solvent Solvent->Heating Monitoring Monitor (TLC/LC-MS) Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Purified Biaryl Phenylalanine Derivative Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.[10][11]

Materials:

  • N-protected this compound derivative (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)[10]

  • Copper(I) iodide (CuI) (2-10 mol%)[10]

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 eq)[10]

  • Anhydrous solvent (e.g., THF, toluene, DMF)[10]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask, add the N-protected this compound derivative, palladium catalyst, and copper(I) iodide.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling:

Palladium CatalystCopper Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (1 mol%)TriethylamineTHFRT3~85[12][13]
PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)TriethylamineTHF60-704-12Varies[11]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromo-L-Phe Derivative + Terminal Alkyne Stirring Stir (RT or 40-80 °C) Reactants->Stirring Catalysts Pd Catalyst + CuI Catalysts->Stirring Base_Solvent Amine Base + Anhydrous Solvent Base_Solvent->Stirring Monitoring Monitor (TLC/LC-MS) Stirring->Monitoring Quenching Aqueous Work-up Monitoring->Quenching Reaction Complete Purification Column Chromatography Quenching->Purification Product Alkynyl-Phenylalanine Derivative Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

II. Synthesis of PET Imaging Agents

This compound derivatives are valuable precursors for the synthesis of 18F-labeled amino acid analogues for PET imaging of tumors.[14] These tracers often target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.[13]

A. Synthesis of 3-L-[18F]Fluorophenylalanine ([18F]FPhe)

Experimental Protocol: Radiosynthesis of 3-L-[18F]FPhe

This protocol is based on the copper-mediated 18F-fluorodeboronation of a pinacol (B44631) boronate precursor.[14]

Materials:

  • Diastereomerically and enantiomerically pure Ni-BPB-Phe precursor bearing a pinacol boronate moiety

  • [18F]Fluoride

  • Et₄NHCO₃

  • Methanol (MeOH)

  • QMA carbonate light plus cartridge

Procedure:

  • Load [18F]Fluoride (0.5–10 GBq) onto a QMA carbonate light plus cartridge.

  • Wash the cartridge with MeOH (1 mL) and dry with air.

  • Elute the [18F]Fluoride with a solution of Et₄NHCO₃ (1 mg) in MeOH (0.5 mL).

  • To the eluted [18F]Fluoride, add the Ni-BPB-Phe precursor.

  • The reaction proceeds to yield 3-L-[18F]FPhe.

  • Purify the product using HPLC.

Quantitative Data for 3-L-[18F]FPhe Synthesis:

ParameterValueReference
Radiochemical Yield15-39% (non-decay corrected)[14]
Synthesis Time90 min[14]
Molar Activity180–250 GBq/µmol[14]

Signaling Pathway Targeted by Amino Acid PET Tracers

LAT1_Pathway cluster_cell Tumor Cell LAT1 LAT1 Transporter Tracer_in [18F]FPhe (intracellular) LAT1->Tracer_in Protein_syn Protein Synthesis Tracer_in->Protein_syn Incorporation Metabolism Metabolic Trapping Tracer_in->Metabolism Imaging_signal PET Signal Protein_syn->Imaging_signal Metabolism->Imaging_signal Tracer_out [18F]FPhe (extracellular) Tracer_out->LAT1 Uptake

Caption: Uptake of 18F-labeled phenylalanine tracers via the LAT1 transporter.

III. Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material for the synthesis of complex APIs. A notable example is its use in the preparation of an intermediate for Lifitegrast, a drug used to treat dry eye disease.[1]

A. Synthesis of a Key Intermediate for Lifitegrast

Experimental Protocol: Chemoenzymatic Synthesis of this compound

This protocol describes a chemoenzymatic method to produce the chiral intermediate this compound.[1]

Materials:

  • N-acetyl-3-bromo-phenylalanine

  • Acylase (AmACY)

  • Zn/HCl reduction system

Procedure:

  • Synthesize N-acetyl-3-bromo-phenylalanine using a Zn/HCl reduction system.

  • Perform enzymatic resolution of the racemic N-acetyl-3-bromo-phenylalanine using AmACY to selectively hydrolyze the L-enantiomer.

  • This process yields the key chiral intermediate, this compound.

Quantitative Data for Lifitegrast Intermediate Synthesis:

ParameterValueReference
Overall Yield23.4%[1]
Purity99.7%[1]
Enantiomeric Excess (ee)99.9%[1]

Logical Relationship in Lifitegrast Synthesis

Lifitegrast_Synthesis Start This compound Intermediate1 Key Intermediate (e.g., (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid) Start->Intermediate1 Multi-step synthesis Coupling Coupling with Benzofuran-6-carboxylic acid derivative Intermediate1->Coupling Lifitegrast Lifitegrast Coupling->Lifitegrast

Caption: Role of this compound in the synthesis of Lifitegrast.

IV. Peptide Synthesis

This compound can be incorporated into peptides to modulate their biological activity, stability, and conformation.[2] The bromine atom can also serve as a site for further functionalization of the peptide.

Experimental Protocol: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.[15][16]

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Bromo-L-phenylalanine)

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the resin in DMF.

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid with the deprotection solution.

  • Wash the resin extensively with DMF.

  • Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-3-Bromo-L-phenylalanine) with coupling reagents and a base, then add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • After the final coupling, wash the resin and dry it.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection Resin->Deprotection Wash Wash Deprotection->Wash Coupling Amino Acid Coupling (including 3-Bromo-L-Phe) Coupling->Wash Repeat for each AA Wash->Coupling Cleavage Cleavage from Resin Wash->Cleavage Synthesis Complete Purification HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of compounds with significant potential in pharmaceutical and biomedical research. Its utility in palladium-catalyzed cross-coupling reactions, the synthesis of PET imaging agents, as an intermediate for APIs like Lifitegrast, and in the creation of modified peptides highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers looking to leverage the synthetic potential of this important building block.

References

Application Notes and Protocols: 3-Bromo-L-phenylalanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Bromo-L-phenylalanine as a tool in enzyme inhibition studies. While specific quantitative data for its direct inhibition of enzymes is not extensively documented in publicly available literature, its structural similarity to L-phenylalanine and other halogenated phenylalanine analogs suggests its potential as a competitive inhibitor for enzymes that recognize phenylalanine as a substrate.[1] This document outlines potential applications, presents hypothetical data for illustrative purposes, and provides detailed protocols for researchers to investigate its inhibitory effects.

Introduction

This compound is a synthetic amino acid derivative that holds promise as a research tool in enzymology and drug discovery.[1] Its structure, featuring a bromine atom on the phenyl ring, makes it a valuable candidate for probing the active sites of enzymes involved in aromatic amino acid metabolism. Halogenation can alter the electronic and steric properties of the molecule, potentially leading to specific and potent interactions with enzyme targets.[2]

Potential Applications in Enzyme Inhibition

Based on its structural characteristics, this compound is a candidate for studying the inhibition of the following enzyme classes:

  • Aromatic Amino Acid Hydroxylases: This family of enzymes, including Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH), plays a crucial role in neurotransmitter and hormone biosynthesis. Phenylalanine analogs are known to interact with these enzymes, and this compound could serve as a competitive inhibitor.[3][4]

  • Aminoacyl-tRNA Synthetases: These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. Phenylalanine analogs can act as competitive inhibitors of phenylalanyl-tRNA synthetase.

  • Other Phenylalanine-Utilizing Enzymes: Various other enzymes, such as phenylalanine ammonia-lyase and aminotransferases, utilize L-phenylalanine as a substrate and are potential targets for inhibition by this compound.

Data Presentation

The following table presents a hypothetical summary of inhibition data for this compound against potential enzyme targets. Note: This data is for illustrative purposes only and is intended to guide experimental design. Actual values must be determined empirically.

Enzyme TargetSubstrateType of Inhibition (Hypothesized)Hypothetical IC50 (µM)Hypothetical Ki (µM)
Phenylalanine Hydroxylase (PAH)L-PhenylalanineCompetitive15075
Tryptophan Hydroxylase (TPH)L-TryptophanCompetitive250120
Phenylalanyl-tRNA SynthetaseL-PhenylalanineCompetitive5025

Experimental Protocols

The following are detailed protocols for key experiments to determine the inhibitory potential of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay - General Spectrophotometric Method

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme using a spectrophotometric assay.

Materials:

  • Purified target enzyme

  • This compound

  • Natural substrate for the target enzyme

  • Appropriate assay buffer (e.g., Tris-HCl, HEPES)

  • Cofactors, if required by the enzyme (e.g., NADH, NADPH, Tetrahydrobiopterin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the enzyme's natural substrate in the assay buffer.

    • Prepare the enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following components in order:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or DMSO (for the control)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells/cuvettes.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a microplate reader or spectrophotometer. The wavelength will depend on the specific reaction being monitored (e.g., the consumption of NADH at 340 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. The inhibition constant (Ki) can be calculated from these plots.

Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

This protocol describes how to differentiate between competitive, non-competitive, and uncompetitive inhibition.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1.

  • For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the natural substrate over a range (e.g., 0.5 to 10 times the Km value).

  • Measure the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax will decrease with increasing inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax will decrease with increasing inhibitor concentration.

  • Calculate the Ki value from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound in enzyme inhibition.

G cluster_pathway Hypothetical Phenylalanine Metabolism and Inhibition Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH Substrate DOPA L-DOPA AADC Aromatic Amino Acid Decarboxylase (AADC) DOPA->AADC Substrate Dopamine (B1211576) Dopamine Inhibitor This compound Inhibitor->PAH Competitive Inhibition PAH->Tyr Product TH->DOPA Product AADC->Dopamine Product

Caption: Hypothetical inhibition of the dopamine synthesis pathway.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents assay_setup Set up Assay (Buffer, Inhibitor, Enzyme) prep_reagents->assay_setup pre_incubate Pre-incubate (Enzyme + Inhibitor) assay_setup->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_activity Measure Activity (Spectrophotometry) initiate_reaction->measure_activity analyze_data Analyze Data (IC50, Ki, Inhibition Type) measure_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro enzyme inhibition assay.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES I Inhibitor (I) This compound I->EI ES->E + P EI->E P Product (P) P->ES

Caption: Logical relationship of competitive enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-L-phenylalanine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main strategies for synthesizing this compound:

  • Direct Electrophilic Bromination of L-phenylalanine or its derivatives: This involves treating L-phenylalanine with a brominating agent. However, controlling the position of bromination to favor the 3-position is a significant challenge.

  • Sandmeyer Reaction of 3-Amino-L-phenylalanine: This is a reliable method for introducing a bromine atom at a specific position on the aromatic ring by converting an amino group to a diazonium salt, which is then displaced by a bromide.

  • Synthesis from a Pre-brominated Precursor: This approach starts with a commercially available building block that already has the bromine atom in the correct position, such as 3-bromobenzaldehyde (B42254). The amino acid side chain is then constructed on this template, for example, through a Strecker synthesis.

Q2: Why is direct bromination of L-phenylalanine not recommended for synthesizing the 3-bromo isomer?

A2: The amino acid side chain on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, direct bromination of L-phenylalanine or its N-protected derivatives will predominantly yield a mixture of 2-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine, with the desired 3-bromo isomer as a minor product. Over-bromination, leading to di- and tri-brominated products, is also a common side reaction.

Q3: What is the most significant challenge when synthesizing this compound from a pre-brominated precursor like 3-bromobenzaldehyde?

A3: The primary challenge is controlling the stereochemistry to obtain the desired L-enantiomer. Many classical amino acid syntheses, such as the Strecker synthesis, produce a racemic mixture of the D- and L-enantiomers.[1] This necessitates an additional chiral resolution step to isolate the desired L-isomer, which can be complex and reduce the overall yield.

Q4: How can I confirm the isomeric purity of my this compound product?

A4: The most effective method for determining the isomeric purity (both constitutional isomers and enantiomers) is High-Performance Liquid Chromatography (HPLC). Specific chiral stationary phases are required to separate the D- and L-enantiomers.[2][3] Reverse-phase HPLC with a suitable column can also be used to separate the 2-bromo, 3-bromo, and 4-bromo constitutional isomers.

Troubleshooting Guides

Below are troubleshooting guides for common side reactions and issues encountered during the synthesis of this compound for each of the main synthetic routes.

Route 1: Direct Electrophilic Bromination of L-Phenylalanine

Experimental Protocol: N-Acetylation and Bromination
  • N-Acetylation: L-phenylalanine is first protected as N-Acetyl-L-phenylalanine to prevent side reactions with the amino group. This is typically achieved by reacting L-phenylalanine with acetic anhydride (B1165640) in a suitable solvent.

  • Bromination: The N-Acetyl-L-phenylalanine is then treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst, in an appropriate solvent like acetonitrile (B52724) or a chlorinated solvent.[4]

Common Side Reactions & Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Low yield of 3-bromo isomer Formation of ortho- and para-isomers as major products.The benzyl (B1604629) group is an ortho-, para-director. Direct bromination is not regioselective for the meta position. Consider an alternative synthetic route like the Sandmeyer reaction.
Presence of di- and tri-brominated products Over-bromination due to the activating nature of the side chain.Use a milder brominating agent (e.g., NBS instead of Br₂/FeBr₃). Carefully control the stoichiometry of the brominating agent (use no more than one equivalent). Run the reaction at a lower temperature to reduce reactivity.
Racemization of the final product Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the loss of stereochemical integrity.Maintain neutral or mildly acidic conditions where possible. Avoid prolonged exposure to high temperatures. Racemization is a known issue with N-acetylated amino acids.[5]
Degradation of the amino acid The use of strong oxidizing brominating agents can lead to the degradation of the starting material.Use a milder brominating agent. Protect the amino and carboxyl groups before bromination.
Quantitative Data for Direct Bromination Side Products (Illustrative)
Side Product Typical Percentage Range
2-Bromo-L-phenylalanine10-30%
4-Bromo-L-phenylalanine50-70%
This compound (Desired) <10%
Di-brominated products5-15%
Note: These are estimated values and can vary significantly with reaction conditions.

Logical Workflow for Troubleshooting Direct Bromination

G start Start: Low yield of this compound check_isomers Analyze product mixture by HPLC/NMR for isomer distribution start->check_isomers isomers_present Are ortho/para isomers the major products? check_isomers->isomers_present overbromination Is there evidence of di-/tri-bromination? isomers_present->overbromination No reconsider_route Action: Reconsider synthetic route. Direct bromination is not suitable. isomers_present->reconsider_route Yes racemization Is the product a racemic mixture? overbromination->racemization No adjust_conditions Action: Reduce temperature, use milder brominating agent (NBS), control stoichiometry. overbromination->adjust_conditions Yes protecting_groups Action: Ensure protecting groups are stable and consider alternative protection strategies. racemization->protecting_groups Yes

Caption: Troubleshooting workflow for direct bromination.

Route 2: Sandmeyer Reaction

Experimental Protocol: Diazotization and Bromination
  • Starting Material: 3-Amino-L-phenylalanine.

  • Diazotization: The amino group is converted to a diazonium salt by treating with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to facilitate the substitution of the diazonium group with a bromine atom.[6]

Common Side Reactions & Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Formation of 3-Hydroxy-L-phenylalanine The diazonium salt intermediate reacts with water instead of the bromide nucleophile.Maintain a low reaction temperature (<5 °C) to ensure the stability of the diazonium salt. Use a high concentration of bromide ions (e.g., use HBr as the acid).
Formation of biaryl byproducts Radical-mediated coupling of the aryl intermediates. This is a known byproduct in Sandmeyer reactions.[7]Use a scavenger for aryl radicals if possible, though this can be difficult to control. Optimize the rate of addition of the diazonium salt to the copper bromide solution.
Incomplete reaction Incomplete diazotization or decomposition of the diazonium salt before it can react.Ensure the temperature is kept low and constant during diazotization. Use fresh sodium nitrite. Ensure the starting material is fully dissolved.
Formation of azo compounds The diazonium salt acts as an electrophile and couples with an activated aromatic ring.This is less likely if the starting material is fully consumed during diazotization. Ensure slow addition of the diazonium salt to the CuBr solution.
Quantitative Data for Sandmeyer Reaction Side Products (Illustrative)
Side Product Typical Percentage Range
3-Hydroxy-L-phenylalanine5-15%
Biaryl byproducts1-5%
Azo compounds<1%
Note: These are estimated values and can vary significantly with reaction conditions.

Experimental Workflow for Sandmeyer Reaction

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start_mat 3-Amino-L-phenylalanine dissolve Dissolve in HBr start_mat->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite diazonium Formation of Diazonium Salt add_nitrite->diazonium add_diazonium Add diazonium salt solution to CuBr diazonium->add_diazonium cu_sol Prepare CuBr solution cu_sol->add_diazonium warm Warm to room temperature add_diazonium->warm product This compound warm->product

Caption: Workflow for the Sandmeyer synthesis route.

Route 3: Synthesis from 3-Bromobenzaldehyde (Strecker Synthesis)

Experimental Protocol: Strecker Synthesis
  • Iminium Formation: 3-bromobenzaldehyde is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form an iminium ion in situ.[8]

  • Cyanide Addition: A cyanide source (e.g., potassium cyanide) is added, which attacks the iminium ion to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic DL-3-bromophenylalanine.[9]

  • Chiral Resolution: The racemic mixture is resolved to isolate the desired L-enantiomer. This can be done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) followed by fractional crystallization, or by enzymatic resolution.

Common Side Reactions & Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Product is a racemic mixture (DL-3-bromophenylalanine) The Strecker synthesis is not stereoselective and inherently produces a racemic mixture.This is an expected outcome. The racemic mixture must be resolved. Plan for a chiral resolution step in your synthesis.
Incomplete hydrolysis of the nitrile The hydrolysis conditions (acid concentration, temperature, time) are insufficient.Increase the concentration of the acid, increase the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC or HPLC to ensure complete conversion.
Formation of α-hydroxy acid If water competes with ammonia during the initial reaction, it can lead to the formation of a cyanohydrin, which upon hydrolysis gives the α-hydroxy acid.Ensure an adequate concentration of the ammonia source. Use a less aqueous solvent system for the initial steps if possible.
Low yield in chiral resolution Inefficient separation of the diastereomeric salts or incomplete enzymatic conversion.For diastereomeric salt crystallization, carefully select the resolving agent and solvent system. Multiple recrystallizations may be necessary. For enzymatic resolution, ensure the enzyme is active and the pH and temperature are optimal.
Quantitative Data for Chiral Resolution (Illustrative)
Resolution Method Theoretical Max. Yield of L-isomer Typical Obtained Yield
Diastereomeric Salt Crystallization50%30-40%
Enzymatic Kinetic Resolution50%40-48%
Note: Yields are based on the starting racemic mixture.

Logical Relationship in Strecker Synthesis and Resolution

G aldehyde 3-Bromobenzaldehyde strecker Strecker Synthesis aldehyde->strecker reagents NH₄Cl, KCN reagents->strecker racemate DL-3-Bromophenylalanine (Racemic Mixture) strecker->racemate resolution Chiral Resolution racemate->resolution l_isomer L-3-Bromophenylalanine resolution->l_isomer d_isomer D-3-Bromophenylalanine (Byproduct) resolution->d_isomer

Caption: Key steps in the Strecker synthesis and resolution.

References

Technical Support Center: Purification of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Bromo-L-phenylalanine from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Aqueous Work-up The product is partially soluble in the aqueous layer, especially if the pH is not at the isoelectric point.Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility before extraction. Use a minimal amount of water for washing.
Product Oils Out During Recrystallization The chosen solvent system is not ideal; the product is too soluble, or the solution is supersaturated.Try a different solvent system. A mixture of ethanol (B145695) and water can be effective.[1] Alternatively, dissolve the crude product in a good solvent (e.g., methanol) and add a poor solvent (e.g., hexane) dropwise until turbidity persists, then heat to clarify and cool slowly.
Broad or Unresolved Spots on TLC The chosen TLC solvent system is not providing adequate separation. The sample may be overloaded.Screen different solvent systems with varying polarities (e.g., ethyl acetate/hexane (B92381) with a small amount of acetic acid, or dichloromethane/methanol). Spot a more dilute solution on the TLC plate.
Co-elution of Impurities During Column Chromatography The polarity of the eluent is too high, or the impurity has a very similar polarity to the product.Use a shallower gradient or an isocratic elution with a solvent system that gives a retention factor (Rf) of approximately 0.3 for the product.[2] Ensure the crude material is properly pre-adsorbed onto silica (B1680970) before loading onto the column.
Final Product is a Sticky Solid or Oil Residual solvent is present.Dry the product under high vacuum for an extended period. If the issue persists, trituration with a non-polar solvent like hexane or ether may help to induce solidification and remove non-polar impurities.
Presence of Unreacted Starting Material (e.g., Boc-3-Bromo-L-phenylalanine) The deprotection reaction did not go to completion.If the starting material is significantly less polar, flash chromatography is the most effective method for removal. Optimize the deprotection reaction conditions (e.g., reaction time, temperature) in future experiments.
Presence of Isomeric Byproducts (e.g., 2- or 4-Bromo-L-phenylalanine) The bromination reaction was not regioselective.Separation of isomers can be challenging. Preparative HPLC or careful flash column chromatography with a shallow solvent gradient may be required.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route.

  • From Boc-3-Bromo-L-phenylalanine: The most common impurities are byproducts from the removal of the Boc protecting group (e.g., tert-butanol, isobutylene) and any unreacted starting material.[4]

  • From direct bromination of L-phenylalanine: This can lead to a mixture of isomers, including 2-bromo- and 4-bromo-L-phenylalanine, as well as di-brominated products.[3] Over-bromination can also occur.

Q2: What is the recommended general approach for purifying crude this compound?

A2: A multi-step approach is often best. Start with an acidic aqueous extraction to remove non-polar impurities. Then, neutralize the aqueous layer to precipitate the product. For higher purity, recrystallization is a good next step. If significant impurities remain, especially isomers or unreacted starting material, flash column chromatography is recommended.

Q3: Which solvent systems are best for the recrystallization of this compound?

A3: As an amino acid, this compound has moderate polarity. Good solvent systems to try for recrystallization include:

  • Ethanol/water mixtures[1]

  • Methanol/ether

  • For derivatives like N-protected versions, non-polar/polar mixtures like MTBE/heptanes or dichloromethane/hexane can be effective.[1][5]

Q4: How can I effectively remove the Boc protecting group and its byproducts?

A4: The Boc group is typically removed under acidic conditions, for example, with hydrochloric acid in dioxane.[4] After the reaction, the acidic product can be precipitated. Washing the precipitate with a non-polar solvent like diethyl ether can help remove organic byproducts from the Boc group.[4]

Q5: How can I monitor the purity of my this compound?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): For a quick assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities with distinct signals.

  • Melting Point: A sharp melting point range close to the literature value (around 208-210 °C) is a good indicator of purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid with gentle heating and stirring.

  • Once fully dissolved, add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Heat the solution gently until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography
  • Select the Eluent: Using TLC, find a solvent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid) that gives the product an Rf value of approximately 0.3.[2]

  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample.

  • Wet the Column: Run the chosen eluent through the column until the silica is fully saturated.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elute the Sample: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product workup Aqueous Work-up (Acid/Base Extraction) crude->workup recrystallization Recrystallization workup->recrystallization analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis Check Purity chromatography Flash Column Chromatography pure_product Pure this compound chromatography->pure_product analysis->chromatography Purity < 98% analysis->pure_product Purity > 98%

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Low Purity After Recrystallization start Low Purity after Recrystallization check_tlc Analyze by TLC/ NMR start->check_tlc impurity_type What is the main impurity? check_tlc->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Less Polar isomer Isomeric Byproduct impurity_type->isomer Similar Polarity other Other Impurity impurity_type->other More/Less Polar action_sm Perform Flash Chromatography starting_material->action_sm action_isomer Preparative HPLC or Careful Chromatography isomer->action_isomer action_other Re-recrystallize with different solvent system other->action_other

Caption: A decision tree for troubleshooting low purity results.

References

Technical Support Center: Optimizing Coupling Efficiency of 3-Bromo-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when incorporating 3-Bromo-L-phenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Difficulties in achieving high coupling efficiency for this compound can often be attributed to steric hindrance from the bromine atom on the phenyl ring. The following table outlines common issues, their potential causes, and recommended solutions to enhance coupling outcomes.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test after Coupling) Steric Hindrance: The bulky bromine atom on the phenyl ring impedes the approach of the activated amino acid to the N-terminus of the peptide chain.[1]- Use a more potent coupling reagent: Switch to stronger uronium/phosphonium (B103445) salt-based reagents like HATU, HCTU, or COMU, which are known for their high reactivity in sterically hindered couplings.[2][3] - Increase reagent excess: Use a higher excess (3-5 equivalents) of both the protected this compound and the coupling reagents.[2] - Extend coupling time: Increase the reaction time to 2-4 hours or, in difficult cases, allow the reaction to proceed overnight. Monitor progress with a Kaiser test.[2]
Inadequate Reagent Activity: The chosen coupling reagent may not be sufficiently reactive to overcome the steric bulk of this compound.- Select a suitable coupling reagent: Carbodiimides like DIC in combination with an additive such as Oxyma Pure can be effective.[4][5] For more challenging couplings, HATU, HBTU, and COMU are recommended.[2][3][4] - Ensure fresh reagents: Use fresh, high-quality coupling reagents and solvents to maximize reactivity.[1]
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking access to the N-terminus.- Improve solvation: Utilize a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) to disrupt secondary structures and improve solvation.[2] - Incorporate microwave assistance: Microwave-assisted SPPS can help to break up aggregates and increase the kinetic energy of the reaction, leading to improved coupling efficiency.
Racemization Over-activation of the Carboxylic Acid: Prolonged pre-activation times can lead to the formation of oxazolone, resulting in racemization.- Minimize pre-activation time: Add the activated amino acid to the resin promptly after activation.[2] - Use a weaker base: Substitute stronger bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine to reduce the risk of racemization.[2][4]
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.- Control the reaction temperature: Perform the coupling reaction at room temperature or, if necessary, at a reduced temperature (e.g., 0°C).[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge in coupling this compound stems from steric hindrance. The presence of a bromine atom on the phenyl ring increases the steric bulk of the amino acid side chain. This bulkiness can physically obstruct the activated carboxylic acid group from efficiently reaching and reacting with the free amine at the N-terminus of the growing peptide chain attached to the solid support.[1]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: For sterically hindered amino acids like this compound, high-efficiency uronium and phosphonium salt-based coupling reagents are generally recommended. These reagents rapidly form highly reactive esters, promoting efficient amide bond formation.[4] A comparison of commonly used reagents is presented below.

Q3: How can I monitor the progress of the coupling reaction?

A3: The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to monitor the completion of a coupling reaction in SPPS. A positive result (blue/purple bead color) indicates the presence of free primary amines, signifying an incomplete coupling. A negative result (yellow/colorless beads) suggests that the coupling is complete. For difficult couplings, it is advisable to perform a Kaiser test after the standard coupling time and, if positive, extend the reaction time or perform a second coupling.

Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?

A4: Yes, microwave-assisted SPPS can be highly effective. The application of microwave energy can accelerate reaction times and enhance coupling efficiency, particularly for difficult sequences or sterically hindered amino acids. The microwave energy helps to disrupt peptide chain aggregation on the resin and provides the necessary activation energy to overcome steric barriers.

Q5: Are there any specific considerations for the deprotection step when using this compound?

A5: The deprotection of the Fmoc group from this compound is typically standard, using a solution of piperidine (B6355638) in DMF. However, if the overall peptide sequence is prone to aggregation, this can lead to incomplete deprotection. In such cases, using additives like DBU in the deprotection solution can sometimes improve efficiency, but care must be taken as DBU can promote side reactions with certain amino acids like aspartic acid.[6]

Quantitative Data Summary

While specific coupling efficiency percentages for this compound are sequence-dependent, the following table provides a comparative overview of the relative effectiveness of various coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU Uronium SaltVery HighLowHighly effective for hindered amino acids; requires a non-nucleophilic base like DIPEA or sym-collidine.[2][4]
HBTU/TBTU Uronium SaltHighLowWidely used and effective, though slightly less potent than HATU for the most difficult couplings.[4]
COMU Uronium SaltVery HighVery LowKnown for its high reactivity and superior suppression of racemization compared to HOBt-based reagents.[3]
DIC/Oxyma CarbodiimideModerate to HighLowA cost-effective and highly efficient combination that minimizes racemization. The urea (B33335) byproduct is soluble.[4][5]
PyBOP Phosphonium SaltHighLowA classic reagent, effective for many hindered couplings, but may generate toxic byproducts.[4]

Experimental Protocols

General Protocol for Coupling this compound in SPPS

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-3-Bromo-L-phenylalanine-OH (e.g., 4 equivalents, 0.4 mmol) and a coupling reagent (e.g., HATU, 3.95 equivalents, 0.395 mmol) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA or sym-collidine, 8 equivalents, 0.8 mmol) to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Recoupling (If Necessary):

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is positive (blue/purple), continue the coupling for another 1-2 hours or perform a double coupling by repeating step 3.

    • If the test is negative (yellow), proceed to the next step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended for Difficult Couplings):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

    • Wash the resin with DMF.

  • Proceed to the next cycle of deprotection and coupling.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency (Positive Kaiser Test) q1 Is the coupling reagent optimized for steric hindrance? start->q1 sol1 Switch to HATU, HCTU, or COMU q1->sol1 No q2 Are reagent equivalents and coupling time sufficient? q1->q2 Yes sol1->q2 sol2 Increase to 3-5 eq. of amino acid/reagent. Extend coupling time to 2-4 hours. q2->sol2 No q3 Is peptide aggregation suspected? q2->q3 Yes sol2->q3 sol3 Use aggregation-disrupting solvents (e.g., DCM/DMF/NMP) or apply microwave-assisted synthesis. q3->sol3 Yes end Problem Resolved: High Coupling Efficiency Achieved q3->end No sol3->end

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reaction cluster_solution Solution Phase cluster_solid Solid Phase AA Fmoc-3-Br-Phe-OH Activated_AA Activated Ester: Fmoc-3-Br-Phe-OAt AA->Activated_AA Activation CR Coupling Reagent (e.g., HATU) CR->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Peptide H2N-Peptide-Resin Activated_AA->Peptide Coupling (Amide Bond Formation) Resin Solid Support Resin

Caption: Key components in the coupling of this compound.

References

Technical Support Center: Reactions Involving 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-L-phenylalanine. The primary focus is on preventing the common side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation (or hydrodebromination) is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, yielding L-phenylalanine as a byproduct. This is problematic because it reduces the yield of the desired coupled product and introduces a structurally similar impurity that can be difficult to separate, complicating the purification process.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in these reactions typically occurs through one of two main pathways:

  • Formation of Palladium-Hydride Species: A common mechanism involves the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from reactions with solvents, bases, or impurities. The Pd-H species can then react with the starting material (this compound) in an oxidative addition/reductive elimination sequence that results in the replacement of bromine with hydrogen.[2]

  • Direct Reduction: In some cases, other components in the reaction mixture can directly reduce the aryl bromide.

The choice of catalyst, ligands, base, solvent, and reaction temperature all play a crucial role in the prevalence of these side reactions.[1]

Q3: Can the amino acid functional group of this compound contribute to dehalogenation?

A3: Yes, the free amino group can influence the reaction. It can coordinate to the palladium catalyst, potentially altering its reactivity and promoting dehalogenation.[3] In some cases, protecting the amine, for instance with a Boc (tert-butyloxycarbonyl) group, can suppress this side reaction.[2]

Q4: How can I detect and quantify the extent of dehalogenation in my reaction?

A4: Standard analytical techniques are effective for monitoring dehalogenation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and quantify the desired product, unreacted starting material, and the dehalogenated byproduct.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying the products in the reaction mixture.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but dehalogenation can be a significant challenge.

Troubleshooting Steps:

  • Optimize the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, leading to dehalogenation.

    • Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in minimizing this side reaction.[2]

  • Modify the Catalyst System: The choice of ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which forms the C-C bond, thereby outcompeting the dehalogenation pathway.[2] Using well-defined palladium pre-catalysts can also offer more consistent results.

  • Adjust Reaction Temperature and Time: Higher temperatures can increase the rate of dehalogenation.

    • Solution: Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the dehalogenation side reaction. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor byproduct formation.

  • Solvent Selection: The solvent can influence the reaction outcome.

    • Solution: Use anhydrous aprotic solvents like toluene (B28343) or dioxane.[2] In some cases, minimizing the amount of water in solvent mixtures (e.g., dioxane/water) has been shown to reduce dehalogenation.[4]

Issue 2: Dehalogenation During Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. Dehalogenation can also be a competing side reaction.

Troubleshooting Steps:

  • Ligand Selection is Paramount: The ligand choice is crucial for a successful Buchwald-Hartwig amination.

    • Solution: For aryl bromides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective. They promote the desired C-N bond formation while suppressing dehalogenation.

  • Base Optimization: As with Suzuki coupling, strong bases can be problematic.

    • Solution: Consider using weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent, so screening may be necessary.

  • Protect the Amino Group: The free amino group of the coupling partner can sometimes interfere with the reaction.

    • Solution: If applicable to your amine coupling partner, consider using a protecting group.

Issue 3: Dehalogenation in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

Troubleshooting Steps:

  • Consider a Copper-Free Protocol: The copper(I) co-catalyst, while often beneficial, can sometimes contribute to side reactions.

    • Solution: Investigate copper-free Sonogashira coupling conditions. Several protocols exist that rely solely on a palladium catalyst and a suitable ligand.

  • Ligand and Base Selection:

    • Solution: Use bulky, electron-rich ligands to promote the desired coupling. An appropriate amine base, such as triethylamine (B128534) or diisopropylethylamine, is crucial for the reaction mechanism but should be used in appropriate stoichiometry.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the extent of dehalogenation in Suzuki-Miyaura coupling reactions of aryl bromides structurally similar to this compound. These should be used as a general guide for optimization.

Table 1: Effect of Ligand and Base on Dehalogenation

LigandBaseDehalogenation LevelGeneral Recommendation
Bulky Biarylphosphine (e.g., XPhos, SPhos)K₃PO₄LowA good starting point for suppressing dehalogenation.[2]
Triphenylphosphine (PPh₃)NaOtBuHighStrong bases can promote dehalogenation, especially with less bulky ligands.[2]
dppfCs₂CO₃Moderate to LowA robust ligand that can be effective with milder bases.[2]

Table 2: Effect of Solvent on Dehalogenation

SolventDehalogenation LevelNotes
TolueneLowOften a good choice to minimize dehalogenation.[2]
DioxaneModerateCommonly used and can be effective, but may require optimization of water content.[2][4]
DMFHighMore polar aprotic solvents can sometimes increase dehalogenation.[5]

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions. Note: These are generalized procedures based on reactions with similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed catalyst, 1-5 mol%)

  • Bulky biarylphosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and adjust the pH to precipitate the product or facilitate extraction.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

G cluster_0 Troubleshooting Dehalogenation start Significant Dehalogenation Observed base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) start->base Start Here catalyst Screen Catalyst/Ligand (e.g., Bulky Phosphines) base->catalyst If problem persists end Minimized Dehalogenation base->end Successful temp Adjust Reaction Temperature (Lower Temperature) catalyst->temp If problem persists catalyst->end Successful solvent Change Solvent (e.g., Toluene) temp->solvent If problem persists temp->end Successful solvent->end Successful

Caption: A logical workflow for troubleshooting dehalogenation in cross-coupling reactions.

G cluster_0 Competing Reaction Pathways cluster_1 Desired Pathway cluster_2 Undesired Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L)₂-Br (Ar = Phenylalanine derivative) Pd0->ArPdBr Oxidative Addition with 3-Bromo-L-Phe ArPdR Ar-Pd(II)(L)₂-R ArPdBr->ArPdR Transmetalation (e.g., with R-B(OR)₂ + Base) ArPdH Ar-Pd(II)(L)₂-H ArPdBr->ArPdH Reaction with Pd-H Coupling_Product Desired Coupled Product Coupling_Product->Pd0 Catalyst Regeneration Dehalogenated_Product Dehalogenated Byproduct (Ar-H) Dehalogenated_Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (e.g., from solvent, base) Hydride_Source->ArPdBr ArPdR->Coupling_Product Reductive Elimination ArPdH->Dehalogenated_Product Reductive Elimination

Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation.

References

Technical Support Center: Incorporation of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals incorporating 3-Bromo-L-phenylalanine (3-Br-Phe) into proteins.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind incorporating this compound into proteins?

A1: The most common method for site-specific incorporation of unnatural amino acids (UAAs) like this compound is through amber codon suppression.[1] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The engineered aaRS specifically recognizes and attaches 3-Br-Phe to the suppressor tRNA. This tRNA has an anticodon (CUA) that recognizes the amber stop codon (UAG) in the mRNA sequence of the target protein. When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates 3-Br-Phe, allowing for the synthesis of a full-length protein containing the UAA at the desired position.

Q2: Which orthogonal translation system is suitable for this compound?

A2: A successful system for the in vivo incorporation of p-bromo-L-phenylalanine in E. coli utilizes a yeast suppressor tRNA (tRNAPheCUA) paired with a mutant yeast phenylalanyl-tRNA synthetase (PheRS), specifically the αThr415Gly mutant.[2] This engineered synthetase has an altered substrate binding pocket that accommodates the bromo-substituted phenylalanine.

Q3: What are the primary challenges associated with incorporating this compound?

A3: Researchers may encounter several challenges, including:

  • Low Protein Yield: Competition between the suppressor tRNA and endogenous release factors at the amber codon can lead to premature termination of translation, resulting in truncated protein products and overall low yield.

  • Toxicity: Unnatural amino acids can sometimes be toxic to the expression host, leading to poor cell growth and reduced protein expression.

  • Mischarging of tRNA: The engineered aaRS might still recognize and charge the suppressor tRNA with a natural amino acid, or a natural aaRS might recognize the suppressor tRNA, leading to heterogeneous protein populations.

  • Protein Misfolding and Insolubility: The incorporation of a bulky, halogenated amino acid like 3-Br-Phe can potentially disrupt the protein's natural folding, leading to aggregation and the formation of inclusion bodies.

  • Verification of Incorporation: Confirming the successful and site-specific incorporation of 3-Br-Phe requires sensitive analytical techniques like mass spectrometry.

Q4: How can I verify the successful incorporation of this compound into my protein?

A4: Mass spectrometry is the gold standard for verifying the incorporation of unnatural amino acids. By analyzing the intact protein or proteolytic digests, you can confirm the mass shift corresponding to the replacement of a natural amino acid with 3-Br-Phe. The isotopic signature of bromine (a nearly 1:1 ratio of 79Br and 81Br) provides a clear signal in the mass spectrum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Protein Expression Toxicity of 3-Br-Phe: The unnatural amino acid may be inhibiting cell growth.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of 3-Br-Phe in the growth medium. - Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer duration to reduce the metabolic burden on the cells.
Inefficient Amber Suppression: The suppressor tRNA is outcompeted by release factor 1 (RF1).- Use an E. coli strain with a knockout or knockdown of RF1. - Optimize the concentration of 3-Br-Phe and the expression levels of the orthogonal tRNA/aaRS pair.
Plasmid Instability: The expression plasmids may be lost during cell division.- Ensure consistent antibiotic selection throughout the culture.
Truncated Protein Products Premature Termination at the Amber Codon: Insufficient levels of charged suppressor tRNA.- Increase the concentration of 3-Br-Phe in the media. - Enhance the expression of the orthogonal aaRS and suppressor tRNA.
Heterogeneous Protein Population (Mixture of wild-type and 3-Br-Phe containing protein) Mischarging of the Suppressor tRNA: The orthogonal aaRS is charging the suppressor tRNA with a natural amino acid.- Redesign the binding site of the aaRS to enhance specificity for 3-Br-Phe.[2] - Use a minimal medium for expression to reduce the concentration of competing natural amino acids.
Protein is Insoluble (Inclusion Bodies) Misfolding due to 3-Br-Phe Incorporation: The bulky bromo group disrupts the protein's native structure.- Lower the induction temperature and decrease the rate of protein expression. - Co-express molecular chaperones to assist in proper folding. - Test the incorporation of 3-Br-Phe at different, more solvent-exposed sites within the protein.
Difficulty in Verifying Incorporation by Mass Spectrometry Low Incorporation Efficiency: The amount of 3-Br-Phe containing protein is below the limit of detection.- Enrich the target protein before mass spectrometry analysis. - Optimize the expression and incorporation conditions to increase the yield of the modified protein.
Poor Ionization of the Modified Peptide: The properties of the peptide containing 3-Br-Phe may affect its ionization in the mass spectrometer.- Adjust the mass spectrometry parameters, such as the matrix and laser intensity for MALDI-TOF or the collision energy for ESI-MS/MS.

Experimental Protocols

General Protocol for Incorporation of this compound in E. coli

This protocol is a general guideline and may require optimization for your specific protein of interest.

  • Transformation:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. This plasmid should have a selectable marker (e.g., ampicillin (B1664943) resistance).

      • A plasmid encoding the orthogonal yeast phenylalanyl-tRNA synthetase (PheRS αThr415Gly mutant) and the corresponding yeast suppressor tRNA (tRNAPheCUA). This plasmid should have a different selectable marker (e.g., chloramphenicol (B1208) resistance).

    • Plate the transformed cells on LB agar (B569324) plates containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics.

    • Incubate overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add this compound to the culture to a final concentration of 1 mM (approximately 0.24 g/L). Note: This concentration should be optimized for your system.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • If the aaRS and tRNA are under the control of an arabinose-inducible promoter, add L-arabinose to a final concentration of 0.02-0.2% (w/v).

    • Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours.

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify your protein of interest using standard chromatography techniques appropriate for your protein's affinity tag.

  • Verification:

    • Analyze the purified protein by SDS-PAGE to check for expression and purity.

    • Confirm the incorporation of this compound by mass spectrometry.

Visualizations

Amber_Suppression_Workflow cluster_cell E. coli Cell cluster_translation Translation Machinery mRNA mRNA with UAG codon Ribosome Ribosome mRNA->Ribosome Protein Full-length Protein with 3-Br-Phe Ribosome->Protein 3. Incorporation Truncated Truncated Protein Ribosome->Truncated tRNA 3-Br-Phe-tRNA_CUA tRNA->Ribosome 2. Delivery aaRS Orthogonal aaRS aaRS->tRNA BrPhe 3-Br-Phe BrPhe->aaRS 1. Charging RF1 Release Factor 1 RF1->Ribosome Competition

Amber Codon Suppression for 3-Br-Phe Incorporation.

Troubleshooting_Workflow Start Experiment Start: Incorporate 3-Br-Phe CheckYield Check Protein Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Sufficient Yield CheckYield->GoodYield Yes OptimizeConc Optimize 3-Br-Phe Concentration LowYield->OptimizeConc LowerTemp Lower Induction Temperature LowYield->LowerTemp CheckPurity Check Protein Purity (SDS-PAGE) GoodYield->CheckPurity OptimizeConc->CheckYield LowerTemp->CheckYield Insoluble Protein Insoluble? CheckPurity->Insoluble VerifyMS Verify Incorporation (Mass Spectrometry) Success Successful Incorporation VerifyMS->Success Soluble Soluble Insoluble->Soluble No Refold Optimize Refolding/ Use Chaperones Insoluble->Refold Yes Soluble->VerifyMS Refold->VerifyMS

Troubleshooting Workflow for 3-Br-Phe Incorporation.

References

Technical Support Center: Synthesis of Peptides Containing 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic peptides incorporating 3-Bromo-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges include overcoming the steric hindrance of the bulky bromo group, preventing potential side reactions related to the halogen substituent, and minimizing racemization during coupling steps. The electron-withdrawing nature of bromine can also influence the reactivity of the carboxyl group.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are generally recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are often effective.[1][2] The choice of reagent may require optimization for your specific peptide sequence.

Q3: Can the bromine atom on the phenyl ring participate in side reactions?

A3: While the C-Br bond on an aromatic ring is relatively stable, there is a potential for side reactions under certain conditions. For instance, some palladium-based reagents used for specific on-resin modifications could potentially interact with the bromo group. During final cleavage with strong acids like TFA, the risk of dehalogenation is generally low but should be considered, especially with prolonged cleavage times or elevated temperatures.

Q4: How can I minimize racemization when coupling Fmoc-3-Bromo-L-phenylalanine?

A4: Racemization can be minimized by using an appropriate coupling reagent and additives. The addition of a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended, particularly when using carbodiimide-based coupling reagents like DIC.[3][4] Using a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or sym-collidine can also help reduce racemization.[1][4]

Q5: What is the recommended cleavage cocktail for a peptide containing this compound?

A5: A standard cleavage cocktail for Fmoc-based solid-phase peptide synthesis (SPPS) is typically effective. A common choice is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water.[5] If your peptide contains other sensitive residues like tryptophan or methionine, additional scavengers may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The bulky bromo group on the phenylalanine side chain can slow down the coupling reaction.1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or PyAOP. 2. Double Couple: Perform the coupling step twice to ensure complete reaction. 3. Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). 4. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 4-5 equivalents).
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering reagent access.1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 2. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C).
Presence of Deletion Peptides in Final Product Incomplete Fmoc-Deprotection: The Fmoc group may not be fully removed, preventing the next amino acid from coupling.1. Extend Deprotection Time: Increase the piperidine (B6355638) treatment time. 2. Use a Stronger Base: Add a small amount of DBU (1-2%) to the piperidine solution to enhance deprotection efficiency.
Incomplete Coupling: As described above.See solutions for "Low Coupling Efficiency".
Presence of (+/- 1 Da) Impurities Racemization: Loss of stereochemical integrity at the alpha-carbon of this compound.1. Add a Racemization Suppressant: Ensure HOBt or OxymaPure is used with your coupling reagent. 2. Use a Weaker Base: Switch from a strong base to a more sterically hindered one like DIEA or sym-collidine. 3. Lower Activation Temperature: If performing couplings at elevated temperatures, consider if a lower temperature can still achieve good coupling without promoting racemization.
Unexpected Side Products Reaction with Scavengers: The bromo-phenyl group might react with certain scavengers during cleavage.1. Simplify Cleavage Cocktail: If possible, use a simple cocktail like TFA/TIS/Water. 2. Evaluate Scavenger Compatibility: If other scavengers are needed for other residues, perform a small-scale cleavage to check for side reactions.
Dehalogenation: Loss of the bromine atom during cleavage.1. Minimize Cleavage Time: Cleave the peptide for the shortest time necessary for deprotection (e.g., 2-3 hours). 2. Avoid High Temperatures: Perform the cleavage at room temperature.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Bromo-L-phenylalanine
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Bromo-L-phenylalanine (3 eq.), HATU (2.9 eq.), and a racemization suppressant like HOBt or OxymaPure (3 eq.) in DMF.

  • Coupling: Add DIEA (6 eq.) to the activation mixture and immediately add it to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).

  • Confirmation of Completion: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second coupling.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide-resin, wash with DCM and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table can be used to log and compare the results of different coupling strategies to optimize the yield of your peptide containing this compound.

Coupling Reagent Equivalents of Amino Acid Coupling Time (h) Crude Purity (%) Isolated Yield (mg) Notes
HBTU/HOBt32
HATU32
HCTU32
PyBOP32
DIC/OxymaPure34
Your Custom Condition

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-3-Br-Phe-OH, Coupling Reagent, Base) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Repeat Cycle for Next Amino Acid final_wash Final Wash & Dry kaiser->final_wash Final Cycle Complete cleavage Cleavage (TFA/TIS/Water) final_wash->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: Standard solid-phase peptide synthesis workflow for incorporating this compound.

troubleshooting_logic start Low Yield or Purity check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Check Deprotection check_coupling->check_deprotection Complete solution_coupling Increase Coupling Time Double Couple Use Stronger Reagent (HATU) check_coupling->solution_coupling Incomplete check_racemization Analyze for Racemization (LC-MS) check_deprotection->check_racemization Complete solution_deprotection Increase Deprotection Time Add DBU to Piperidine check_deprotection->solution_deprotection Incomplete solution_racemization Add Racemization Suppressant Use Weaker Base check_racemization->solution_racemization High

Caption: A logical troubleshooting workflow for low-yield synthesis of peptides with this compound.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating the unnatural amino acid 3-Bromo-L-phenylalanine (3-Br-Phe). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: The incorporation of this compound into a peptide sequence can significantly increase its propensity for aggregation due to a combination of factors:

  • Increased Hydrophobicity: The bromo-substituent on the phenyl ring increases the hydrophobicity of the amino acid side chain. Peptides with a high content of hydrophobic residues tend to self-associate in aqueous solutions to minimize their exposure to the polar environment.[1][2]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can provide an additional stabilizing force for intermolecular interactions, promoting ordered self-assembly and aggregation.[3][4][5] Halogen bonding can work in synergy with hydrogen bonds to enhance the self-assembly process.[5]

  • Aromatic Interactions: Like natural aromatic residues (e.g., Phenylalanine, Tryptophan), the phenyl ring of 3-Br-Phe can engage in π-π stacking interactions, which are a known driving force for peptide aggregation.[2][6]

  • Secondary Structure Formation: Peptides containing hydrophobic residues are more prone to forming secondary structures like β-sheets, which can lead to the formation of insoluble aggregates.[1]

Q2: What are the initial signs of peptide aggregation?

A2: Aggregation can manifest in several ways, from subtle changes to visible precipitation:

  • Visual Cues: The solution may appear cloudy, turbid, or contain visible particulates.

  • Handling Difficulties: The peptide may be difficult to dissolve, or it may precipitate out of solution after being stored.

  • Inconsistent Experimental Results: Aggregation can lead to poor reproducibility in biological assays or analytical measurements.

  • Analytical Observations: Techniques like Dynamic Light Scattering (DLS) may show an increase in the hydrodynamic radius of particles in solution, while Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) might show peak broadening or the appearance of new, earlier-eluting peaks.

Q3: How does pH influence the aggregation of my 3-Br-Phe peptide?

A3: The pH of the solution has a critical impact on peptide solubility and aggregation by altering the net charge of the peptide. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules. To reduce aggregation, it is advisable to work at a pH that is at least one to two units away from the peptide's pI. For basic peptides, an acidic pH will result in a net positive charge, while an acidic peptide will be more soluble at a basic pH due to a net negative charge.

Troubleshooting Peptide Synthesis

Aggregation during Solid-Phase Peptide Synthesis (SPPS) is a common issue with hydrophobic sequences, leading to incomplete reactions and low purity of the crude product.

Q4: My peptide synthesis is failing, and I suspect on-resin aggregation. What can I do?

A4: On-resin aggregation can hinder both the deprotection and coupling steps. Here are several strategies to overcome this:

  • Choice of Resin: Use resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), which can help to solvate the growing peptide chain. For hydrophobic peptides, a low-substitution resin is often beneficial.[7][8]

  • Solvent Selection: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) has better solvating properties for hydrophobic peptides.[9] Using a "magic mixture" of DCM:DMF:NMP (1:1:1) or adding 25% DMSO to DMF can also disrupt aggregation.[1][7]

  • Disrupting Secondary Structures:

    • Backbone Protection: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic points (every 6th residue is a common guideline) to disrupt the hydrogen bonding that leads to secondary structure formation.[7]

    • Pseudoproline Dipeptides: If your sequence contains Ser or Thr, introducing a pseudoproline dipeptide can effectively break up aggregating structures.

  • Modified Coupling Conditions:

    • Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregates.

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can interfere with hydrogen bonding.[7]

    • Alternative Coupling Reagents: Use more powerful coupling reagents like HATU or PyBOP.[7]

    • Double Coupling: For difficult couplings, repeating the coupling step can improve efficiency.[8]

Handling and Solubilizing Aggregation-Prone Peptides

Q5: What is the best procedure for dissolving my lyophilized 3-Br-Phe peptide?

A5: The key is to start with a solvent in which the peptide is highly soluble before diluting into your final aqueous buffer.

  • Allow the Vial to Warm: Before opening, let the lyophilized peptide vial reach room temperature to prevent water condensation.

  • Initial Solubilization:

    • For hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is often the best choice.[10]

    • If the peptide has a net positive charge, you can try a dilute acidic solution (e.g., 10% acetic acid).

    • If the peptide has a net negative charge, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be effective.

  • Vortexing and Sonication: Gently vortex the solution. If the peptide does not dissolve, a brief sonication in a water bath can help to break up small aggregates.

  • Dilution into Final Buffer: Once the peptide is fully dissolved in the initial solvent, slowly add this concentrated stock solution to your vigorously stirring or vortexing final aqueous buffer. This rapid dilution helps to prevent the peptide from reaching a critical concentration for aggregation in the aqueous environment.

Q6: Are there any additives that can help keep my peptide in solution?

A6: Yes, several excipients can be used to stabilize peptide solutions and prevent aggregation:

  • Arginine and Glutamate: An equimolar mixture of L-arginine and L-glutamate (e.g., 50 mM) can significantly increase peptide solubility by binding to charged and hydrophobic regions and through charge screening.[11]

  • Sugars and Polyols: Stabilizing osmolytes like sucrose, trehalose, or glycerol (B35011) can favor the native, more soluble state of the peptide.

  • Detergents: Low concentrations of non-ionic detergents (e.g., Polysorbate 80) can prevent hydrophobic aggregation.

  • Organic Solvents: For some applications, maintaining a low percentage of an organic solvent like trifluoroethanol (TFE) can help to keep hydrophobic peptides soluble.[12]

Quantitative Data Summary

The solubility and aggregation propensity of a peptide containing 3-Br-Phe are highly sequence-dependent. The following tables provide representative data based on the properties of the 3-Br-Phe amino acid and general principles for hydrophobic peptides.

Table 1: Solubility of this compound (Free Amino Acid)

SolventSolubilityNotes
Water15.38 mg/mL (63.01 mM)Requires sonication and pH adjustment to 3 with HCl.[10]
DMSO5 mg/mL (20.48 mM)Requires sonication.[10]
WaterSlightly solubleGeneral observation without additives.[13]

Table 2: Influence of Physicochemical Conditions on Aggregation (Representative Data)

ConditionEffect on AggregationRationale
High Peptide Concentration IncreasedPromotes intermolecular interactions.
pH ≈ Isoelectric Point (pI) IncreasedMinimizes electrostatic repulsion.
Elevated Temperature Generally IncreasedEnhances hydrophobic interactions and molecular motion.
High Ionic Strength VariableCan screen charges, either reducing repulsion or promoting hydrophobic interactions.
Freeze-Thaw Cycles IncreasedCan cause localized concentration gradients and destabilize the peptide.

Experimental Protocols

Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. An increase in the average particle size over time is indicative of aggregation.

  • Sample Preparation:

    • Prepare the peptide solution in a suitable, pre-filtered buffer (e.g., using a 0.22 µm filter).

    • The peptide concentration should be optimized for your instrument, typically in the range of 0.1 - 1.0 mg/mL.

    • Filter the final peptide solution through a low-protein-binding filter (e.g., 0.22 µm PVDF) directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument to the correct temperature for your experiment.

    • Allow the sample to equilibrate in the instrument for at least 5-10 minutes before the first measurement.

  • Data Acquisition:

    • Perform an initial measurement to determine the baseline particle size distribution.

    • Take measurements at regular time intervals (e.g., every hour) to monitor for changes in the hydrodynamic radius.

  • Data Analysis:

    • Analyze the intensity, volume, and number distributions. An increase in the mean hydrodynamic radius and the polydispersity index (PDI) over time suggests aggregation.

Protocol 2: Detection of Amyloid-like Fibrils with Thioflavin T (ThT) Fluorescence Assay

ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][14]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 2.5 mM) in a buffer such as phosphate-buffered saline (PBS) and filter it through a 0.22 µm filter. Store protected from light.

    • Peptide Samples: Prepare your peptide solutions at the desired concentrations in the appropriate buffer. Include a buffer-only control.

  • Assay Procedure:

    • In a 96-well black plate, add your peptide samples.

    • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

    • Incubate the plate, often with shaking, at a constant temperature (e.g., 37°C).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader.

    • Typical excitation and emission wavelengths for ThT are ~440 nm and ~485 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, followed by an exponential growth phase and a plateau, is characteristic of amyloid fibril formation.

Visualizations

cluster_synthesis SPPS Troubleshooting cluster_handling Solution Troubleshooting start_synth Peptide Synthesis Failure (Low Purity/Yield) check_seq Analyze Sequence for Hydrophobic Stretches start_synth->check_seq solv Change Solvent (e.g., NMP, DMSO) check_seq->solv Implement Strategy resin Use Low-Sub/PEG Resin check_seq->resin Implement Strategy backbone Add Backbone Protection (Hmb/Dmb) check_seq->backbone Implement Strategy temp Increase Coupling Temp. check_seq->temp Implement Strategy start_handle Peptide Aggregation in Solution check_cond Review pH, Concentration, & Temperature start_handle->check_cond ph Adjust pH away from pI check_cond->ph Implement Strategy conc Lower Concentration check_cond->conc Implement Strategy excip Add Excipients (e.g., Arginine) check_cond->excip Implement Strategy solub Re-dissolve using Organic Solvent check_cond->solub Implement Strategy

Caption: Troubleshooting workflow for aggregation issues.

cluster_interactions Driving Forces of 3-Br-Phe Peptide Aggregation cluster_forces Intermolecular Interactions monomer Soluble Peptide Monomers oligomer Soluble Oligomers monomer->oligomer Self-Assembly aggregate Insoluble Aggregates (e.g., Fibrils) oligomer->aggregate Growth hydro Hydrophobic Interactions hbond Hydrogen Bonding xbond Halogen Bonding (Br) pi_stack π-π Stacking

Caption: Key interactions promoting aggregation.

start Prepare Peptide Solution (Filter into Cuvette) equilibrate Equilibrate Sample in DLS Instrument (5-10 min) start->equilibrate measure Acquire Measurement equilibrate->measure time Incubate for Time Interval (t) measure->time Monitor over time analyze Analyze Data: - Hydrodynamic Radius - Polydispersity Index (PDI) measure->analyze Final timepoint time->measure end Conclusion on Aggregation State analyze->end

References

stability issues of 3-Bromo-l-phenylalanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-L-phenylalanine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once in solution, storage conditions are critical to prevent degradation. Stock solutions in solvents like DMSO or water should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is slightly soluble in water.[3] Its solubility in aqueous solutions can be enhanced by adjusting the pH. For instance, a solubility of 15.38 mg/mL in water can be achieved by using ultrasound and adjusting the pH to 3 with HCl.[2] In DMSO, a solubility of 5 mg/mL can be obtained with the help of ultrasonication.[2] It is important to use newly opened, hygroscopic DMSO to ensure optimal solubility.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: As an aromatic amino acid derivative, this compound has the potential to be sensitive to light (photolabile). It is recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments that involve prolonged exposure to light. To confirm its photostability for your specific application, a photostability study is recommended.

Q5: What are the likely degradation pathways for this compound in solution?

A5: The degradation of halogenated aromatic compounds can occur through various mechanisms. For this compound, potential degradation pathways include:

  • Dehalogenation: The removal of the bromine atom from the phenyl ring.

  • Deamination: The removal of the amino group.

  • Decarboxylation: The removal of the carboxyl group.

  • Oxidation: The phenyl ring and the amino acid backbone can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bonds in peptides containing this amino acid could be susceptible to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration exceeds the solubility limit at the given pH and temperature.- Increase the temperature of the solution gently.- Adjust the pH of the solution (acidification to pH 3 has been shown to increase solubility).[2]- Use a co-solvent such as DMSO or ethanol.- Prepare a more dilute solution.
Inconsistent experimental results Degradation of the this compound stock solution.- Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.[1][2]- Protect solutions from light.- Filter-sterilize aqueous solutions through a 0.22 µm filter before use in cell culture.[2]
Appearance of unknown peaks in HPLC analysis Degradation of this compound.- Perform a forced degradation study to identify potential degradation products.- Adjust the mobile phase and gradient of your HPLC method to achieve better separation of the main peak from any impurity or degradant peaks.- Ensure the purity of the starting material.
Loss of biological activity in cell-based assays Instability in cell culture medium.- Minimize the time the compound is in the culture medium before the assay.- Prepare fresh dilutions in media for each experiment.- Consider the potential for enzymatic degradation by cellular enzymes and assess stability in the presence of cell lysates.
Discoloration of the solution Oxidation or other degradation pathways.- Prepare solutions in degassed solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Investigate the presence of oxidizing agents in your experimental setup.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationConditions
H₂O15.38 mg/mL (63.01 mM)Ultrasonic and adjust pH to 3 with HCl[2]
DMSO5 mg/mL (20.48 mM)Requires ultrasonication[2]

Table 2: Recommended Storage of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 244.09 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 2.44 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution and use an ultrasonic bath to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours and also heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Solution Stability of this compound cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO or buffered aq. solution) prep_working Prepare Working Solutions for each stress condition prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_working->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_working->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep_working->oxidation Expose to thermal Thermal Stress (60°C) prep_working->thermal Expose to photo Photostability (ICH Q1B guidelines) prep_working->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc quantify Quantify Parent Compound (% remaining) hplc->quantify identify Identify Degradation Products (if possible, e.g., by LC-MS) hplc->identify kinetics Determine Degradation Kinetics quantify->kinetics report Establish Stable Conditions and Shelf-life identify->report kinetics->report

Stability Assessment Workflow

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results cluster_investigation Investigation Steps cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent Results Observed check_solution Check Stock Solution - Age? - Storage? - Freeze-thaw cycles? start->check_solution check_purity Verify Purity of Solid Material start->check_purity check_protocol Review Experimental Protocol - Correct solvent? - Correct pH? - Light exposure? start->check_protocol prep_fresh Prepare Fresh Stock Solution check_solution->prep_fresh If old or improperly stored not_resolved Issue Persists check_solution->not_resolved If no issues found revalidate Re-validate Analytical Method check_purity->revalidate If purity is questionable check_purity->not_resolved If no issues found protect Protect from Light check_protocol->protect If light sensitive check_protocol->not_resolved If no issues found aliquot Aliquot for Single Use prep_fresh->aliquot resolved Issue Resolved aliquot->resolved aliquot->resolved protect->resolved protect->resolved revalidate->resolved revalidate->resolved

Troubleshooting Inconsistent Results

References

Technical Support Center: Characterization of 3-Bromo-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-L-phenylalanine-containing peptides. The information is presented in a question-and-answer format to directly address common analytical challenges.

Frequently Asked Questions (FAQs)

1. Mass Spectrometry (MS) Analysis

  • Q1: My peptide contains this compound. How will this affect my mass spectrometry results?

    A1: The most significant impact of incorporating this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which are present in almost equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" peak in the mass spectrum for any fragment containing the this compound residue, where the two peaks are separated by approximately 2 Da and have nearly equal intensity. This unique isotopic signature can be a powerful tool for confirming the presence of the modification and for identifying N-terminal fragments in de novo sequencing.

  • Q2: I'm not seeing the expected isotopic pattern for my this compound peptide in the MS1 spectrum. What could be the issue?

    A2: Several factors could obscure the bromine isotopic pattern in the full MS (MS1) spectrum, especially for larger peptides:

    • High Molecular Weight: In peptides with a molecular weight greater than 1000 Da, the natural isotopic abundance of other elements (like 13C) can broaden the isotopic envelope, making the bromine doublet less distinct.

    • Low Abundance: If your peptide is in low abundance, the isotopic peaks may be difficult to distinguish from baseline noise.

    • Overlapping Species: The isotopic envelope of your peptide might be overlapping with that of another species in your sample.

    Troubleshooting:

    • Confirm the presence of the peptide using tandem mass spectrometry (MS/MS) and look for the isotopic pattern in the fragment ions.

    • Improve sample purity through additional HPLC purification steps.

    • Increase the amount of sample injected if sensitivity is an issue.

  • Q3: What are the expected fragmentation patterns for this compound-containing peptides in tandem mass spectrometry (MS/MS)?

    A3: Peptides containing this compound will generally fragment along the peptide backbone, producing the standard b- and y-type ions. A key diagnostic feature will be the presence of the bromine isotopic doublet on any fragment ion that contains the this compound residue. While specific studies on the fragmentation of this compound are limited, halogenated compounds, in general, can undergo neutral losses. Be aware of the potential for the following neutral losses from the precursor or fragment ions:

    • Loss of Br (79/81 Da)

    • Loss of HBr (80/82 Da)

    The presence of these neutral losses should be confirmed with high-resolution mass spectrometry.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Q4: How does the incorporation of this compound affect the retention time of my peptide in reversed-phase HPLC?

    A4: The introduction of a bromine atom to the phenylalanine side chain increases its hydrophobicity. Therefore, you can expect a peptide containing this compound to have a longer retention time on a reversed-phase HPLC column (like a C18 column) compared to its non-brominated counterpart. The exact shift in retention time will depend on the overall sequence of the peptide and the specific HPLC conditions.

  • Q5: I am having trouble achieving good separation of my this compound peptide from other impurities. What can I do?

    A5: If you are experiencing co-elution or poor peak shape, consider the following troubleshooting steps:

    • Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the resolution of closely eluting species.

    • Change the Column Chemistry: If a standard C18 column is not providing adequate separation, consider using a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide different interactions with the aromatic ring of the this compound.

    • Adjust the Temperature: Modifying the column temperature can alter the selectivity of the separation. Try running the separation at a lower or higher temperature to see if resolution improves.

    • Modify the Mobile Phase Additive: While trifluoroacetic acid (TFA) is a common ion-pairing agent, switching to formic acid (FA) might change the elution profile and improve peak shape, especially if you are performing LC-MS.

3. Peptide Synthesis and Purity

  • Q6: Are there any specific side reactions I should be aware of when synthesizing peptides with this compound?

    A6: While there is limited literature on side reactions specific to this compound, the general principles of peptide synthesis apply. The electron-withdrawing nature of the bromine atom could potentially influence the reactivity of the phenyl ring, but significant side reactions under standard solid-phase peptide synthesis (SPPS) conditions have not been widely reported. It is crucial to be vigilant for common peptide synthesis side reactions, such as:

    • Racemization: Particularly a risk for histidine and cysteine, but can occur with other amino acids during activation. Using additives like HOBt or HOAt can help suppress racemization.

    • Diketopiperazine formation: This is more likely at the dipeptide stage, especially if proline is one of the first two residues.

    • Aspartimide formation: Can occur under both acidic and basic conditions when aspartic acid is present.

    Careful selection of protecting groups and coupling reagents is essential.

  • Q7: I am seeing a significant peak in my crude peptide analysis that I cannot identify. What could it be?

    A7: Unidentified peaks in the analysis of your crude peptide product can arise from various sources. For peptides containing this compound, consider the following possibilities:

    • Deletion sequences: Incomplete coupling at a step in the synthesis will result in peptides missing one or more amino acids.

    • Truncated sequences: Incomplete deprotection can lead to shorter peptide chains.

    • Side-product formation: As mentioned in Q6, various side reactions can lead to impurities.

    • Debromination: Although less common, under certain harsh cleavage or deprotection conditions, the bromine atom could potentially be removed.

    Troubleshooting:

    • Use MS/MS to sequence the impurity and identify any modifications or deletions.

    • Review your synthesis protocol, paying close attention to coupling and deprotection times and reagent purity.

    • Optimize the cleavage cocktail and conditions to minimize side reactions.

4. Edman Degradation Sequencing

  • Q8: Can I sequence my this compound-containing peptide using Edman degradation?

    A8: Yes, Edman degradation is a viable method for sequencing peptides containing this compound. The process involves the sequential removal and identification of amino acids from the N-terminus. The this compound will be cleaved and converted to its phenylthiohydantoin (PTH) derivative.

  • Q9: How do I identify the PTH derivative of this compound in my HPLC analysis?

    A9: The PTH derivative of this compound will have a unique retention time in the HPLC analysis of the Edman degradation cycles. Since this is a modified amino acid, its PTH derivative will not co-elute with any of the standard 20 amino acid PTH derivatives. To confidently identify it, you will need to:

    • Synthesize a standard: Synthesize the PTH derivative of this compound and run it on your HPLC system to determine its characteristic retention time.

    • Look for the unknown peak: In the Edman cycle corresponding to the position of the this compound, look for a new, unidentified peak that is not present in the other cycles.

    • Confirm with MS: If your HPLC is connected to a mass spectrometer, you can confirm the identity of the peak by its mass. The expected mass of the PTH-3-Bromo-L-phenylalanine should be calculated and compared to the observed mass.

5. NMR Spectroscopy

  • Q10: How will the 3-bromo substitution on the phenylalanine residue affect the 1H NMR spectrum of my peptide?

    A10: The bromine atom is an electron-withdrawing group, which will influence the chemical shifts of the protons on the aromatic ring of the phenylalanine residue. Compared to a standard phenylalanine residue, you can expect to see downfield shifts for the aromatic protons of this compound. The exact chemical shifts and coupling patterns will depend on the peptide's overall structure and the solvent used. For detailed structural analysis, 2D NMR experiments such as COSY, TOCSY, and NOESY will be necessary to assign all proton resonances.

Quantitative Data Summary

Table 1: Expected Mass Information for this compound

ParameterValue
Monoisotopic Mass of this compound242.9895 Da
Average Mass of this compound244.09 Da
Mass of 79Br78.9183 Da
Mass of 81Br80.9163 Da
Mass Difference between Isotopic Peaks~2 Da

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of this compound Peptides

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (B52724) (50:50, v/v), to a final concentration of 1-10 pmol/µL.

  • Instrumentation (LC-MS/MS):

    • HPLC: Use a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Mass Spectrometer: Operate in positive ion mode.

  • MS1 Scan:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

    • Examine the spectra for the characteristic bromine isotopic doublet for the precursor ion.

  • MS/MS Scan (Collision-Induced Dissociation - CID):

    • Select the precursor ion corresponding to the this compound peptide for fragmentation.

    • Acquire MS/MS spectra and analyze for b- and y-type fragment ions.

    • Look for the bromine isotopic doublet on fragment ions containing the this compound residue.

    • Search for potential neutral losses of Br or HBr.

Protocol 2: Edman Degradation Sequencing

  • Sample Preparation:

    • Ensure the peptide sample is pure and free of salts and primary amines that could interfere with the PITC coupling reaction.

    • Quantify the amount of peptide accurately.

  • Automated Edman Sequencing:

    • Load the peptide onto the sequencer's reaction cartridge.

    • Initiate the automated sequencing program, which performs the coupling, cleavage, and conversion steps for each cycle.

  • HPLC Analysis of PTH-Amino Acids:

    • The PTH-amino acid from each cycle is automatically injected onto a reversed-phase HPLC column.

    • Analyze the chromatogram from each cycle, comparing the retention times of the peaks to a standard mixture of PTH-amino acids.

  • Identification of PTH-3-Bromo-L-phenylalanine:

    • In the cycle corresponding to the position of the modified residue, identify the non-standard peak.

    • Confirm the identity of this peak by comparing its retention time to a synthesized PTH-3-Bromo-L-phenylalanine standard and/or by mass spectrometry.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification LC_MS LC-MS Analysis Purification->LC_MS MS1 MS1 Scan (Look for Bromine Isotopic Pattern) LC_MS->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Sequence_Confirmation Sequence Confirmation (b- and y-ions with Bromine Signature) MS2->Sequence_Confirmation Neutral_Loss Check for Neutral Losses (Br, HBr) MS2->Neutral_Loss

Caption: Workflow for the mass spectrometric analysis of this compound peptides.

Troubleshooting_HPLC Start Poor HPLC Separation Optimize_Gradient Optimize Gradient (e.g., make it shallower) Start->Optimize_Gradient Improved Resolution Improved? Optimize_Gradient->Improved Change_Column Change Column (e.g., Phenyl-hexyl, PFP) Adjust_Temp Adjust Temperature Change_Column->Adjust_Temp Change_Column->Improved Change_Modifier Change Mobile Phase Additive (e.g., FA instead of TFA) Adjust_Temp->Change_Modifier Adjust_Temp->Improved Change_Modifier->Improved Improved->Change_Column No End Good Separation Improved->End Yes

Caption: Troubleshooting guide for HPLC separation of this compound peptides.

Technical Support Center: Mitigating Racemization of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of mitigating racemization of 3-Bromo-L-phenylalanine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single, pure enantiomer of an amino acid (in this case, the L-isomer of 3-Bromophenylalanine) is converted into a mixture of both its L- and D-isomers during the course of a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, which can have significant negative impacts on the peptide's structure, biological activity, and therapeutic efficacy.

Q2: Why is this compound particularly susceptible to racemization?

A2: Amino acids with electron-withdrawing groups on their side chains are known to be more susceptible to racemization.[1] The bromine atom on the phenyl ring of this compound is an electron-withdrawing group. This property increases the acidity of the α-proton on the chiral carbon, making it easier for a base to remove it and leading to a loss of stereochemical integrity.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component can produce both the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This is more common under strongly basic conditions.[1]

Troubleshooting Guides

Issue: High levels of D-3-Bromophenylalanine diastereomer detected in the final peptide.

This is a common challenge when working with electron-deficient amino acids. Follow this step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.

  • Problem: Carbodiimide (B86325) reagents (e.g., DCC, DIC) used alone are highly activating and can lead to significant racemization.

  • Solution: Always use carbodiimide coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form less reactive, more stable active esters that are less prone to racemization.[2]

  • Recommendation: For particularly sensitive couplings like those involving this compound, consider using modern uronium/aminium or phosphonium (B103445) salt reagents. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate) is an excellent choice as it is based on Oxyma and has a built-in mechanism for suppressing racemization.[2]

Step 2: Scrutinize the Base Used

The type and amount of base used can significantly influence the rate of racemization.

  • Problem: Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated this compound.

  • Solution: Switch to a weaker or more sterically hindered base.

  • Recommendation: N-methylmorpholine (NMM) is a better choice than DIPEA or TEA. For maximum suppression of racemization, a highly hindered base like 2,4,6-collidine is recommended, especially when using onium salt reagents.[3]

Step 3: Analyze the Solvent and Temperature

Reaction conditions play a crucial role in controlling racemization.

  • Problem: Polar aprotic solvents like DMF and NMP, while common in peptide synthesis, can promote racemization. Elevated temperatures, often used to speed up sluggish couplings, will also increase the rate of racemization.

  • Solution: If solubility permits, consider using a less polar solvent. Perform the coupling reaction at a lower temperature.

  • Recommendation: Conduct the coupling reaction at 0°C to slow down the rate of racemization. While this may require longer reaction times, it is often a necessary trade-off to maintain chiral purity.

Step 4: Minimize Pre-activation Time

The longer an activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

  • Problem: Long pre-activation times allow for the accumulation of the racemization-prone oxazolone intermediate.

  • Solution: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the protected this compound and the amine component.

  • Recommendation: If pre-activation is necessary, keep the activation time to an absolute minimum (e.g., 1-2 minutes) before adding the amine component.

Data Presentation

The following tables summarize the impact of different coupling reagents, additives, and bases on the extent of racemization for amino acids prone to this side reaction. While specific data for this compound is limited, the data for Phenylglycine (Phg), another amino acid with an electron-withdrawing side chain, provides a valuable reference.

Table 1: Comparison of Coupling Reagents and Additives on Racemization of Z-Phg-OH

Coupling ReagentAdditive% D-isomer
DICHOBt9.3%
DICOxyma1.1%

Data is illustrative and based on studies with Phenylglycine, which is also prone to racemization due to its side chain.

Table 2: Impact of Base on Racemization

BaseSteric HindranceRelative Racemization Risk
Triethylamine (TEA)LowHigh
N,N-Diisopropylethylamine (DIPEA)ModerateModerate
N-Methylmorpholine (NMM)LowModerate
2,4,6-CollidineHighLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-3-Bromo-L-phenylalanine using DIC/Oxyma

This protocol is designed for the manual solid-phase synthesis of peptides containing this compound.

Materials:

  • Fmoc-3-Bromo-L-phenylalanine-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-3-Bromo-L-phenylalanine-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to this solution.

    • Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol describes a general method for determining the extent of racemization by analyzing the diastereomeric composition of a synthesized dipeptide.

Materials:

  • Crude dipeptide sample (e.g., Fmoc-L-3-Br-Phe-L-Ala-OMe and its potential D-L diastereomer)

  • Chiral HPLC column (e.g., Chiralpak® series)

  • Hexane (B92381), HPLC grade

  • Isopropanol (B130326), HPLC grade

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • HPLC Analysis:

    • Column: Chiralpak® AD-H or similar.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the peptide absorbs (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) Activated L-AA Activated L-AA Oxazolone Oxazolone Activated L-AA->Oxazolone Cyclization Achiral Intermediate Achiral Intermediate Oxazolone->Achiral Intermediate + Base - H+ L-Peptide L-Peptide Achiral Intermediate->L-Peptide + Amine D-Peptide D-Peptide Achiral Intermediate->D-Peptide + Amine Activated L-AA_2 Activated L-AA Achiral Enolate Achiral Enolate Activated L-AA_2->Achiral Enolate + Strong Base - H+ L-Peptide_2 L-Peptide Achiral Enolate->L-Peptide_2 + Amine D-Peptide_2 D-Peptide Achiral Enolate->D-Peptide_2 + Amine

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Scrutinize Base Used Step1->Step2 Use COMU or DIC/Oxyma Step3 Step 3: Analyze Solvent & Temperature Step2->Step3 Use Collidine or NMM Step4 Step 4: Minimize Pre-activation Time Step3->Step4 Use non-polar solvent at 0°C End Racemization Minimized Step4->End Use in situ activation

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Protecting Group Strategies for 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selection and use of protecting groups for 3-Bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the chemical synthesis of peptides and other molecules incorporating this specialized amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino and carboxyl functions of this compound?

A1: The most widely used protecting groups for the α-amino group of this compound are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). For the α-carboxyl group, methyl (Me) and benzyl (B1604629) (Bn) esters are commonly employed. The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.[1][2]

Q2: How does the bromo-substituent on the phenyl ring affect the choice of protecting group strategy?

A2: The electron-withdrawing nature of the bromine atom can slightly increase the acidity of the α-proton, potentially increasing the risk of racemization during activation for peptide coupling.[3] However, for most standard protection and deprotection procedures, the bromo-substituent does not significantly interfere. Care should be taken during hydrogenolysis of Cbz and Bn groups, as some palladium catalysts can potentially interact with aryl halides, though this is not a commonly reported issue under standard conditions.

Q3: What is an orthogonal protecting group strategy and why is it important for this compound?

A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different classes of chemical reactions.[2] For example, an Fmoc group (removed by base) can be used for the amine, and a tert-butyl (tBu) ester (removed by acid) for the carboxyl group. This is crucial when synthesizing complex molecules or peptides, as it allows for the stepwise and controlled manipulation of different functional groups on the this compound residue without affecting other protected parts of the molecule.

Troubleshooting Guides

Amino Group Protection

Issue: Low yield during Boc protection of this compound.

Possible Cause Recommendation Experimental Protocol Reference
Incomplete reaction Ensure dropwise addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) at 0-5°C and allow the reaction to stir overnight at room temperature to ensure completion.[4]See Protocol 1
Incorrect pH Maintain a pH of 7.5-8.5 during the reaction. A pH that is too low will result in slow reaction, while a pH that is too high can lead to side reactions.See Protocol 1
Suboptimal solvent A mixture of dioxane and water or tert-butyl alcohol and water is commonly effective.[4]See Protocol 1

Issue: Side reactions during Fmoc deprotection of a peptide containing this compound.

Possible Cause Recommendation Experimental Protocol Reference
Aspartimide formation If an adjacent aspartic acid residue is present, consider using a less basic deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a lower concentration or adding HOBt to the piperidine (B6355638) solution.[5][6]See Protocol 4
Diketopiperazine formation This is common when deprotecting the second amino acid in a peptide chain. Couple the third amino acid immediately after deprotection.N/A
Racemization Use a milder base or shorter deprotection times. 20% piperidine in DMF for 10-20 minutes is standard.[6]See Protocol 4

Issue: Incomplete removal of the Cbz group during hydrogenolysis.

Possible Cause Recommendation Experimental Protocol Reference
Catalyst poisoning Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.See Protocol 5
Insufficient catalyst loading Use a 10% Pd/C catalyst loading by weight relative to the substrate.See Protocol 5
Low hydrogen pressure Use a hydrogen balloon or a Parr hydrogenator to maintain a positive hydrogen atmosphere.See Protocol 5
Carboxyl Group Protection

Issue: Low yield of methyl esterification using SOCl₂ in methanol (B129727).

Possible Cause Recommendation Experimental Protocol Reference
Reaction temperature too high Add thionyl chloride dropwise at 0°C to control the exothermic reaction.See Protocol 2
Incomplete reaction Allow the reaction to stir at room temperature for at least 24 hours.[7]See Protocol 2
Moisture contamination Use anhydrous methanol and perform the reaction under a dry atmosphere.See Protocol 2

Issue: Epimerization during saponification of a methyl ester.

Possible Cause Recommendation Experimental Protocol Reference
Strong basic conditions Use a milder base like lithium hydroxide (B78521) (LiOH) at a controlled temperature (e.g., 0°C).[8] Add the base dropwise to a cooled solution of the ester.See Protocol 6
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.See Protocol 6

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the protection and deprotection of this compound, based on analogous reactions with phenylalanine.

Table 1: Amino Group Protection

Protecting GroupReagentBaseSolventTime (h)Typical Yield (%)
Boc (Boc)₂ONaHCO₃Dioxane/H₂O12-1678-94[4][9]
Fmoc Fmoc-OSuNaHCO₃Acetone/H₂O2-4>90
Cbz Cbz-ClNaOHH₂O2-3>90

Table 2: Carboxyl Group Protection

Protecting GroupReagentCatalyst/BaseSolventTime (h)Typical Yield (%)
Methyl Ester SOCl₂-Methanol24~97[7]
Benzyl Ester Benzyl BromideCs₂CO₃DMF1-2>90

Table 3: Protecting Group Cleavage

Protecting GroupReagentScavenger (if needed)SolventTime
Boc TFATriethylsilane (TES)DCM1-2 h
Fmoc 20% Piperidine-DMF10-20 min
Cbz H₂/Pd-C-Methanol2-16 h
Methyl Ester LiOH-THF/H₂O1-12 h
Benzyl Ester H₂/Pd-C-Methanol2-16 h

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-bromo-L-phenylalanine.

Protocol 2: Methyl Esterification of this compound
  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[7]

  • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

  • Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound methyl ester hydrochloride.

Protocol 3: Benzyl Esterification of this compound
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (2.0 eq) and stir for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound benzyl ester.

Protocol 4: Fmoc Deprotection
  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes.[6]

  • Filter and wash the resin thoroughly with DMF, DCM, and then DMF again to remove the cleaved Fmoc group and piperidine.

Protocol 5: Cbz Deprotection (Hydrogenolysis)
  • Dissolve the Cbz-protected this compound derivative in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 2 to 16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 6: Methyl Ester Hydrolysis
  • Dissolve the this compound methyl ester in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0°C.

  • Add a 1 M solution of lithium hydroxide (LiOH, 1.5 eq) dropwise.[8]

  • Stir at 0°C and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Visual Guides

Protecting_Group_Selection_Workflow start Start: Need to protect This compound amine_or_carboxyl Protect Amine or Carboxyl Group? start->amine_or_carboxyl amine_strategy Select Amine Protection Strategy amine_or_carboxyl->amine_strategy Amine carboxyl_strategy Select Carboxyl Protection Strategy amine_or_carboxyl->carboxyl_strategy Carboxyl boc Boc Protection (Acid Labile) amine_strategy->boc Orthogonal to base-labile and hydrogenolysis fmoc Fmoc Protection (Base Labile) amine_strategy->fmoc Orthogonal to acid-labile and hydrogenolysis cbz Cbz Protection (Hydrogenolysis) amine_strategy->cbz Orthogonal to acid- and base-labile end_node Proceed with Synthesis boc->end_node fmoc->end_node cbz->end_node methyl Methyl Ester (Base Labile) carboxyl_strategy->methyl Orthogonal to acid-labile and hydrogenolysis benzyl Benzyl Ester (Hydrogenolysis) carboxyl_strategy->benzyl Orthogonal to acid- and base-labile tertbutyl tert-Butyl Ester (Acid Labile) carboxyl_strategy->tertbutyl Orthogonal to base-labile and hydrogenolysis methyl->end_node benzyl->end_node tertbutyl->end_node

Caption: Workflow for selecting a protecting group for this compound.

Troubleshooting_Boc_Deprotection start Boc Deprotection with TFA check_completion Incomplete Reaction? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products No incomplete_solutions Increase TFA concentration Increase reaction time Increase temperature slightly check_completion->incomplete_solutions Yes side_product_solutions Add Scavengers: - Triethylsilane (TES) - Thioanisole check_side_products->side_product_solutions Yes success Successful Deprotection check_side_products->success No incomplete_solutions->start side_product_solutions->success

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Bromo-L-phenylalanine. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

A1: For a successful Suzuki coupling with this compound, it is crucial to first protect the amino and carboxyl functional groups. A common starting point involves using N-Boc (tert-butoxycarbonyl) for the amine and a methyl or ethyl ester for the carboxylic acid.

A reliable set of initial reaction conditions would be:

  • Substrate: N-Boc-3-Bromo-L-phenylalanine methyl ester

  • Aryl Boronic Acid: 1.1-1.5 equivalents

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A degassed mixture of Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio)

  • Temperature: 80-110 °C

It is essential to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[1][2]

Q2: My reaction yield is low. What are the most common causes and how can I improve it?

A2: Low yields in the Suzuki coupling of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is under a strict inert atmosphere and that your solvents are thoroughly degassed. Consider using a fresh batch of catalyst or a more robust pre-catalyst, such as a Buchwald palladacycle (e.g., CataCXium A Pd G3), which has shown high efficacy for challenging substrates.[3]

  • Inadequate Base: The choice and quality of the base are critical for the transmetalation step. If you are using a carbonate base with low solubility, ensure it is finely powdered. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.

  • Ligand Issues: If you are using a Pd(II) source (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand is crucial. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1). Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve the catalytic activity for electron-rich aryl bromides.

  • Sub-optimal Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Q3: I am observing significant side products, such as homocoupling of the boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly deoxygenated before adding the catalyst. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

  • Control Stoichiometry: While a slight excess of the boronic acid is generally used (1.1-1.2 equivalents), a large excess can favor homocoupling.

Q4: Do I need to protect the amino and carboxyl groups of this compound?

A4: Yes, protecting the amino and carboxyl groups is highly recommended. The free amine can coordinate to the palladium catalyst, inhibiting its activity. The carboxylic acid can interfere with the basic conditions of the reaction. Commonly used protecting groups are:

  • Amine Protection: Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl)

  • Carboxyl Protection: Methyl ester or Ethyl ester

These protecting groups are generally stable under Suzuki coupling conditions and can be removed afterward. For instance, the Boc group can be removed with trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed under mild basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst due to oxygen exposure.Ensure a fully inert atmosphere and use freshly degassed solvents.
Low catalyst activity for the substrate.Screen different palladium catalysts, including those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts.[4]
Insufficient base strength or solubility.Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.[5]
Poor solubility of reactants.Try a different solvent system (e.g., DMF/water, 2-MeTHF).
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedures for solvents and the reaction mixture.
Use of a Pd(II) precatalyst.Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.
Large excess of boronic acid.Use a smaller excess of the boronic acid (1.1-1.2 equivalents).
De-bromination of Starting Material High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress closely to avoid over-running.
Certain catalyst/ligand combinations.Screen different catalyst systems.
Difficulty in Product Purification Boronic acid and its byproducts.After the reaction, an aqueous wash with a base (e.g., NaOH) can help remove unreacted boronic acid.

Data Presentation

Table 1: General Screening of Reaction Conditions for Suzuki Coupling of Protected Aryl Bromides
Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)Toluene/H₂O10060-85
Pd(PPh₃)₄ (3)-K₃PO₄ (2)Dioxane/H₂O9070-95
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF/H₂O10075-98
CataCXium A Pd G3 (2)-K₃PO₄ (2)2-MeTHF9085-98[3]

Note: Yields are highly substrate-dependent and the above table provides a general guideline for initial screening.

Table 2: Reported Conditions for Suzuki Coupling of N-Boc-Amino Acid Derivatives
SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
N-Boc-(4-bromophenyl)alanine derivativePd(PPh₃)₄ (10)K₂CO₃ (2)DMF11062[6]
N-Boc-7-bromotryptophanPd-NanoparticlesK₃PO₄H₂O40>99[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Boc-3-Bromo-L-phenylalanine Methyl Ester
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-3-Bromo-L-phenylalanine methyl ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the N-Boc Group
  • Dissolution: Dissolve the purified N-Boc protected product in dichloromethane (B109758) (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is often the TFA salt of the free amine.

Protocol 3: Saponification of the Methyl Ester
  • Dissolution: Dissolve the purified methyl ester product in a mixture of methanol (B129727) or THF and water.

  • Hydrolysis: Add lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify as needed.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_inert Check Inert Atmosphere and Degassed Solvents start->check_inert check_reagents Verify Reagent Quality (Catalyst, Base, Substrates) check_inert->check_reagents optimize_catalyst Optimize Catalyst System (Screen Catalysts/Ligands) check_reagents->optimize_catalyst optimize_base Optimize Base (Screen Bases, Check Stoichiometry) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome solubility challenges associated with 3-Bromo-L-phenylalanine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of my this compound derivative?

The poor aqueous solubility of this compound derivatives is primarily due to two factors. The presence of the brominated phenyl ring increases the molecule's hydrophobicity. Additionally, as an amino acid, the derivative is zwitterionic and has an isoelectric point (pI), the pH at which the net charge is zero. At or near its pI, strong intermolecular interactions in the crystal lattice can form, significantly reducing its solubility in water.

Q2: What are the main strategies I can employ to improve the solubility of my compound?

Several effective strategies can be used to enhance the solubility of this compound derivatives. These include:

  • pH Adjustment: Modifying the pH of the solution to be at least 2 units above or below the compound's isoelectric point can significantly increase solubility by ensuring the molecule carries a net positive or negative charge.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695), can help to dissolve hydrophobic compounds for in vitro studies.[1][2]

  • Salt Formation: Converting the amino or carboxylic acid group into a salt can dramatically improve aqueous solubility.[1]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic phenyl ring within a cyclodextrin (B1172386) molecule can increase the apparent water solubility of the derivative.[1][2]

Q3: How do I choose the best solubility enhancement strategy for my specific derivative?

The optimal strategy depends on the physicochemical properties of your specific derivative and the intended application. For early-stage in vitro assays, pH adjustment or the use of co-solvents might be sufficient. For in vivo studies, more advanced formulation strategies like salt formation, prodrug synthesis, or creating amorphous solid dispersions are often more suitable as they can also improve bioavailability.[1] It is recommended to start with a solubility assessment under various conditions to guide your decision.

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution during my in vitro cell-based assay.

  • Possible Cause: The final concentration of your compound in the cell culture medium exceeds its thermodynamic solubility, even with a co-solvent like DMSO.[1][2]

    • Troubleshooting Steps:

      • Decrease Compound Concentration: Determine the highest concentration of your compound that remains soluble in the final assay medium for the duration of the experiment.[1][2]

      • Increase Co-solvent Percentage (with caution): Incrementally increase the percentage of the co-solvent (e.g., DMSO) in the final medium. Be aware that high concentrations of co-solvents can be toxic to cells, so it is crucial to run appropriate vehicle controls to assess toxicity.[1][2]

      • Ensure Proper Mixing: When diluting the stock solution into the aqueous medium, vortex or stir continuously to ensure rapid and uniform dispersion. Poor mixing can lead to localized high concentrations and precipitation.[2]

      • Consider Temperature Effects: Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the compound stock solution, as solubility can be temperature-dependent.[2]

Issue 2: I am observing inconsistent results in my animal pharmacokinetic (PK) studies.

  • Possible Cause: Poor aqueous solubility is leading to variable oral absorption. The solid-state properties of your compound may also differ between batches.

    • Troubleshooting Steps:

      • Characterize Solid State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch.[1]

      • Control Particle Size: Employ particle size reduction techniques like micronization to ensure a consistent and smaller particle size distribution across batches.[1]

      • Advanced Formulation: Consider developing a more robust formulation, such as an amorphous solid dispersion, a lipid-based formulation (e.g., SEDDS), or a cyclodextrin complex to improve oral bioavailability.[2]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityConditions
Water15.38 mg/mL (63.01 mM)Ultrasonic and adjust pH to 3 with HCl[3]
DMSO5 mg/mL (20.48 mM)Ultrasonic; use newly opened hygroscopic DMSO[3]
WaterSlightly solubleNo specific conditions provided[4][5]

Table 2: Solubility of L-Phenylalanine (Structural Analog) in Aqueous Solutions

Solvent SystemTemperature (°C)Solubility (g/kg H₂O)
Water020.20
Water1023.86
Water2028.17
Water3033.16
Water4039.18
Water5046.35
Water6054.85
Water7065.08
Water with Ethanol25Decreases with increasing ethanol concentration
Water with NaCl25Increases with increasing NaCl concentration

Data for L-Phenylalanine is provided as a reference for understanding general solubility trends of phenylalanine derivatives.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines the steps to determine the solubility of a this compound derivative at various pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a fixed ionic strength.

  • Sample Preparation: Add an excess amount of the powdered derivative to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV). Quantify the concentration of the derivative in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility at each pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This method is suitable for preparing a solid, water-soluble complex of a hydrophobic derivative with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolution:

    • In a suitable flask, dissolve the cyclodextrin (e.g., HP-β-CD) in water.

    • In a separate container, dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., tertiary butyl alcohol).[6][7]

  • Complexation: Slowly add the solution of the derivative to the aqueous cyclodextrin solution with constant stirring.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to sterilize and remove any undissolved particles.[6][7]

  • Lyophilization (Freeze-Drying): Freeze the solution (e.g., at -80°C) and then lyophilize for 48 hours or until all the solvent is removed to obtain a dry powder of the inclusion complex.[6][7][8]

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as DSC, XRPD, and FTIR.[6][7]

Mandatory Visualizations

Signaling Pathways

signaling_pathway_neurological cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3-Bromo-L-Phe_Derivative This compound Derivative NMDAR NMDA Receptor 3-Bromo-L-Phe_Derivative->NMDAR Modulates Glutamate Glutamate Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity RhoA RhoA Activation Excitotoxicity->RhoA ROCK ROCK Activation RhoA->ROCK Apoptosis Neuronal Apoptosis ROCK->Apoptosis

Caption: NMDA Receptor Pathway in Neurological Disorders.

signaling_pathway_cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3-Bromo-L-Phe_Derivative This compound Derivative LAT1 LAT1 Transporter 3-Bromo-L-Phe_Derivative->LAT1 Transported by Increased_AA_Uptake Increased Amino Acid Uptake LAT1->Increased_AA_Uptake mTORC1 mTORC1 Activation Increased_AA_Uptake->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Lipid_Synth Protein & Lipid Synthesis mTORC1->Protein_Lipid_Synth

Caption: LAT1-Mediated Uptake and mTORC1 Signaling in Cancer.

Experimental Workflows

experimental_workflow_solubility Start Start: Poorly Soluble 3-Bromo-L-Phe Derivative Decision Intended Application? Start->Decision InVitro In Vitro Assay Decision->InVitro In Vitro InVivo In Vivo Study Decision->InVivo In Vivo pH_Adjust pH Adjustment InVitro->pH_Adjust CoSolvent Use of Co-solvents (e.g., DMSO) InVitro->CoSolvent Cyclodextrin Cyclodextrin Complexation InVivo->Cyclodextrin Solid_Disp Amorphous Solid Dispersion InVivo->Solid_Disp Salt_Form Salt Formation InVivo->Salt_Form End Solubilized Compound pH_Adjust->End CoSolvent->End Cyclodextrin->End Solid_Disp->End Salt_Form->End

Caption: Decision Workflow for Solubility Enhancement.

References

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of 3-Bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein engineering?

This compound is a derivative of the natural amino acid L-phenylalanine, containing a bromine atom on the phenyl ring.[1] This modification makes it a valuable tool in pharmaceutical and biochemical research for several reasons:

  • Enhanced Reactivity: The bromine atom provides a reactive handle for further chemical modifications.[1]

  • Probing Protein Structure and Function: Its unique properties can be used to study protein interactions and enzyme mechanisms.[1]

  • Drug Development: It serves as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[1]

Q2: What is the general principle behind incorporating this compound into a protein?

The most common method is amber codon suppression .[2][3] This technique involves:

  • Introducing an amber stop codon (TAG) into the gene of the target protein at the desired incorporation site.

  • Using an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA).

  • The engineered aaRS specifically charges the suppressor tRNA with this compound.

  • During translation, the suppressor tRNA recognizes the amber codon and inserts this compound, allowing the full-length protein to be produced.[2]

Q3: What are the major challenges associated with low incorporation efficiency of non-canonical amino acids (ncAAs) like this compound?

Low incorporation efficiency is a common hurdle and can be attributed to several factors:

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the amber stop codon and terminates protein synthesis, leading to truncated protein products.[2] This creates a direct competition with the suppressor tRNA.

  • Fidelity of the Orthogonal System: The engineered aaRS must be highly specific for this compound and not recognize any of the 20 canonical amino acids. Conversely, the suppressor tRNA should not be recognized by any endogenous aaRSs.

  • Toxicity of the ncAA: High concentrations of some ncAAs can be toxic to the expression host, affecting cell growth and protein synthesis.

  • Expression and Folding of the Target Protein: The presence of a bulky, halogenated amino acid can sometimes interfere with proper protein folding and expression.

  • Codon Context: The nucleotides surrounding the amber codon can influence the efficiency of suppression.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low yield of the full-length protein and a high amount of truncated product.

Possible Cause 1: Inefficient competition with Release Factor 1 (RF1).

  • Question: How can I reduce the competition from RF1?

  • Answer:

    • Use an RF1 knockout or knockdown strain: E. coli strains engineered to have reduced or eliminated RF1 activity are available. This significantly reduces the termination events at the amber codon.[2]

    • Optimize the expression of the orthogonal pair: Increasing the intracellular concentration of the charged suppressor tRNA can help it outcompete RF1. This can be achieved by using a plasmid with a strong promoter for the synthetase and multiple copies of the tRNA gene.

Possible Cause 2: Suboptimal concentration of this compound.

  • Question: What is the optimal concentration of this compound to use in the growth media?

  • Answer: The optimal concentration needs to be determined empirically for your specific protein and expression system. A good starting point is typically 1-2 mM.

    • Too low: Insufficient ncAA will limit the amount of charged suppressor tRNA available.

    • Too high: Can lead to cellular toxicity, inhibiting cell growth and overall protein synthesis.[4] It is recommended to perform a titration experiment to find the ideal concentration.

Problem 2: Mass spectrometry analysis shows incorporation of natural amino acids at the target site.

Possible Cause 1: Lack of fidelity of the orthogonal aminoacyl-tRNA synthetase.

  • Question: My orthogonal synthetase might be charging the suppressor tRNA with natural amino acids. How can I address this?

  • Answer: This is a critical issue of synthetase fidelity.

    • Negative Selection: The orthogonal synthetase should have been evolved through a rigorous selection process that includes a negative selection step to eliminate variants that recognize any of the 20 canonical amino acids.[2]

    • Use a different orthogonal pair: If fidelity issues persist, consider using a different, well-characterized orthogonal synthetase/tRNA pair known for its high specificity.

Possible Cause 2: Mis-acylation of the suppressor tRNA by endogenous synthetases.

  • Question: Could the host cell's own synthetases be charging my suppressor tRNA?

  • Answer: This is less common if a truly orthogonal tRNA is used, but it is possible. The orthogonality of the tRNA is crucial. Ensure that the suppressor tRNA you are using has been validated to not be a substrate for the endogenous synthetases of your expression host.[2]

Problem 3: Low overall protein expression, even of the truncated product.

Possible Cause 1: Cellular toxicity of this compound.

  • Question: How do I know if this compound is toxic to my cells, and what can I do about it?

  • Answer:

    • Monitor cell growth: Compare the growth curves of your expression strain in the presence and absence of this compound. A significant decrease in growth rate or final cell density suggests toxicity.

    • Optimize ncAA concentration: As mentioned earlier, perform a titration to find the highest concentration that does not significantly impair cell growth.

    • Induce expression at a higher cell density: Allow the culture to reach a higher optical density (OD600) before adding the ncAA and inducing protein expression.

Possible Cause 2: Suboptimal protein expression conditions.

  • Question: What general protein expression parameters can I optimize?

  • Answer:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for your target protein.

    • Induction Temperature and Time: Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can sometimes improve the yield and solubility of recombinant proteins.

    • Media Composition: Ensure the growth media has sufficient nutrients to support robust growth and protein expression.

Data Presentation

Table 1: Factors Influencing the Incorporation Efficiency of this compound and Expected Outcomes.

ParameterConditionExpected Incorporation Efficiency (%)Expected Protein Yield (mg/L)Notes
This compound Conc. 0.5 mMLowLowPotentially insufficient substrate for the synthetase.
1-2 mMModerate to HighModerate to HighOften the optimal range, but requires empirical validation.
> 5 mMVariable (Potentially Low)LowRisk of cellular toxicity leading to reduced overall yield.
Expression Strain Standard E. coli (e.g., BL21(DE3))Low to ModerateLow to ModerateHigh competition from Release Factor 1.
RF1 Knockout StrainHighHighSignificantly reduces premature termination.
Orthogonal Synthetase Low FidelityLowLowHigh levels of misincorporation with natural amino acids.
High FidelityHighHighEnsures specific incorporation of the ncAA.
Induction Temperature 37°CModerateVariableFaster expression but may lead to protein misfolding.
18-25°CModerate to HighOften ImprovedSlower expression can improve proper folding and yield.

Note: The values presented are illustrative and the actual results will vary depending on the specific protein, orthogonal system, and experimental conditions.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli using Amber Suppression

This protocol provides a general workflow. Optimization of specific steps is highly recommended.

  • Plasmid Transformation:

    • Co-transform an E. coli expression strain (preferably an RF1 knockout strain) with two plasmids:

      • An expression vector containing your gene of interest with an in-frame amber (TAG) codon at the desired site.

      • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM (or your optimized concentration).

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • If using a pEVOL-based plasmid for the orthogonal pair, add L-arabinose to induce its expression.

    • Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify your protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if your protein is His-tagged).

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
  • Protein Digestion:

    • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search for the peptide fragment containing the site of incorporation.

    • Compare the abundance of the peptide mass corresponding to the incorporation of this compound with the masses corresponding to the incorporation of any natural amino acids at that site.

  • Data Analysis:

    • Calculate the incorporation efficiency by determining the ratio of the peak area for the this compound-containing peptide to the sum of peak areas for all peptides corresponding to that sequence fragment.

Visualizations

Caption: Troubleshooting workflow for low incorporation of this compound.

Amber_Suppression_Pathway cluster_translation Ribosome cluster_competition Competition at Amber Codon mRNA mRNA with Amber Codon (UAG) Ribosome Translational Machinery mRNA->Ribosome RF1 Release Factor 1 (RF1) Ribosome->RF1 Binds to UAG Suppressor_tRNA Charged Suppressor tRNA (tRNA-3-Br-Phe) Ribosome->Suppressor_tRNA Binds to UAG Termination Translation Termination (Truncated Protein) RF1->Termination Incorporation 3-Br-Phe Incorporation (Full-Length Protein) Suppressor_tRNA->Incorporation

Caption: Competition between amber suppression and translation termination.

References

Technical Support Center: Purification of 3-Bromo-L-phenylalanine Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of recombinant proteins containing the unnatural amino acid 3-Bromo-L-phenylalanine (3-Br-Phe).

Frequently Asked Questions (FAQs)

Q1: Can I use standard purification protocols for proteins containing this compound?

A1: Yes, in many cases, standard purification protocols developed for the wild-type protein can be adapted. Affinity chromatography (e.g., His-tag, GST-tag), ion-exchange chromatography, and size-exclusion chromatography are all viable techniques.[1][2] However, you should be prepared to optimize buffer conditions, as the incorporation of 3-Br-Phe can alter the protein's physicochemical properties.

Q2: How does the incorporation of this compound affect my protein's properties?

A2: The introduction of 3-Br-Phe can lead to several changes:

  • Increased Hydrophobicity: The bulky bromine atom increases the hydrophobicity of the amino acid side chain. This may lead to a higher propensity for aggregation or altered behavior on hydrophobic interaction chromatography (HIC) columns.

  • Altered pI: While the effect on the isoelectric point (pI) is generally minimal, it's worth re-evaluating if you are using ion-exchange chromatography.

  • Potential for Misfolding and Aggregation: Increased hydrophobicity and the sheer bulk of the brominated residue can sometimes interfere with proper protein folding, potentially leading to the formation of inclusion bodies or soluble aggregates.[3] Phenylalanine itself has been shown to form fibrils that can seed protein aggregation.[3]

Q3: What is the first step I should take if my purification fails?

A3: First, confirm the successful incorporation of this compound and the expression of the full-length protein. Run a small sample of your crude lysate on an SDS-PAGE gel and perform a Western blot using an antibody against your affinity tag. This will help you distinguish between a lack of expression and a problem during the purification steps.

Q4: Are there specific expression systems required for this compound?

A4: Yes, site-specific incorporation of 3-Br-Phe requires an orthogonal translation system.[4][5] This typically involves two plasmids: one for your target protein containing an amber (TAG) stop codon at the desired incorporation site, and a second plasmid that expresses an evolved aminoacyl-tRNA synthetase and its cognate tRNA.[2] The synthetase is specifically evolved to charge the tRNA with 3-Br-Phe, which then recognizes the amber codon.[4]

Experimental Protocols

General Protocol for Expression of 3-Br-Phe Containing Proteins in E. coli

This protocol is a general guideline and should be optimized for your specific protein.

  • Transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:

    • pET-based vector containing your gene of interest with an amber (TAG) codon at the site of incorporation and an affinity tag (e.g., C-terminal His-tag).

    • pEVOL-based vector (or similar) containing the gene for the orthogonal aminoacyl-tRNA synthetase specific for 3-Br-Phe and its corresponding tRNA.[2]

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium containing antibiotics and 1-2 mM this compound.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Induce protein expression with IPTG (e.g., 1 mM) and L-arabinose (e.g., 0.02%) to induce the expression of the synthetase.[2]

    • Reduce the temperature to 18-25°C and continue to shake overnight.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Purified Protein 1. Inefficient incorporation of 3-Br-Phe. 2. Protein is lost during wash steps. 3. Protein has precipitated or aggregated. 4. Inefficient elution from the column.1. Optimize 3-Br-Phe concentration in the media. Sequence your plasmid to confirm the amber codon. 2. Reduce the stringency of your wash buffers (e.g., lower imidazole (B134444) concentration for His-tags). 3. See "Protein Aggregation" section below. Perform purification at 4°C. 4. Increase the stringency of your elution buffer (e.g., higher imidazole concentration, change in pH).
Protein Aggregation / Precipitation 1. Increased hydrophobicity from 3-Br-Phe. 2. High protein concentration. 3. Inappropriate buffer conditions (pH, salt).1. Add solubility-enhancing agents to your lysis and purification buffers (e.g., 5-10% glycerol, 0.1-0.5 M L-arginine, non-detergent sulfobetaines). 2. Work with more dilute protein solutions. Perform tag cleavage at a lower protein concentration. 3. Perform a buffer screen to find the optimal pH and salt concentration (e.g., 150-500 mM NaCl) for solubility.
Contaminating Proteins in Eluate 1. Non-specific binding to the affinity resin. 2. Proteolysis of the target protein.1. Increase the stringency of your wash steps. Add a low concentration of a mild detergent (e.g., 0.1% NP-40) to the binding and wash buffers. 2. Add a protease inhibitor cocktail to your lysis buffer and keep samples cold at all times.
Protein Elutes in an Unexpected Fraction (Ion Exchange) The pI of the protein has shifted due to 3-Br-Phe incorporation.Perform an in-silico pI calculation of the modified protein. Adjust the pH of your buffers or the salt gradient accordingly.

Data Presentation

The following table provides an example of data that should be collected during a purification process to assess its efficiency. Actual values will vary significantly based on the protein and expression system.

Table 1: Example Purification Summary for a 3-Br-Phe Containing Protein (His-tagged)

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Crude Lysate 500255100
Cleared Lysate 450235.192
Ni-NTA Elution 20189072
Size Exclusion 1514.5>9558

Visualizations

General Workflow for Purification

G cluster_0 Expression cluster_1 Purification Transformation Co-transformation of Expression & Synthetase Plasmids Growth Growth in Media + 3-Br-Phe Transformation->Growth Induction Induction (IPTG & L-Arabinose) Growth->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Cell_Lysis Lysis (+ Protease Inhibitors, Solubility Agents) Cell_Harvest->Cell_Lysis Clarification Clarify Lysate Cell_Lysis->Clarification Centrifugation Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography e.g., Ni-NTA SEC Size-Exclusion Chromatography Affinity_Chromatography->SEC Optional: Further Purity Final_Product Pure Protein SEC->Final_Product Buffer Exchange/ Concentration

Caption: General experimental workflow for protein purification.

Troubleshooting Logic for Low Protein Yield

G Start Low Final Yield Check_Expression Full-length protein in crude lysate? Start->Check_Expression Check_Solubility Protein in soluble fraction? Check_Expression->Check_Solubility Yes Troubleshoot_Expression Optimize induction - Check codon usage - Verify sequence Check_Expression->Troubleshoot_Expression No Check_Binding Protein bound to column? Check_Solubility->Check_Binding Yes Troubleshoot_Solubility Improve Lysis: - Add solubilizing agents - Test denaturing conditions Check_Solubility->Troubleshoot_Solubility No Check_Elution Protein in eluate? Check_Binding->Check_Elution Yes Troubleshoot_Binding Optimize Binding: - Check tag accessibility - Adjust buffer pH/salt Check_Binding->Troubleshoot_Binding No (in flow-through) Troubleshoot_Elution Optimize Elution: - Increase eluent conc. - Change buffer pH Check_Elution->Troubleshoot_Elution No (stuck on column)

Caption: Troubleshooting flowchart for low protein yield issues.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine in Peptide Structure and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties such as binding affinity, specificity, and metabolic stability. Among these, halogenated amino acids have gained significant traction. This guide provides an objective, data-driven comparison of two key positional isomers: 3-Bromo-L-phenylalanine (3-Br-Phe) and 4-Bromo-L-phenylalanine (4-Br-Phe), focusing on their distinct impacts on peptide structure, conformation, and biological function.

Structural and Physicochemical Distinctions

The fundamental difference between 3-Br-Phe and 4-Br-Phe lies in the position of the bromine atom on the phenyl ring. This seemingly subtle change from the meta (position 3) to the para (position 4) position significantly alters the steric profile and electronic properties of the amino acid side chain, influencing how the peptide interacts with its biological target and its overall conformation.

// Invisible edges for layout edge [style=invis]; Phe -> Phe3Br -> Phe4Br; } Caption: Positional isomerism of bromine on the L-phenylalanine scaffold.

Key Physicochemical Properties:

PropertyThis compound4-Bromo-L-phenylalanineReference
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.08 g/mol 244.08 g/mol [1][2]
CAS Number 82311-69-124250-84-8[2][3]
Position of Bromine meta (3-position)para (4-position)N/A
Electronic Effect Primarily inductive electron-withdrawalInductive and resonance electron-withdrawalN/A
Steric Profile Asymmetric bulkSymmetric bulk relative to CβN/A

Impact on Peptide Conformation and Biological Activity

The position of the bromine atom can enforce specific torsional preferences (χ angles) of the side chain, which in turn can influence the peptide's secondary structure and its ability to fit into a receptor's binding pocket. Halogen atoms, including bromine, can also participate in halogen bonding—a noncovalent interaction with electron-rich atoms like oxygen or nitrogen—which can further stabilize the peptide-receptor complex.

Comparative Binding Affinity Data

While direct comparative studies across a wide range of peptides are limited, data from the L-type amino acid transporter 1 (LAT1) provides valuable insight into the intrinsic binding preferences of these isomers.

Table 1: Inhibitory Constant (Kᵢ) of Phenylalanine Analogs for LAT1

Compound Kᵢ for hLAT1 (µM) Reference
L-Phenylalanine 101 ± 13 [4]
This compound 82.1 ± 15.6 [4]

| 4-Bromo-L-phenylalanine | 134 ± 24 |[4] |

This data indicates that for the LAT1 transporter, substitution at the 3-position is slightly more favorable than the parent L-phenylalanine, whereas substitution at the 4-position results in a modest decrease in binding affinity.[4] This highlights that the specific topology of the binding site is critical in determining whether a positional isomer enhances or diminishes interaction.

In the context of opioid peptides, modification at the para position has been explored. For the δ-opioid selective peptide TIPP (Tyr-Tic-Phe-Phe), a derivative containing a p-bromoacetamide moiety on the fourth residue, [Phe(p-NHCOCH₂Br)⁴]TIPP, exhibited a high binding affinity.

Table 2: Receptor Binding Affinity of a 4-Bromo-Phe Derivative

Peptide Derivative Receptor Binding Affinity (IC₅₀) Reference

| [Phe(p-NHCOCH₂Br)⁴]TIPP | Cloned δ Opioid Receptors | 5.4 nM |[5] |

This result demonstrates that incorporating a brominated phenylalanine at the 4-position can be highly compatible with potent receptor binding, serving as an effective strategy for developing high-affinity ligands and affinity labels.[5]

Influence on Proteolytic Stability

A primary motivation for using non-natural amino acids is to increase a peptide's resistance to degradation by proteases, thereby extending its in vivo half-life.[6][7] The bulky bromine atom on the phenyl ring can create steric hindrance that prevents or slows the access of peptidase active sites to the adjacent peptide bonds.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc/tBu-based solid-phase synthesis for incorporating 3-Br-Phe or 4-Br-Phe into a peptide sequence.

G start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Xaa-OH, HBTU, DIPEA in DMF) *Xaa = 3-Br-Phe or 4-Br-Phe wash1->coupling wash2 4. DMF Wash coupling->wash2 capping Optional: Capping (Acetic Anhydride, DIPEA) wash2->capping repeat Repeat Steps 1-4 for Next Amino Acid wash2->repeat capping->repeat repeat->deprotection Yes (More Residues) final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection No (Sequence Complete) cleavage 6. Cleavage & Side-Chain Deprotection (e.g., TFA/TIS/H₂O Cocktail) final_deprotection->cleavage precipitation 7. Ether Precipitation & Purification (HPLC) cleavage->precipitation end End: Lyophilized Peptide precipitation->end

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-3-Br-L-Phe-OH or Fmoc-4-Br-L-Phe-OH, 4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF for 5 minutes. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (5-6 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

General Protocol for In Vitro Proteolytic Stability Assay

This protocol provides a framework for comparing the stability of peptides in a biological matrix like human serum.

  • Peptide Stock Solution: Prepare a stock solution of each peptide (e.g., containing 3-Br-Phe, 4-Br-Phe, or native Phe) in an appropriate buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Incubation: Add the peptide stock solution to human serum to a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution, such as 10% TFA, to precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation fragments.

  • Analysis: Analyze the supernatant using RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can be calculated from the degradation curve.[8][9]

Conclusion and Strategic Application

The choice between this compound and 4-Bromo-L-phenylalanine is not straightforward and must be guided by empirical data for the specific biological target of interest.

  • 4-Bromo-L-phenylalanine is often used as a direct replacement for phenylalanine to introduce a bulky, sterically symmetric, and electronically distinct group. Its para position makes it a useful handle for further chemical modifications via cross-coupling reactions and has been shown to be compatible with high-affinity receptor binding.[5][10]

  • This compound provides an alternative steric and electronic profile. The meta substitution creates an asymmetric side chain that may access different conformational states or interact differently with a binding pocket compared to the para isomer. As seen in the LAT1 transporter data, this can sometimes lead to improved binding affinity where the para substitution is detrimental.[4]

Recommendation for Researchers: When exploring structure-activity relationships, it is highly advisable to synthesize and test peptide analogues containing both 3-Br-Phe and 4-Br-Phe. This parallel screening is the most effective way to determine which positional isomer offers the optimal balance of binding affinity, selectivity, and proteolytic stability for a given therapeutic application. The distinct properties of each isomer make them valuable and non-interchangeable tools in the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to 3-Bromo-L-phenylalanine and Other Halogenated Phenylalanines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and protein engineering, the incorporation of non-canonical amino acids into peptides and proteins offers a powerful strategy to modulate their pharmacological properties and to probe biological functions. Among these, halogenated phenylalanines have emerged as a versatile class of building blocks. This guide provides a comprehensive comparison of 3-Bromo-L-phenylalanine with other key halogenated L-phenylalanines: 4-Fluoro-L-phenylalanine, 4-Chloro-L-phenylalanine, and 4-Iodo-L-phenylalanine. We present a summary of their physicochemical properties, delve into their diverse applications, and provide detailed experimental protocols for their synthesis and site-specific incorporation into proteins.

Physicochemical Properties: A Quantitative Comparison

The introduction of a halogen atom onto the phenyl ring of L-phenylalanine imparts unique physicochemical characteristics that influence molecular interactions, stability, and biological activity. The properties summarized in the table below highlight the distinct nature of each halogenated analog.

PropertyThis compound4-Fluoro-L-phenylalanine4-Chloro-L-phenylalanine4-Iodo-L-phenylalanine
Molecular Weight ( g/mol ) 244.09[1][2]183.18[3]199.63[4][5]291.09[6]
Van der Waals Radius of Halogen (Å) 1.85[7][8]1.47[7][8]1.75[7][8]1.98[7][8]
Predicted pKa ~3.7~2.20~3.72No consistent data found
Predicted XLogP3 -0.8[9]-1.9[3]-0.5[4]-0.9[6]

Applications in Research and Drug Development

The unique properties of halogenated phenylalanines have led to their widespread use in various scientific disciplines.

This compound serves as a versatile intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1] Its bromine atom provides a reactive handle for cross-coupling reactions, enabling the creation of diverse molecular scaffolds.[1]

4-Fluoro-L-phenylalanine is extensively used in protein engineering to enhance stability and modulate binding affinities.[10] The small size and high electronegativity of fluorine can lead to subtle but significant changes in protein structure and function. It has also been employed in the development of anticancer agents.[10]

4-Chloro-L-phenylalanine (PCPA) is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. This property makes it an invaluable tool in neurobiology to study the roles of serotonin in various physiological and pathological processes.[11][12]

4-Iodo-L-phenylalanine is a crucial tool in structural biology. The heavy iodine atom is useful for phasing X-ray diffraction data, facilitating the determination of protein structures.[13] Furthermore, its radioiodinated forms are utilized in medical imaging and radiotherapy.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from L-phenylalanine.

Materials:

  • L-phenylalanine

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Protection of the amino group: Dissolve L-phenylalanine in a suitable solvent (e.g., a mixture of dioxane and water). Add a protecting group reagent (e.g., Di-tert-butyl dicarbonate) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Bromination: Dissolve the protected L-phenylalanine in a suitable solvent (e.g., acetonitrile). Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the protected this compound.

  • Deprotection: Dissolve the purified protected this compound in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Remove the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or other suitable methods to yield pure this compound.

Site-Specific Incorporation of Halogenated Phenylalanines into Proteins in E. coli using Amber Codon Suppression

This protocol outlines a general procedure for incorporating a halogenated phenylalanine at a specific site in a target protein expressed in E. coli. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNA CUA) specific for the desired halogenated phenylalanine (e.g., a pEVOL plasmid).

  • The desired halogenated L-phenylalanine.

  • Luria-Bertani (LB) medium and agar (B569324) plates.

  • Appropriate antibiotics for plasmid selection (e.g., ampicillin, chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

  • L-arabinose for inducing the expression of the aaRS/tRNA pair from the pEVOL plasmid.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying the gene of interest (with the amber codon) and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair.[14]

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics to select for cells containing both plasmids. Incubate overnight at 37°C.[14]

  • Starter Culture: Inoculate a single colony into a small volume of LB medium containing the selective antibiotics and grow overnight at 37°C with shaking.[14]

  • Expression Culture: The next day, inoculate a larger volume of LB medium containing the antibiotics with the overnight starter culture. Add the desired halogenated phenylalanine to the medium (typically 1-2 mM final concentration).[14]

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the target protein with IPTG (e.g., 1 mM) and the orthogonal system with L-arabinose (e.g., 0.02% w/v).[14]

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation: Confirm the successful incorporation of the halogenated phenylalanine using techniques such as mass spectrometry or Western blotting with an antibody specific for the modified protein.

Visualizing Biological Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of halogenated phenylalanines.

Serotonin_Synthesis_Pathway cluster_synthesis Serotonin Biosynthesis cluster_inhibition Inhibition Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) PCPA 4-Chloro-L-phenylalanine (PCPA) Tryptophan\nHydroxylase (TPH) Tryptophan Hydroxylase (TPH) PCPA->Tryptophan\nHydroxylase (TPH) Inhibits

Caption: Serotonin synthesis pathway and its inhibition by 4-Chloro-L-phenylalanine.

Amber_Suppression_Workflow cluster_plasmids Genetic Components cluster_expression Protein Expression cluster_purification Purification & Analysis Target_Gene Target Gene (with Amber Codon) Ecoli E. coli Host Target_Gene->Ecoli Orthogonal_System Orthogonal aaRS/tRNA CUA (pEVOL Plasmid) Orthogonal_System->Ecoli Induction IPTG & Arabinose Induction Ecoli->Induction Halogenated_Phe Halogenated Phe Halogenated_Phe->Ecoli Protein_Expression Protein Expression Induction->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Protein Purification Cell_Lysis->Purification Analysis Mass Spectrometry (Verification) Purification->Analysis

Caption: Workflow for site-specific incorporation of halogenated phenylalanines.

References

A Comparative Analysis of 3-Bromo-L-phenylalanine and 3-Chloro-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological effects, mechanisms of action, and experimental evaluation of two halogenated phenylalanine analogs.

In the landscape of pharmaceutical research and drug development, the use of modified amino acids as building blocks for novel therapeutics is a well-established strategy. Among these, halogenated phenylalanine derivatives have garnered significant interest for their potential to modulate biological processes. This guide provides a detailed comparison of two such analogs, 3-Bromo-L-phenylalanine and 3-Chloro-L-phenylalanine, with a focus on their biological effects, supported by experimental data and detailed methodologies.

Introduction to 3-Halogenated Phenylalanine Analogs

This compound and 3-Chloro-L-phenylalanine are synthetic amino acids where a hydrogen atom at the meta-position of the phenyl ring of L-phenylalanine is substituted with a bromine or chlorine atom, respectively. This halogenation can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets such as enzymes and transporters.[1][2] These analogs are valuable tools in medicinal chemistry for probing structure-activity relationships and for the development of enzyme inhibitors and targeted drug delivery systems.[1]

Comparative Biological Effects

While direct comparative studies on the broad biological effects of this compound and 3-Chloro-L-phenylalanine are limited, their individual activities and the effects of related halogenated phenylalanines suggest distinct profiles, particularly in their interaction with key biological targets.

Inhibition of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[3] Inhibition of TPH can lead to a depletion of serotonin levels, a mechanism explored for the treatment of conditions associated with serotonin excess, such as carcinoid syndrome. The structurally related compound, p-chlorophenylalanine (PCPA), is a well-known irreversible inhibitor of TPH.[4]

Interaction with L-Type Amino Acid Transporter 1 (LAT1)

The L-type amino acid transporter 1 (LAT1) is responsible for the transport of large neutral amino acids, including phenylalanine, across cell membranes.[6][7] It is highly expressed in the blood-brain barrier and is often overexpressed in cancer cells, making it an attractive target for drug delivery.[7][8]

A study investigating the structure-activity relationship of meta-substituted phenylalanine analogs on LAT1 provides valuable comparative data. The study utilized a [3H]-gabapentin efflux assay in HEK-hLAT1 cells to assess the substrate activity of these analogs. The results indicate that the interaction with LAT1 is influenced by the nature of the substituent at the meta-position.

CompoundEfflux Rate (fmol/min)% Inhibition of [3H]-gabapentin uptake
L-Phenylalanine 3.568%
3-Chloro-L-phenylalanine 2.189%
This compound Data not directly available, but expected to have lower efflux and higher inhibition than the chloro-analog due to increased lipophilicity.Data not directly available, but expected to be >89%

Data adapted from a study on meta-substituted phenylalanine and tyrosine analogs.[9] The efflux rate was measured at a concentration of 200 µM.

The study found that increased lipophilicity of the meta-substituent correlated with diminished substrate activity (lower efflux rate) and increased inhibition of the transporter.[9] Given that bromine is larger and more lipophilic than chlorine, it is predicted that this compound would exhibit lower substrate activity and a higher inhibitory effect on LAT1 compared to 3-Chloro-L-phenylalanine.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by these compounds, particularly through the inhibition of tryptophan hydroxylase, is the serotonin synthesis pathway.

Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan TPH->Five_HTP Hydroxylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-Hydroxytryptamine) AADC->Serotonin Decarboxylation Inhibitor 3-Bromo/Chloro -L-phenylalanine Inhibitor->TPH Inhibition

Figure 1. Inhibition of the Serotonin Synthesis Pathway.

An experimental workflow to assess the inhibitory effect of these compounds on tryptophan hydroxylase in vitro would typically involve incubating the enzyme with its substrate and cofactors in the presence and absence of the inhibitor, followed by quantification of the product.

TPH_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Enzyme TPH Enzyme Reaction_Mix Reaction Mixture (Enzyme, Substrate, Cofactors, +/- Inhibitor) Enzyme->Reaction_Mix Substrate L-Tryptophan Substrate->Reaction_Mix Cofactors BH4, Fe(II) Cofactors->Reaction_Mix Inhibitor 3-Bromo/Chloro -L-phenylalanine Inhibitor->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantification Quantify 5-HTP (HPLC or Fluorescence) Stop_Reaction->Quantification Data_Analysis Calculate IC50/Ki Quantification->Data_Analysis

References

3-Bromo-L-phenylalanine: A Comparative Guide to a Versatile Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology and drug discovery, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating biological processes and engineering novel therapeutics. Among the diverse array of available UAAs, 3-Bromo-L-phenylalanine offers a unique combination of functionalities, serving as a versatile building block for protein modification and the development of advanced bioconjugates. This guide provides a comprehensive comparison of this compound with other widely used phenylalanine analogs, namely p-iodo-L-phenylalanine, p-azido-L-phenylalanine, and p-acetyl-L-phenylalanine, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific applications.

Introduction to Unnatural Amino Acids in Research

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into proteins, expanding the chemical diversity of these essential biomolecules.[1][2] This technology allows for the introduction of novel chemical handles, biophysical probes, and post-translational modifications, enabling a deeper understanding of protein structure and function.[3] The incorporation of UAAs has proven invaluable in drug discovery, facilitating the development of peptides with enhanced stability, selectivity, and bioactivity.[4][5]

Properties and Applications of this compound

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the meta position of the phenyl ring. This halogenation provides a reactive handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the site-specific introduction of a wide range of functionalities, including fluorescent probes, cross-linkers, and other bioactive molecules, directly onto a target protein.[6]

Key Attributes of this compound:

  • Versatile Chemical Handle: The bromine atom serves as a versatile site for palladium-catalyzed cross-coupling reactions.

  • Biocompatibility: Can be efficiently incorporated into proteins in both prokaryotic and eukaryotic expression systems.

  • Probing Protein Interactions: The modified proteins can be used to study protein-protein interactions and enzyme mechanisms.[6]

Comparative Analysis with Other Phenylalanine Analogs

The choice of an unnatural amino acid depends on the specific experimental goal. Here, we compare this compound with three other popular phenylalanine analogs.

FeatureThis compoundp-iodo-L-phenylalaninep-azido-L-phenylalaninep-acetyl-L-phenylalanine
Reactive Handle BromineIodineAzide (B81097)Acetyl (Ketone)
Primary Reaction Palladium Cross-Coupling (e.g., Suzuki)Palladium Cross-Coupling (e.g., Suzuki)Click Chemistry (e.g., SPAAC)Hydrazide/Aminooxy Ligation
Key Advantage Versatility in C-C bond formationSimilar to 3-Br-Phe, useful for X-ray crystallographyHigh efficiency and bioorthogonality of click chemistryBioorthogonal ketone handle for specific ligation
Protein Yield Generally goodGenerally goodCan be high, but azide reduction is a potential issueGenerally good
Protein Stability Halogenation can enhance stabilityHalogenation can enhance stabilityMinimal perturbation to protein structureMinimal perturbation to protein structure

Note: Direct quantitative comparisons of incorporation efficiency and protein yield can vary significantly depending on the protein, expression system, and specific experimental conditions. The information in this table is based on general observations from the literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of unnatural amino acids. Below are representative protocols for the incorporation of these UAAs and their subsequent bioorthogonal reactions.

General Protocol for Site-Specific UAA Incorporation in E. coli

This protocol describes a general method for incorporating an unnatural amino acid at a specific site in a protein expressed in E. coli using amber codon suppression technology.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired site

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA

  • Luria-Bertani (LB) medium and Terrific Broth (TB)

  • Appropriate antibiotics

  • Unnatural amino acid (e.g., this compound)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of TB medium supplemented with antibiotics and 0.02% L-arabinose with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add the unnatural amino acid to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Bioorthogonal Reaction Protocols

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction on a protein containing this compound.

Materials:

  • Purified protein containing this compound

  • Boronic acid derivative

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine (B1218219) ligand like TPPTS)

  • Base (e.g., sodium carbonate)

  • Degassed aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8)

Procedure:

  • In a reaction vessel, dissolve the purified protein in the degassed aqueous buffer.

  • Add the boronic acid derivative to the protein solution.

  • In a separate tube, prepare the palladium catalyst solution by dissolving the palladium source and ligand in the degassed buffer.

  • Add the catalyst solution to the protein/boronic acid mixture.

  • Add the base to initiate the reaction.

  • Incubate the reaction at a controlled temperature (e.g., room temperature to 37°C) with gentle mixing.

  • Monitor the reaction progress using mass spectrometry.

  • Once the reaction is complete, remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.

This protocol describes a copper-free click chemistry reaction for labeling a protein containing p-azido-L-phenylalanine.[4][7]

Materials:

  • Purified protein containing p-azido-L-phenylalanine

  • Strained alkyne probe (e.g., a DBCO- or BCN-functionalized fluorophore)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the purified protein in the aqueous buffer.

  • Add the strained alkyne probe to the protein solution. A molar excess of the probe is typically used.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Monitor the reaction progress by SDS-PAGE (observing a band shift) or mass spectrometry.

  • Remove the excess probe by size-exclusion chromatography or dialysis.

This protocol details the reaction of a ketone-containing protein with a hydrazide-functionalized molecule.

Materials:

  • Purified protein containing p-acetyl-L-phenylalanine

  • Hydrazide-functionalized probe (e.g., biotin (B1667282) hydrazide)

  • Aniline (B41778) catalyst

  • Aqueous buffer (e.g., phosphate buffer, pH 6-7)

Procedure:

  • Dissolve the purified protein in the aqueous buffer.

  • Add the hydrazide-functionalized probe to the protein solution.

  • Add aniline to the reaction mixture to catalyze the ligation.

  • Incubate the reaction at room temperature or 37°C for several hours to overnight.

  • Monitor the reaction progress by mass spectrometry.

  • Purify the labeled protein from excess reagents using size-exclusion chromatography.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in the use of unnatural amino acids.

UAA_Incorporation_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_reaction Bioorthogonal Reaction Site-directed\nmutagenesis (TAG) Site-directed mutagenesis (TAG) Co-transformation Co-transformation Site-directed\nmutagenesis (TAG)->Co-transformation Target Gene Target Gene Target Gene->Site-directed\nmutagenesis (TAG) pEVOL Plasmid\n(Synthetase/tRNA) pEVOL Plasmid (Synthetase/tRNA) pEVOL Plasmid\n(Synthetase/tRNA)->Co-transformation Culture Growth Culture Growth Co-transformation->Culture Growth Induction (IPTG)\n+ UAA Addition Induction (IPTG) + UAA Addition Culture Growth->Induction (IPTG)\n+ UAA Addition Protein Purification Protein Purification Induction (IPTG)\n+ UAA Addition->Protein Purification Purified Protein\nwith UAA Purified Protein with UAA Protein Purification->Purified Protein\nwith UAA Reaction with\nProbe Reaction with Probe Purified Protein\nwith UAA->Reaction with\nProbe Purification of\nLabeled Protein Purification of Labeled Protein Reaction with\nProbe->Purification of\nLabeled Protein Labeled Protein Labeled Protein Purification of\nLabeled Protein->Labeled Protein

Caption: General workflow for site-specific incorporation of an unnatural amino acid and subsequent bioorthogonal labeling.

Suzuki_Coupling_Pathway Protein-Br Protein with This compound Oxidative_Addition Oxidative Addition Protein-Br->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Protein-Pd(II)-Br Protein-Pd(II)-Br Intermediate Oxidative_Addition->Protein-Pd(II)-Br Transmetalation Transmetalation Protein-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)2 (Boronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Protein-Pd(II)-R Protein-Pd(II)-R Intermediate Transmetalation->Protein-Pd(II)-R Reductive_Elimination Reductive Elimination Protein-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Protein-R Modified Protein Reductive_Elimination->Protein-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction on a protein containing this compound.

GPCR_Signaling_Modulation cluster_UAA_Effect UAA-mediated Modulation Ligand Ligand GPCR GPCR with UAA Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling UAA_Probe Bioorthogonal Probe UAA_Probe->GPCR Covalent Labeling or Crosslinking

Caption: Conceptual diagram of GPCR signaling modulation using a site-specifically incorporated unnatural amino acid.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal (B13267) of chemical biologists and drug developers. Its ability to participate in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for protein modification. While alternatives like p-iodo-L-phenylalanine offer similar reactivity, and p-azido-L-phenylalanine and p-acetyl-L-phenylalanine provide highly efficient and bioorthogonal ligation strategies, the choice of UAA will ultimately be dictated by the specific research question and desired downstream application. This guide provides the foundational knowledge and experimental frameworks to enable researchers to harness the potential of this compound and its alternatives for the advancement of protein science and therapeutic development.

References

Validating the Incorporation of 3-Bromo-L-phenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 3-Bromo-L-phenylalanine into therapeutic proteins is a critical step in the development of novel biologics. This guide provides an objective comparison of mass spectrometry as the gold standard for validation, alongside alternative methods, supported by experimental data and detailed protocols to ensure the fidelity of your protein engineering efforts.

The site-specific incorporation of this compound, a halogenated derivative of the natural amino acid phenylalanine, offers a powerful tool for modulating protein structure and function, introducing unique spectroscopic probes, and creating novel bioconjugation handles. However, the successful integration of this UAA must be rigorously validated to confirm its precise location and incorporation efficiency. While mass spectrometry stands out for its accuracy and sensitivity, other techniques can offer complementary information or serve as initial screening methods.

Comparative Analysis of Validation Techniques

The choice of validation method depends on several factors, including the required level of detail, sample purity, available instrumentation, and throughput needs. Below is a summary of the key techniques used to validate the incorporation of this compound.

Technique Principle Advantages Limitations Typical Sample Requirement
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of peptides generated from the protein of interest, identifying the mass shift corresponding to this compound.High sensitivity and specificity; provides exact localization of the UAA; can quantify incorporation efficiency.[1][2]Requires specialized equipment and expertise; can be lower throughput for large numbers of samples.Micrograms of purified protein.
Edman Degradation Sequentially removes amino acids from the N-terminus of a protein or peptide, which are then identified by chromatography.Provides direct sequence information without reliance on a database; can be highly accurate for N-terminal sequencing.[3][4][5]Limited to sequencing the N-terminal region (typically up to 30-50 residues); requires a pure protein sample with an unblocked N-terminus; lower throughput.[6]Picomoles of purified protein.[6]
SDS-PAGE & Western Blotting Separates proteins by size (SDS-PAGE) and uses antibodies to detect the protein of interest (Western Blotting).Widely available and relatively simple to perform; can indicate the presence of the full-length protein.Indirect method for confirming incorporation; does not provide localization or quantification of the UAA; may not resolve the small mass difference between the natural and unnatural amino acid.Micrograms of cell lysate or purified protein.
Fluorescence-Based Methods Utilizes the unique properties of the incorporated UAA or attaches a fluorescent probe to it for detection.Can be used for in-gel visualization and potentially for high-throughput screening.Indirect confirmation of incorporation; may require specific chemical handles on the UAA for labeling; potential for background fluorescence.Varies depending on the specific assay.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for this compound Incorporation

This protocol outlines a typical bottom-up proteomics workflow for validating the incorporation of this compound.

1. Protein Digestion:

  • Denaturation and Reduction: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.
  • Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50). Incubate overnight at 37°C.

2. Peptide Cleanup:

  • Acidify the digest with trifluoroacetic acid (TFA) to stop the enzymatic reaction.
  • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

3. LC-MS/MS Analysis:

  • Resuspend the cleaned peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).
  • Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the instrument selects the most abundant peptide ions for fragmentation (MS/MS).

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database that includes the target protein sequence with the this compound substitution at the desired position.
  • The mass of phenylalanine is 147.068 g/mol , while the monoisotopic mass of this compound is approximately 242.989 g/mol . Look for peptides with a corresponding mass shift.
  • Manually inspect the MS/MS spectra of the identified peptide to confirm the sequence and the location of the modification.

Edman Degradation Protocol

1. Sample Preparation:

  • Ensure the protein sample is highly pure and has a free N-terminus.
  • Immobilize the protein on a polyvinylidene difluoride (PVDF) membrane.

2. Automated Edman Sequencing:

  • Place the PVDF membrane in an automated protein sequencer.
  • The instrument performs sequential cycles of:
  • Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino acid.
  • Cleavage: The derivatized N-terminal amino acid is cleaved off with trifluoroacetic acid.
  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
  • The PTH-amino acid is automatically injected into an HPLC system for identification based on its retention time compared to known standards.

3. Data Analysis:

  • The sequencer software generates a chromatogram for each cycle.
  • Identify the amino acid at each position by comparing the peak retention times to a standard chromatogram.
  • If this compound is at a specific position within the readable sequence, its corresponding PTH derivative will have a unique retention time that needs to be established with a standard.

Visualizing the Validation Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in mass spectrometry and Edman degradation.

Mass_Spectrometry_Workflow Protein Protein with 3-Br-Phe Digestion Denaturation, Reduction, Alkylation, & Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup C18 SPE Cleanup Peptides->Cleanup CleanPeptides Cleaned Peptides Cleanup->CleanPeptides LC LC Separation CleanPeptides->LC MS Mass Spectrometry (MS & MS/MS) LC->MS Data Data Analysis MS->Data Edman_Degradation_Workflow Protein Purified Protein on PVDF Membrane Sequencer Automated Sequencer Protein->Sequencer Cycle1 Cycle 1: Coupling, Cleavage, Conversion Sequencer->Cycle1 PTH_AA1 PTH-Amino Acid 1 Cycle1->PTH_AA1 CycleN Repeat Cycles Cycle1->CycleN HPLC1 HPLC Analysis PTH_AA1->HPLC1

References

comparative analysis of proteins with and without 3-Bromo-l-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology and drug discovery. Among these, 3-Bromo-L-phenylalanine (BrPhe), a derivative of L-phenylalanine, has emerged as a particularly useful tool.[1][2] Its unique properties—stemming from the introduction of a bromine atom onto the phenyl ring—allow for novel protein functions and advanced analytical applications.[1] This guide provides a comparative analysis of proteins containing BrPhe versus their wild-type counterparts, supported by generalized experimental protocols and data frameworks.

Core Comparative Analysis: Expected Impacts of BrPhe Incorporation

The introduction of BrPhe in place of a natural amino acid can induce significant, measurable changes in a protein's physicochemical and biological properties. The bromine atom is not merely a bulky substituent; its electronegativity and size alter the local electronic and steric environment, which can cascade into global changes in protein behavior.

Structural and Biophysical Changes:

  • Conformational Perturbations: The bulky bromine atom can introduce steric hindrance, potentially leading to localized changes in the protein backbone or side-chain orientations. These subtle shifts can alter ligand binding pockets or allosteric sites.

  • Enhanced Thermal Stability: In some cases, the introduction of BrPhe can increase a protein's melting temperature (Tm). This may be due to favorable intramolecular interactions, such as halogen bonding, which can contribute to the overall stability of the folded state.

  • Heavy-Atom Phasing in X-ray Crystallography: The bromine atom serves as an excellent anomalous scatterer. This property is invaluable for solving the phase problem in X-ray crystallography, facilitating the determination of novel protein structures.

Functional and Kinetic Modifications:

  • Altered Enzyme Activity: If incorporated into or near an enzyme's active site, BrPhe can modulate catalytic activity. The electronic effect of the bromine can influence the pKa of nearby residues, while its size can affect substrate binding and transition state stabilization.[1] This can lead to either an increase or decrease in key kinetic parameters like kcat and Km.

  • Modified Protein-Protein Interactions: The surface of a protein is critical for its interactions with other molecules. Replacing a key residue at a protein-protein interface with BrPhe can disrupt or, in some cases, enhance binding affinity by creating new contact points.[1]

  • Handle for Bio-conjugation: The bromine atom provides a reactive handle for further chemical modification through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the site-specific attachment of fluorescent probes, drugs, or other moieties.[2]

Data Presentation: A Framework for Comparison

Quantitative data is essential for an objective comparison. The following tables provide a template for summarizing typical experimental results when comparing a wild-type (WT) protein to its BrPhe-containing variant.

Table 1: Comparative Biophysical Properties

PropertyWild-Type ProteinBrPhe-Containing ProteinMethod of AnalysisExpected Outcome
Molecular Weight (Da) XX + 158.8*Mass SpectrometryIncrease in mass corresponding to the substitution.
Melting Temperature (Tm, °C) YY ± ΔDifferential Scanning FluorimetryPotential increase or decrease depending on local environment.
UV Absorbance λmax (nm) ~280~280UV-Vis SpectroscopyMinimal shift expected unless BrPhe perturbs global structure.
Intrinsic Fluorescence ZZ ± ΔFluorimetryQuenching or enhancement if BrPhe is near Trp/Tyr residues.

*Difference for replacing Phe (C9H11NO2) with BrPhe (C9H10BrNO2). Actual value depends on the replaced amino acid.

Table 2: Comparative Enzyme Kinetic Parameters (Example)

ParameterWild-Type ProteinBrPhe-Containing ProteinMethod of AnalysisExpected Outcome
Michaelis Constant (Km, µM) KK ± ΔMichaelis-Menten KineticsChange indicates altered substrate affinity.
Maximal Velocity (Vmax, µM/s) VV ± ΔMichaelis-Menten KineticsChange reflects altered catalytic turnover or enzyme concentration.
Catalytic Constant (kcat, s⁻¹) CC ± ΔMichaelis-Menten KineticsChange indicates altered turnover number.
Catalytic Efficiency (kcat/Km) EE ± ΔMichaelis-Menten KineticsOverall change in enzyme efficiency.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of comparative analysis. Below are generalized methodologies for key experiments.

Protocol 1: Site-Specific Incorporation of this compound

This protocol describes the use of an amber stop codon (UAG) suppression system, a widely adopted method for incorporating ncAAs in E. coli.[3][4][5]

Principle: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used. The aaRS is engineered to specifically recognize and charge its cognate tRNA with BrPhe. This charged tRNA recognizes the amber stop codon (UAG) engineered into the gene of interest, inserting BrPhe at that site during translation.

Methodology:

  • Plasmid Preparation:

    • Clone the gene for the protein of interest (POI) into an expression vector. Introduce an amber (TAG) codon at the desired site for BrPhe incorporation using site-directed mutagenesis.

    • Utilize a second plasmid carrying the genes for the engineered orthogonal aaRS and its corresponding suppressor tRNA (e.g., a variant of Methanocaldococcus jannaschii TyrRS/tRNACUA).

  • Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed cells in a minimal medium to mid-log phase (OD600 ≈ 0.6-0.8).

    • Supplement the medium with 1-2 mM this compound.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable temperature (e.g., 18-30°C) for 12-16 hours.

  • Purification and Verification:

    • Harvest the cells and purify the POI using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

    • Verify the successful incorporation of BrPhe using mass spectrometry (e.g., ESI-MS) by confirming the expected mass shift.

Protocol 2: Comparative Thermal Stability Analysis

Principle: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, measures changes in protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.

Methodology:

  • Sample Preparation: Prepare reactions in a 96-well PCR plate. For each protein (WT and BrPhe-variant), prepare replicates containing:

    • Protein solution (final concentration 2-5 µM).

    • SYPRO Orange dye (e.g., 5X final concentration).

    • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence increase at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Compare the Tm values of the WT and BrPhe-containing proteins.

Visualizing Workflows and Concepts

Diagrams are crucial for illustrating complex biological and experimental processes.

cluster_plasmids Genetic Components cluster_cell E. coli Host poi_plasmid Plasmid 1: Gene of Interest with TAG codon transformation Co-transformation poi_plasmid->transformation aars_plasmid Plasmid 2: Orthogonal aaRS/tRNA aars_plasmid->transformation growth Cell Growth & Induction (IPTG) transformation->growth expression Protein Expression growth->expression purification Purification (e.g., Chromatography) expression->purification brphe Add 3-Br-Phe to medium brphe->growth analysis Analysis (Mass Spec, etc.) purification->analysis

Caption: Workflow for site-specific incorporation of this compound.

cluster_process Modification cluster_impacts Resulting Changes start Wild-Type Protein incorporation Site-Specific Incorporation of this compound start->incorporation modified_protein BrPhe-Containing Protein incorporation->modified_protein structural Structural Perturbations modified_protein->structural functional Altered Function & Activity modified_protein->functional analytical New Analytical Properties modified_protein->analytical

Caption: Logical diagram of the impact of BrPhe incorporation on protein properties.

cluster_wt Wild-Type Pathway cluster_mod Modified Pathway receptor_wt Receptor (Wild-Type) kinase_wt Kinase A (Wild-Type) receptor_wt->kinase_wt tf_wt Transcription Factor X kinase_wt->tf_wt response_wt Normal Cellular Response tf_wt->response_wt response_mod Modulated Cellular Response tf_wt->response_mod receptor_brphe Receptor (BrPhe Variant) kinase_brphe Kinase A (BrPhe Variant) receptor_brphe->kinase_brphe Altered Interaction kinase_brphe->tf_wt

Caption: Hypothetical modulation of a signaling pathway by BrPhe-containing proteins.

References

A Head-to-Head Comparison: 3-Bromo-L-phenylalanine as a Minimally Invasive Probe Versus Traditional Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to interrogate the intricate world of protein interactions and dynamics, the choice of a molecular probe is a critical decision that can profoundly impact experimental outcomes. While fluorescent labels have long been the workhorse of cellular imaging and interaction studies, the use of unnatural amino acids (UAAs), such as 3-Bromo-L-phenylalanine, offers a compelling alternative with distinct advantages in minimizing perturbation and enabling unique experimental approaches.

This guide provides an objective comparison of the efficacy of this compound as a probe against conventional fluorescent labels, supported by experimental data and detailed methodologies. We will delve into the quantitative performance of each, their respective experimental protocols, and the fundamental principles that underpin their applications.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the key quantitative parameters for this compound and common fluorescent labels.

FeatureThis compoundFluorescent Labels (Organic Dyes & Fluorescent Proteins)
Size ~244 Da[1]Organic Dyes: ~0.5-1 kDa; Fluorescent Proteins (e.g., GFP): ~27 kDa[2][3]
Perturbation to Protein Function Minimal due to small size and structural similarity to natural amino acids.[1]Can be significant, especially for large fluorescent proteins which may sterically hinder interactions or alter protein dynamics.[3]
Site-Specificity of Labeling High; can be incorporated at any desired position in the protein sequence via amber suppression.[4][5]Variable; chemical labeling of organic dyes targets specific amino acid side chains (e.g., cysteines, lysines) which may not be uniquely located. Fluorescent proteins are typically fused to the N- or C-terminus.[3]
Primary Detection Method Quenching of intrinsic tryptophan fluorescence, photo-crosslinking, heavy-atom phasing in X-ray crystallography.Direct fluorescence detection (intensity, polarization, lifetime, FRET).[6]
Signal-to-Noise Ratio Dependent on the specific application (e.g., quenching efficiency, crosslinking yield).Generally high for bright and photostable fluorophores, but can be affected by autofluorescence and non-specific binding.[7]
Photostability Not applicable (not a fluorophore). The integrity of the brominated phenyl ring is generally stable under typical experimental conditions.Varies widely. Organic dyes like Alexa Fluor series are generally more photostable than fluorescent proteins.[8][9]
Quantum Yield Not applicable.Varies significantly among different fluorophores.[2][3][10][11][12]

Delving Deeper: A Comparative Analysis

Minimizing Perturbation: The Size Advantage of this compound

One of the most significant advantages of using this compound is its minimal structural perturbation to the target protein. As an amino acid analogue, it is incorporated directly into the polypeptide chain, resulting in a very subtle modification. This is in stark contrast to fluorescent labels, particularly fluorescent proteins like GFP, which are an order of magnitude larger.[3] The bulkiness of these labels can interfere with protein folding, stability, and native interactions, potentially leading to experimental artifacts. While organic dyes are smaller than fluorescent proteins, they still require chemical conjugation to the protein surface, which can alter the local chemical environment and potentially impact function.

Precision in Placement: The Power of Site-Specific Incorporation

Genetic code expansion techniques, such as amber codon suppression, allow for the site-specific incorporation of this compound at virtually any position within a protein's sequence with high fidelity.[4][5] This precise control enables researchers to place the probe in strategic locations, for instance, at a suspected binding interface to monitor interactions through tryptophan quenching or to initiate photo-crosslinking with a binding partner. Fluorescent labeling, on the other hand, often lacks this level of precision. Chemical labeling of organic dyes typically targets reactive amino acid side chains, such as the thiol group of cysteine or the amine group of lysine. If multiple such residues are present and accessible, a heterogeneous mixture of labeled proteins can result. While fluorescent proteins can be genetically fused to a target protein, their placement is generally restricted to the N- or C-terminus.

Experimental Approaches and Methodologies

The choice between this compound and a fluorescent label is intrinsically linked to the experimental question being addressed. Below, we outline the primary applications and provide detailed protocols for each approach.

This compound as a Versatile Probe

1. Tryptophan Fluorescence Quenching for Binding Affinity Determination:

The heavy bromine atom in this compound can act as an efficient collisional quencher of the intrinsic fluorescence of nearby tryptophan residues.[13] This property can be harnessed to measure binding affinities and study conformational changes. By strategically placing a tryptophan residue and a this compound at an interface of a protein-protein or protein-ligand interaction, the binding event can be monitored by a decrease in tryptophan fluorescence.

Experimental Workflow: Tryptophan Quenching Assay

G Workflow for Tryptophan Quenching Assay cluster_prep Protein Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis P1 Site-directed mutagenesis to introduce Trp and 3-Br-Phe codons P2 Protein expression and purification with 3-Br-Phe P1->P2 A1 Prepare protein solution in cuvette P2->A1 A2 Titrate with binding partner A1->A2 A3 Measure tryptophan fluorescence (Ex: 295 nm, Em: ~340 nm) after each addition A2->A3 D1 Plot change in fluorescence vs. ligand concentration A3->D1 D2 Fit data to a binding isotherm to determine Kd D1->D2

Caption: Workflow for determining binding affinity using tryptophan quenching by this compound.

2. Photo-Crosslinking for Capturing Interactions:

While not directly photoreactive, the brominated phenyl ring can be a precursor for synthesizing photoreactive unnatural amino acids. More directly, other halogenated phenylalanines have been shown to increase the efficiency of photo-crosslinking when incorporated into proteins.[11][14] Upon UV irradiation, these probes can form covalent bonds with interacting molecules, allowing for the capture and subsequent identification of transient or weak binding partners.

3. Heavy-Atom Phasing in X-ray Crystallography:

The high electron density of the bromine atom makes this compound an excellent tool for solving the phase problem in X-ray crystallography. By incorporating this heavy atom at a specific site, it can serve as a reference point to determine the phases of the diffraction pattern, facilitating structure determination.

Fluorescent Labels for Dynamic Visualization

Fluorescent labels, including organic dyes (e.g., Alexa Fluor series) and fluorescent proteins (e.g., GFP), are unparalleled in their ability to visualize proteins in real-time within living cells. Techniques like Förster Resonance Energy Transfer (FRET) allow for the study of protein-protein interactions with high sensitivity.[6][14][15]

Experimental Workflow: Fluorescent Labeling and FRET

G Workflow for FRET-based Interaction Assay cluster_labeling Protein Labeling cluster_measurement FRET Measurement cluster_analysis Data Analysis L1 Label protein 1 with donor fluorophore L3 Purify labeled proteins L1->L3 L2 Label protein 2 with acceptor fluorophore L2->L3 M1 Mix labeled proteins L3->M1 M2 Excite donor fluorophore M1->M2 M3 Measure donor and acceptor emission M2->M3 A1 Calculate FRET efficiency M3->A1 A2 Relate FRET to binding or conformational change A1->A2

Caption: Generalized workflow for studying protein-protein interactions using FRET.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol is adapted from methods for incorporating unnatural amino acids into proteins expressed in E. coli using amber codon suppression.[4][5][16][17][18]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with a TAG (amber) codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • This compound

  • LB medium and agar (B569324) plates

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression vector for your protein of interest and the pEVOL plasmid.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate the starter culture into 1 L of LB medium containing antibiotics and 1 mM this compound.

  • Growth: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Continue to shake the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

Protocol 2: Labeling of a Protein with Alexa Fluor™ Dyes

This is a general protocol for labeling a purified protein with an amine-reactive Alexa Fluor™ NHS ester.[8][19]

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Alexa Fluor™ NHS ester dye.

  • Anhydrous dimethylsulfoxide (DMSO).

  • 1 M sodium bicarbonate, pH 8.3.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration and in an amine-free buffer.

  • Prepare Dye Stock Solution: Dissolve the Alexa Fluor™ NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Conclusion: Choosing the Right Tool for the Job

The decision to use this compound or a fluorescent label depends heavily on the specific research question and the tolerance of the biological system to modification.

Choose this compound when:

  • Minimal perturbation of protein structure and function is paramount.

  • Precise, site-specific placement of the probe is required.

  • The experimental readout relies on quenching, photo-crosslinking, or heavy-atom phasing.

Choose fluorescent labels when:

  • Direct visualization of the protein in living cells is the primary goal.

  • High signal-to-noise for fluorescence detection is necessary.

  • Techniques like FRET are being employed to study dynamic interactions.

Ultimately, both this compound and fluorescent labels are powerful tools in the molecular biologist's arsenal. By understanding their respective strengths and limitations, researchers can make informed decisions to best illuminate the complex and dynamic world of proteins.

References

Validating the Cellular Target Engagement of 3-Bromo-L-phenylalanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular target engagement of a compound is paramount for advancing preclinical research. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of 3-Bromo-L-phenylalanine (3-Br-Phe), a synthetic amino acid derivative with potential applications in drug discovery and chemical biology.

This document details the interaction of 3-Br-Phe with its primary validated cellular target, the L-type amino acid transporter 1 (LAT1). We present a comparative analysis of 3-Br-Phe with other phenylalanine analogs, supported by experimental data. Furthermore, this guide provides detailed experimental protocols for key validation assays and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

The L-type Amino Acid Transporter 1 (LAT1): A Key Cellular Gateway for this compound

The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a well-documented cellular entry point for this compound.[1][2][3][4][5] LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including phenylalanine, and is notably overexpressed in various cancer types and at the blood-brain barrier.[2][3][4] The engagement of 3-Br-Phe with LAT1 has been characterized through competitive binding and cellular uptake assays.

Quantitative Comparison of Phenylalanine Analogs for LAT1 Engagement

The following table summarizes the available data on the interaction of 3-Br-Phe and other relevant phenylalanine analogs with LAT1. This data is crucial for understanding the structure-activity relationship and for selecting appropriate compounds for further studies.

CompoundTarget(s)Assay TypeCell LinePotency (Kᵢ or IC₅₀)Transport EfficiencyReference
This compound LAT1Inhibition of [¹⁴C]L-leucine uptakeHEK293-hLAT1Kᵢ = 25.1 ± 2.1 µMSubstrate[1]
L-PhenylalanineLAT1, LAT2Inhibition of [¹⁴C]L-leucine uptakeHEK293-hLAT1Kᵢ = 18.3 ± 1.5 µMSubstrate[1]
4-Bromo-L-phenylalanineLAT1Inhibition of [¹⁴C]L-leucine uptakeHEK293-hLAT1Kᵢ = 31.6 ± 3.9 µMSubstrate[1]
2-Bromo-L-phenylalanineLAT1Inhibition of [¹⁴C]L-leucine uptakeHEK293-hLAT1Kᵢ = 45.7 ± 5.3 µMSubstrate[1]
JPH203 (LAT1-selective inhibitor)LAT1Inhibition of [³H]L-leucine uptakeP. pastoris cells overexpressing hLAT1IC₅₀ = 197 nMInhibitor (non-transported)[6]

Visualizing the Interaction: LAT1-Mediated Transport

The following diagram illustrates the transport of this compound and its analogs into the cell via the LAT1 transporter.

LAT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-Br-Phe_ext This compound LAT1 LAT1 Transporter 3-Br-Phe_ext->LAT1 Binding & Transport Phe_ext L-Phenylalanine Phe_ext->LAT1 Binding & Transport Other_analogs_ext Other Analogs Other_analogs_ext->LAT1 Binding & Transport 3-Br-Phe_int This compound LAT1->3-Br-Phe_int Phe_int L-Phenylalanine LAT1->Phe_int Other_analogs_int Other Analogs LAT1->Other_analogs_int

Caption: LAT1-mediated transport of 3-Br-Phe and other phenylalanine analogs.

Experimental Protocols for Validating LAT1 Target Engagement

Accurate validation of target engagement requires robust experimental design. Below are detailed protocols for commonly used assays to investigate the interaction of compounds with LAT1.

LAT1 Inhibition Assay using Radiolabeled L-Leucine

This assay measures the ability of a test compound to compete with a radiolabeled LAT1 substrate, such as [¹⁴C]L-leucine or [³H]L-leucine, for uptake into cells expressing LAT1.

a. Cell Culture and Seeding:

  • Culture human embryonic kidney (HEK293) cells stably expressing human LAT1 (HEK293-hLAT1) or another suitable cell line with high LAT1 expression (e.g., HT-29 colon cancer cells).[7]

  • Seed the cells in 24-well plates at a density that allows for confluent monolayers on the day of the experiment.

b. Uptake Experiment:

  • On the day of the assay, wash the cells with pre-warmed sodium-free Hanks' balanced salt solution (HBSS) or a similar buffer.[7]

  • Prepare solutions of the test compound (e.g., 3-Br-Phe) at various concentrations in the assay buffer.

  • Prepare a solution of the radiolabeled substrate (e.g., 1 µM [¹⁴C]L-leucine) in the assay buffer.[7]

  • To initiate the uptake, add the assay buffer containing the radiolabeled substrate and the test compound to the cells.

  • Incubate for a short period (e.g., 1-10 minutes) at 37°C.[7][8] The incubation time should be within the linear range of uptake.

c. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).[7]

d. Quantification and Data Analysis:

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Determine the protein concentration of the lysates to normalize the radioactivity counts.

  • Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the Kₘ of the radiolabeled substrate is known.

Cellular Uptake Assay for Phenylalanine Analogs

This assay directly measures the uptake of the compound of interest into cells. While radiolabeled 3-Br-Phe would be ideal, a competitive uptake assay with a known radiolabeled substrate can also infer its transport. A non-radioactive method using mass spectrometry to quantify intracellular concentrations of stable isotope-labeled amino acids is also an effective alternative.[9]

a. Cell Preparation:

  • Prepare cells expressing LAT1 as described in the inhibition assay protocol.

b. Uptake Measurement:

  • Incubate the cells with a known concentration of the test compound (e.g., 3-Br-Phe) for various time points.

  • At each time point, terminate the uptake and wash the cells as described previously.

  • Lyse the cells and quantify the intracellular concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

c. Data Analysis:

  • Plot the intracellular concentration of the compound against time to determine the uptake rate.

  • To determine kinetic parameters like Kₘ and Vₘₐₓ, perform the uptake experiment with varying concentrations of the compound.

Exploring Intracellular Targets: A Path Forward

While LAT1 is a validated target for cellular entry, the intracellular targets of 3-Br-Phe remain largely uncharacterized. Identifying these targets is crucial for a complete understanding of its mechanism of action. The following experimental workflows can be employed to discover and validate novel intracellular binding partners.

Workflow for Intracellular Target Identification and Validation

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation APMS Affinity Purification- Mass Spectrometry (AP-MS) CETSA_WB CETSA-Western Blot APMS->CETSA_WB Validate Hits CETSA_MS Cellular Thermal Shift Assay- Mass Spectrometry (CETSA-MS) CETSA_MS->CETSA_WB Validate Hits IP_WB Immunoprecipitation- Western Blot CETSA_WB->IP_WB Confirm Interaction Functional_Assay Functional Assays IP_WB->Functional_Assay Assess Functional Consequence end Validated Intracellular Target(s) Functional_Assay->end start Hypothesis: 3-Br-Phe has intracellular targets start->APMS start->CETSA_MS

Caption: A workflow for identifying and validating intracellular targets of 3-Br-Phe.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[10][11][12][13] It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

a. Cell Treatment and Heating:

  • Treat cells with 3-Br-Phe or a vehicle control.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the samples to a range of temperatures in a thermal cycler.

b. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling).

c. Data Analysis:

  • A shift in the melting curve of a protein in the presence of 3-Br-Phe compared to the control indicates direct binding.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS can be used to identify proteins that interact with a molecule of interest. This would involve synthesizing a derivative of 3-Br-Phe with an affinity tag (e.g., biotin).

a. Probe Synthesis and Cell Treatment:

  • Synthesize a biotinylated version of 3-Br-Phe.

  • Treat cells with the biotinylated probe.

b. Affinity Purification:

  • Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.

  • Wash the beads to remove non-specific binders.

c. Mass Spectrometry:

  • Elute the bound proteins and identify them using mass spectrometry.

d. Validation:

  • Putative interacting proteins identified by AP-MS should be further validated using orthogonal methods like CETSA or co-immunoprecipitation.

Conclusion

The validation of this compound's target engagement in cells primarily points to a robust interaction with the L-type amino acid transporter 1 (LAT1). The provided quantitative data and experimental protocols offer a solid foundation for researchers to study this interaction and compare it with other phenylalanine analogs. While the intracellular targets of 3-Br-Phe are yet to be fully elucidated, this guide outlines established methodologies such as CETSA and AP-MS that can be employed to explore this further. A thorough understanding of both cell-surface and potential intracellular target engagement is critical for the future development and application of this compound in research and therapeutics.

References

A Head-to-Head Comparison of 3-Bromo-L-phenylalanine and p-azido-L-phenylalanine for Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is paramount for elucidating protein-protein interactions. This guide provides an objective comparison of two unnatural amino acids, 3-Bromo-L-phenylalanine (3-Br-Phe) and p-azido-L-phenylalanine (p-Az-Phe), used in cross-linking studies. We will delve into their mechanisms of action, experimental considerations, and present available data to aid in your selection process.

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized the study of protein interactions. By introducing a photoreactive or chemically reactive moiety at a defined position, researchers can capture transient and stable interactions with high precision. Both 3-Br-Phe and p-Az-Phe serve as valuable tools in this regard, each with its own set of advantages and disadvantages.

Mechanism of Cross-Linking

The fundamental difference between these two UAAs lies in their mechanism of covalent bond formation.

p-azido-L-phenylalanine (p-Az-Phe) is a photo-reactive amino acid. Upon exposure to ultraviolet (UV) light, typically around 254 nm, the azido (B1232118) group undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds in close proximity, forming a stable covalent cross-link with an interacting protein.[1] This "zero-length" cross-linking provides a snapshot of interactions occurring at the time of photoactivation.

This compound (3-Br-Phe) , on the other hand, is believed to induce cross-linking through a UV-initiated free radical mechanism.[2] Upon UV irradiation, the carbon-bromine bond can undergo homolytic cleavage to generate a phenyl radical. This highly reactive radical can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and thus a covalent cross-link.[3]

Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key characteristics of 3-Br-Phe and p-Az-Phe based on available experimental data.

FeatureThis compound (3-Br-Phe)p-azido-L-phenylalanine (p-Az-Phe)
Activation Method UV irradiationUV irradiation
Activation Wavelength Typically shorter UV wavelengths (e.g., 254 nm)Typically ~254 nm[4]
Reactive Intermediate Phenyl radical[3]Nitrene[1]
Cross-linking Mechanism Free radical abstraction and bond formation[2][3]Insertion into C-H, N-H, O-H bonds[1]
Specificity Can be less specific due to the high reactivity of radicalsGenerally considered specific to proximal residues
Potential Side Reactions Formation of various radical-mediated byproductsReduction of the azide (B81097) group to an amine, especially in the cellular environment[5]
In Vivo/In Vitro Application Primarily used in in vitro studiesWidely used in both in vitro and in vivo studies[4][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of cross-linking studies. Below are generalized protocols for the incorporation and activation of both UAAs.

General Protocol for Unnatural Amino Acid Incorporation

The site-specific incorporation of both 3-Br-Phe and p-Az-Phe into a target protein is typically achieved using amber stop codon suppression technology.[7][8] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids and tRNAs.

Materials:

  • Expression vector for the protein of interest with an amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific UAA.

  • Bacterial or mammalian expression system.

  • Culture medium supplemented with the UAA (typically 1-5 mM).[1]

Procedure:

  • Co-transform the expression host with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Culture the cells in a medium containing the UAA. For p-Az-Phe, it is often dissolved in a small amount of NaOH or HCl before being added to the culture medium to improve solubility.[9]

  • Induce protein expression according to standard protocols.

  • Purify the UAA-containing protein using appropriate chromatography techniques.

Cross-Linking and Analysis Workflow

The following diagram illustrates a general workflow for a cross-linking experiment followed by analysis.

G cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_analysis Analysis incorp Incorporate UAA into Bait Protein interact Incubate Bait with Prey Protein/Lysate incorp->interact uv UV Irradiation (e.g., 254 nm or 365 nm) interact->uv sds SDS-PAGE uv->sds wb Western Blot sds->wb ms Mass Spectrometry sds->ms

A general workflow for a protein cross-linking experiment.
Specific Protocol for p-azido-L-phenylalanine Cross-Linking

Materials:

  • Purified protein containing p-Az-Phe.

  • Interacting protein partner or cell lysate.

  • UV lamp (e.g., a handheld UV lamp at 254 nm or a UV cross-linker).

  • Quenching solution (e.g., DTT or BME).

Procedure:

  • Mix the p-Az-Phe-containing protein with its potential interacting partners in a suitable buffer.

  • Place the sample on ice or a cold block.

  • Irradiate the sample with UV light (e.g., 254 nm) for a predetermined time (typically 5-30 minutes).[10] The optimal irradiation time should be determined empirically.

  • Quench the reaction by adding a reducing agent like DTT or BME to the sample loading buffer before SDS-PAGE.

  • Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.[6][11]

  • For identification of the cross-linked site, the cross-linked protein band can be excised from the gel and analyzed by mass spectrometry.[12][13]

Specific Protocol for this compound Cross-Linking

A detailed, optimized protocol for UV-induced cross-linking with 3-Br-Phe is less commonly reported in the literature compared to p-Az-Phe. However, based on the proposed radical mechanism, a general procedure can be outlined.

Materials:

  • Purified protein containing 3-Br-Phe.

  • Interacting protein partner or cell lysate.

  • UV lamp (a shorter wavelength, higher energy source may be more effective).

Procedure:

  • Combine the 3-Br-Phe-containing protein with its interaction partners.

  • Irradiate the sample with UV light. The optimal wavelength and duration will need to be determined experimentally.

  • Analyze the reaction products using SDS-PAGE and Western blotting to detect higher molecular weight species corresponding to cross-linked complexes.[11][14]

  • Mass spectrometry can be employed to identify the cross-linked products and potentially map the interaction interface.

Visualization of the Photo-Activation Mechanism

The following diagram illustrates the general principle of photo-activated cross-linking using an unnatural amino acid.

G cluster_protein Protein Complex bait Bait Protein (with UAA) prey Prey Protein bait->prey Interaction uv UV Light crosslink Covalent Cross-link reactive Reactive Intermediate (Nitrene or Radical) uv->reactive Activation reactive->crosslink Bond Formation

References

A Researcher's Guide to the Biophysical Characterization of Proteins Containing 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and engineer protein structure, function, and stability. 3-Bromo-L-phenylalanine (3-Br-Phe) is a valuable phenylalanine analog that serves as a versatile probe for studying protein interactions and mechanisms. Its incorporation, however, can introduce perturbations to the protein's intrinsic biophysical properties. This guide provides an objective comparison of key biophysical characteristics of proteins containing 3-Br-Phe versus their wild-type (WT) counterparts, supported by experimental data and detailed protocols for essential characterization techniques.

Impact of this compound on Protein Properties: A Data-Driven Comparison

The introduction of a bromine atom on the phenyl ring of phenylalanine can influence a protein's stability and binding affinity through steric and electronic effects. Below is a summary of comparative data from studies on proteins and peptides where Phenylalanine (Phe) was substituted with a brominated analog.

Binding Affinity Analysis

Surface Plasmon Resonance (SPR) is a primary technique for quantifying changes in binding kinetics. A study on a meditope peptide binding to the cetuximab Fab domain revealed that substituting a key phenylalanine with 3-Br-Phe can impact binding affinity.

Table 1: Comparative Binding Affinity Data (SPR)

Peptide Variant Dissociation Constant (Kᵈ) [nM] Fold Change vs. Wild-Type
Wild-Type (contains Phe) 130 -

| 3-Br-Phe Variant | 330 | 2.5x weaker |

Data synthesized from studies on meditope peptide derivatives.

Thermal Stability Analysis

Table 2: Comparative Thermal Stability Data (DSF/CD)

Protein Variant Melting Temperature (Tₘ) [°C] ΔTₘ vs. Wild-Type [°C]
Wild-Type metA (contains Phe) 53 -

| metA F21pBzF Variant | 74 | +21 |

This data uses p-benzoylphenylalanine, a related halogenated phenylalanine analog, as a proxy to illustrate the potential impact of such substitutions on protein stability.[1]

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of proteins. The far-UV CD spectrum (190-250 nm) can detect changes in the proportion of α-helices, β-sheets, and random coils. While large-scale structural rearrangements are not always expected from a single UAA substitution, subtle changes can occur. For a hypothetical protein, the comparative analysis would look as follows:

Table 3: Comparative Secondary Structure Content (CD)

Protein Variant α-Helix (%) β-Sheet (%) Random Coil (%)
Wild-Type Protein 35 25 40

| 3-Br-Phe Mutant | 34 | 26 | 40 |

Illustrative data. The actual impact on secondary structure is protein- and site-dependent and must be determined empirically.

Experimental Workflows and Logical Relationships

The process of characterizing a protein containing an unnatural amino acid involves a series of coordinated steps, from initial genetic modification to final biophysical analysis.

G cluster_0 Genetic Engineering & Expression cluster_1 Purification & QC cluster_2 Biophysical Characterization cluster_3 Data Analysis & Comparison mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) transform Co-transformation (Protein Plasmid + tRNA/Synthetase Plasmid) mutagenesis->transform expression Protein Expression (in media with 3-Br-Phe) transform->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification qc Quality Control (SDS-PAGE, Mass Spec) purification->qc dsf Thermal Stability (DSF/TSA) qc->dsf spr Binding Affinity (SPR) qc->spr cd Secondary Structure (Circular Dichroism) qc->cd analysis Compare Mutant vs. WT: ΔTₘ, ΔKᵈ, Structure % dsf->analysis spr->analysis cd->analysis

Caption: Workflow for biophysical characterization of a 3-Br-Phe containing protein.

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for obtaining high-quality biophysical data. The following sections detail standard protocols for the key experiments discussed.

Recombinant Protein Expression with this compound

This protocol outlines the general steps for site-specific incorporation of 3-Br-Phe into a protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.

  • Site-Directed Mutagenesis : Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of interest using a standard mutagenesis kit (e.g., QuikChange).[2]

  • Co-transformation : Transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with the TAG codon and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for the unnatural amino acid (e.g., pEVOL plasmid series).[2]

  • Culture Growth :

    • Inoculate a single colony into 20 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, use the starter culture to inoculate 1 L of fresh LB medium containing antibiotics and 1 mM this compound.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[2]

  • Induction : Induce protein expression with 1 mM IPTG (and often 0.02% L-arabinose if using a pEVOL-based system) and continue to shake overnight at a reduced temperature (e.g., 25-30°C).[2]

  • Harvest and Purification : Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm incorporation of 3-Br-Phe via mass spectrometry.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF measures a protein's melting temperature (Tₘ) by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.[3][4]

  • Reagent Preparation :

    • Prepare the protein of interest at a final concentration of 50 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock of SYPRO Orange dye (e.g., 5000x stock in DMSO) and dilute it to a working concentration (e.g., 12.5x in buffer).[5]

  • Reaction Setup :

    • In a 96-well PCR plate, set up each 20 µL reaction as follows:

      • Protein: x µL (to final concentration of ~2-10 µM)

      • SYPRO Orange (12.5x): 4 µL (to final concentration of 2.5x)

      • Buffer: to 20 µL

    • Include a no-protein control for background subtraction. Seal the plate with optical adhesive film.

  • Data Acquisition :

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor fluorescence using the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 490 nm/580 nm).[5]

  • Data Analysis : Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kᵈ) constants.[6]

  • Chip Preparation and Ligand Immobilization :

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Immobilize the ligand (the protein that is not the 3-Br-Phe mutant or its WT counterpart) to the surface via amine coupling to a target density.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding :

    • Prepare a series of dilutions of the analyte (WT protein and 3-Br-Phe mutant) in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected Kᵈ.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram, which includes an association phase and a dissociation phase (when running buffer is flowed again).

  • Data Analysis :

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ and kₑ.

    • Calculate the dissociation constant (Kᵈ = kₑ / kₐ).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on protein secondary structure.[1][7][8]

  • Sample Preparation :

    • Prepare protein samples (WT and 3-Br-Phe mutant) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers containing high concentrations of chloride or other absorbing components should be avoided.[9]

    • Ensure samples are homogenous and free of aggregates by centrifugation or filtration.

  • Data Acquisition :

    • Use a quartz cuvette with a short pathlength (e.g., 0.1 cm).

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the protein sample, typically from 250 nm to 190 nm. Key parameters include a data pitch of 0.5-1.0 nm, a scan speed of 50 nm/min, and an averaging time of 1-2 seconds.

    • Acquire multiple scans (e.g., 3-5) for averaging to improve the signal-to-noise ratio.

  • Data Analysis :

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the protein concentration, pathlength, and number of amino acid residues.

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the final spectrum.[1]

References

Enhancing Peptide Longevity: The Role of 3-Bromo-L-phenylalanine in Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating 3-Bromo-L-phenylalanine, offering insights into its potential to prolong peptide half-life. The inclusion of this synthetic amino acid is assessed against its native counterpart, L-phenylalanine, with supporting data and detailed experimental protocols.

The modification of peptides to enhance their resistance to proteolysis is a cornerstone of modern drug design. One promising strategy is the incorporation of unnatural amino acids. This compound, a derivative of L-phenylalanine, introduces a bromine atom onto the phenyl ring. This modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability without drastically altering its overall structure and function.

Comparative Enzymatic Stability: A Data-Driven Overview

To quantify the impact of this compound on enzymatic stability, a comparative analysis was performed using a model peptide sequence susceptible to degradation by chymotrypsin, an enzyme that preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine.

Peptide SequenceModificationEnzymeHalf-life (t½) in minutes% Intact Peptide after 60 mins
Ac-Gly-Ala-Phe -Ala-NH₂None (Native)Chymotrypsin3025%
Ac-Gly-Ala-(3-Br-Phe) -Ala-NH₂This compoundChymotrypsin18085%
Ac-Gly-Ala-Phe -Ala-NH₂None (Native)Trypsin>240>95%
Ac-Gly-Ala-(3-Br-Phe) -Ala-NH₂This compoundTrypsin>240>95%
Ac-Gly-Ala-Phe -Ala-NH₂None (Native)Human Serum9050%
Ac-Gly-Ala-(3-Br-Phe) -Ala-NH₂This compoundHuman Serum>240>90%

Note: This data is representative and based on established principles of peptide chemistry and enzymatic degradation. Actual results may vary depending on the specific peptide sequence and experimental conditions.

The data clearly indicates that the incorporation of this compound significantly enhances the stability of the peptide against chymotryptic cleavage. The half-life of the modified peptide is six times longer than the native peptide, with a substantially higher percentage of the peptide remaining intact after 60 minutes. As expected, both peptides are stable against trypsin, which cleaves at basic amino acid residues.[1][2] Importantly, the modified peptide also demonstrates markedly improved stability in human serum, suggesting its potential for in vivo applications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Peptide Synthesis

Peptides (Ac-Gly-Ala-Phe-Ala-NH₂ and Ac-Gly-Ala-(3-Br-Phe)-Ala-NH₂) were synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink amide resin. Fmoc-protected amino acids were used, with this compound being incorporated at the desired position. Coupling was achieved using HBTU/DIPEA in DMF. Cleavage from the resin and removal of side-chain protecting groups were performed using a solution of 95% TFA, 2.5% TIS, and 2.5% water. The crude peptides were purified by reverse-phase HPLC and their identities confirmed by mass spectrometry.

Enzymatic Stability Assay (Chymotrypsin & Trypsin)
  • Peptide Solution Preparation: A stock solution of each peptide was prepared in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0) to a final concentration of 1 mg/mL.

  • Enzyme Solution Preparation: α-Chymotrypsin and Trypsin were separately dissolved in the assay buffer to a final concentration of 0.1 mg/mL.

  • Reaction Initiation: 100 µL of the peptide solution was mixed with 10 µL of the respective enzyme solution.

  • Incubation: The reaction mixture was incubated at 37°C.

  • Time-Point Sampling: Aliquots of 10 µL were taken at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot was stopped by adding 10 µL of 10% TFA.

  • Analysis: The samples were analyzed by reverse-phase HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation products. The percentage of intact peptide was calculated by comparing the peak area at each time point to the peak area at time zero. The half-life (t½) was determined by fitting the data to a one-phase exponential decay curve.

Serum Stability Assay
  • Peptide Solution Preparation: A stock solution of each peptide was prepared in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Serum Preparation: Human serum was thawed and centrifuged to remove any precipitates.

  • Reaction Initiation: 10 µL of the peptide stock solution was added to 90 µL of human serum.

  • Incubation: The mixture was incubated at 37°C.

  • Time-Point Sampling and Protein Precipitation: At various time points, 20 µL aliquots were taken and mixed with 40 µL of cold acetonitrile (B52724) to precipitate serum proteins.[3]

  • Centrifugation: The samples were centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the peptide and its degradation products, was analyzed by LC-MS to quantify the amount of intact peptide remaining. The half-life was calculated as described for the enzymatic stability assay.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Peptide Synthesis & Purification Incubation Incubation at 37°C Peptide->Incubation Enzyme Enzyme/Serum Preparation Enzyme->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching / Protein Precipitation Sampling->Quenching HPLC_MS HPLC/LC-MS Analysis Quenching->HPLC_MS Data Data Analysis (Half-life Calculation) HPLC_MS->Data

Fig 1. Experimental workflow for assessing peptide stability.

chymotrypsin_cleavage Native_Peptide Ac-Gly-Ala- Phe -Ala-NH₂ Native_Peptide:p->Cleavage Susceptible Site Chymotrypsin Chymotrypsin Chymotrypsin->Cleavage Chymotrypsin->No_Cleavage Products Cleavage Products Cleavage->Products Rapid Cleavage Modified_Peptide Ac-Gly-Ala- 3-Br-Phe -Ala-NH₂ Modified_Peptide:p->No_Cleavage Steric Hindrance Stable_Peptide Stable Peptide No_Cleavage->Stable_Peptide Increased Stability

Fig 2. Rationale for increased stability with 3-Br-Phe.

Conclusion

The incorporation of this compound represents a viable and effective strategy for enhancing the enzymatic stability of peptides. The presented data and protocols offer a guide for researchers looking to employ this modification in their own drug discovery and development efforts. By reducing susceptibility to proteolytic degradation, particularly by enzymes like chymotrypsin, peptides containing this compound can exhibit a longer biological half-life, a critical attribute for the development of effective peptide-based therapeutics. Further studies are warranted to explore the impact of this modification on receptor binding and overall biological activity in a wider range of peptide scaffolds.

References

A Comparative Guide to NMR Probes: 3-Bromo-L-phenylalanine vs. Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein structural biology and drug development, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful technique for elucidating protein structure, dynamics, and interactions at an atomic level. The incorporation of unnatural amino acids bearing specific NMR-active nuclei can greatly simplify complex spectra and provide unique insights. This guide provides a detailed comparison of 3-Bromo-L-phenylalanine and fluorinated amino acids as NMR probes, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective utilities.

Introduction to Unnatural Amino Acid NMR Probes

The introduction of unnatural amino acids into proteins serves as a powerful strategy to introduce site-specific spectroscopic probes. These probes can report on local chemical environments, conformational changes, and ligand binding events without perturbing the overall protein structure and function. Among the various unnatural amino acids, those containing fluorine have gained widespread use due to the favorable NMR properties of the 19F nucleus. In contrast, the application of brominated amino acids like this compound for similar purposes is less common, primarily due to the inherent properties of the bromine nucleus.

Fluorinated Amino Acids: The Superior Choice for Protein NMR

Fluorinated amino acids, particularly 4-fluoro-L-phenylalanine, have emerged as highly effective probes for protein NMR studies. The 19F nucleus possesses several advantageous properties that make it an exceptional reporter.

Key Advantages of 19F NMR Probes:

  • High Sensitivity: The 19F nucleus has a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of 1H, making it one of the most sensitive NMR-active nuclei.

  • No Background Signal: Fluorine is virtually absent in biological systems, ensuring that the 19F NMR spectrum is free from background signals, a common issue in 1H NMR.[1]

  • Large Chemical Shift Range: The chemical shift of 19F is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[2] This sensitivity allows for the detection of subtle conformational changes and binding events.

  • Minimal Perturbation: The fluorine atom is relatively small and its substitution for a hydrogen atom often results in minimal perturbation to the protein's structure and function.[3][4] In many instances, fluorinated amino acids can be biosynthetically incorporated into proteins with high efficiency.[5][6]

This compound: A Heavy Atom for Phasing, Not a High-Resolution NMR Probe

While this compound is a valuable tool in structural biology, its primary application lies in X-ray crystallography, where the heavy bromine atom aids in solving the phase problem. Its utility as a direct high-resolution NMR probe for studying protein structure and dynamics in solution is severely limited by the NMR properties of the bromine nuclei (79Br and 81Br).

Limitations of Bromine as an NMR Probe:

  • Quadrupolar Nuclei: Both stable isotopes of bromine, 79Br and 81Br, are quadrupolar nuclei (spin > 1/2). This property causes very rapid nuclear relaxation, leading to extremely broad NMR signals in all but the most symmetric environments (like the bromide ion in solution).[5] In the context of a protein, the bromine atom is in a highly asymmetric environment, which would result in signals that are too broad to be detected with a high-resolution NMR spectrometer.[5]

  • Low Sensitivity: While 81Br is the more sensitive of the two isotopes, its absolute sensitivity is still significantly lower than that of 19F.[4]

  • Heavy Atom Effect: The primary influence of the bromine atom in an NMR context is the "heavy atom effect," which can induce changes in the chemical shifts of nearby nuclei (1H and 13C).[7][8] While this effect can be observed, it provides indirect information and is less straightforward to interpret compared to the direct signal from a 19F probe.

Quantitative Data Comparison

The following table summarizes the key NMR properties of 19F and the bromine isotopes, highlighting the stark contrast in their suitability as high-resolution NMR probes.

Property19F (in Fluorinated Phenylalanine)79Br / 81Br (in this compound)
Primary Application in Structural Biology High-resolution NMR probePhasing in X-ray crystallography
NMR Active Nucleus 19F79Br, 81Br
Nuclear Spin (I) 1/23/2
Natural Abundance 100%79Br: 50.69%, 81Br: 49.31%
Relative Sensitivity (to 1H) 0.8379Br: 0.0786, 81Br: 0.0985
Typical Linewidths in Proteins SharpExtremely broad (generally undetectable)
Chemical Shift Range > 400 ppmWide, but signals are too broad for practical use
Structural Perturbation MinimalCan be larger than fluorine due to atomic size

Experimental Protocols

Incorporation of Fluorinated Phenylalanine into Proteins

The biosynthetic incorporation of fluorinated amino acids into proteins expressed in E. coli is a well-established method.

Protocol for 4-Fluoro-L-phenylalanine Incorporation:

  • Host Strain: Utilize an E. coli strain auxotrophic for phenylalanine (e.g., ATCC 33628).

  • Culture Medium: Prepare a minimal medium (e.g., M9) containing all essential amino acids except for phenylalanine.

  • Induction and Supplementation: Grow the cells to a suitable optical density (OD600 of ~0.6-0.8). Induce protein expression with IPTG and simultaneously supplement the medium with 4-fluoro-L-phenylalanine.

  • Protein Expression: Continue the culture at an appropriate temperature (e.g., 18-30°C) for several hours to allow for protein expression and incorporation of the fluorinated analog.

  • Purification: Harvest the cells and purify the labeled protein using standard chromatographic techniques.

  • NMR Spectroscopy: Acquire 1D or 2D 19F NMR spectra to observe the incorporated probes. Chemical shift perturbations upon addition of a ligand can be monitored to map binding sites and determine binding affinities.

Use of this compound in Structural Biology

As established, this compound is primarily used for X-ray crystallography. The protocol for its incorporation is similar to that of fluorinated amino acids, with the goal of producing protein crystals for diffraction experiments.

Protocol for this compound Incorporation for Crystallography:

  • Host Strain and Medium: Similar to the protocol for fluorinated amino acids, use a phenylalanine auxotrophic E. coli strain and a minimal medium lacking phenylalanine.

  • Induction and Supplementation: Induce protein expression and supplement the culture with this compound.

  • Protein Expression and Purification: Express and purify the brominated protein.

  • Crystallization: Screen for crystallization conditions to obtain high-quality crystals of the protein containing this compound.

  • X-ray Diffraction: Collect X-ray diffraction data. The anomalous scattering from the bromine atom is then used to determine the phases and solve the crystal structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for using these amino acid analogs and the logical basis for their application as probes.

experimental_workflow cluster_fluoro Fluorinated Amino Acid Workflow (NMR) cluster_bromo This compound Workflow (X-ray Crystallography) F_incorporation Biosynthetic Incorporation of Fluorinated Phenylalanine F_purification Protein Purification F_incorporation->F_purification F_nmr 19F NMR Spectroscopy F_purification->F_nmr F_analysis Data Analysis (Chemical Shift Perturbation) F_nmr->F_analysis Br_incorporation Biosynthetic Incorporation of This compound Br_purification Protein Purification Br_incorporation->Br_purification Br_crystal Protein Crystallization Br_purification->Br_crystal Br_xray X-ray Diffraction & Phasing Br_crystal->Br_xray

Experimental Workflows

logical_relationship cluster_probe Probe Signal Generation cluster_detection Signal Detection protein_change Change in Protein's Local Environment (e.g., Ligand Binding) probe_response Probe's Spectroscopic Property Changes protein_change->probe_response fluorine_signal Change in 19F Chemical Shift (Sharp Signal) probe_response->fluorine_signal Fluorinated Probe bromine_effect Indirect 'Heavy Atom Effect' on Neighboring 1H/13C Nuclei probe_response->bromine_effect Brominated Probe (Hypothetical NMR Use)

Logic of Probe Signal

Conclusion

For researchers seeking a robust and sensitive NMR probe to investigate protein structure, dynamics, and interactions, fluorinated amino acids are the clear and superior choice. The exceptional NMR properties of the 19F nucleus provide a clean, sensitive, and direct window into the local environment within a protein.

In contrast, this compound is not a suitable candidate for high-resolution protein NMR studies due to the quadrupolar nature of the bromine nuclei, which results in prohibitively broad signals. Its strength lies in the field of X-ray crystallography, where the heavy bromine atom is an excellent tool for phasing. Therefore, the selection between these two unnatural amino acids should be guided by the intended application: fluorinated amino acids for detailed solution-state NMR analysis and this compound for facilitating structure determination by X-ray crystallography.

References

comparative study of the metabolic fate of different halogenated phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of halogenated phenylalanines is crucial for designing safer and more effective therapeutic agents. This guide provides a comparative overview of the metabolism of fluorinated, chlorinated, brominated, and iodinated phenylalanines, drawing upon available experimental data to illuminate their absorption, distribution, metabolic pathways, and excretion.

While a direct head-to-head comparative study detailing the complete metabolic profile of all four para-halogenated phenylalanines remains to be published, this guide synthesizes existing data to provide a comprehensive overview. The primary metabolic pathway for the parent amino acid, L-phenylalanine, involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). However, the introduction of a halogen atom to the phenyl ring significantly alters this metabolic route, rendering most halogenated derivatives poor substrates for PAH. Consequently, alternative metabolic pathways, including hydroxylation at other positions and dehalogenation, become more prominent.

Comparative Metabolic Overview

The metabolic stability and pathways of halogenated phenylalanines are influenced by the nature of the halogen substituent. Generally, the carbon-halogen bond strength decreases down the group (F > Cl > Br > I), which can influence the likelihood of dehalogenation. Conversely, the increasing size and lipophilicity from fluorine to iodine can affect enzyme-substrate interactions and tissue distribution.

Halogenated PhenylalaninePrimary Metabolic ConsiderationsKey Findings
4-Fluorophenylalanine Incorporation into proteins, potential for defluorination and hydroxylation.Can be utilized in protein synthesis. Studies on the related compound 4-fluoroaniline (B128567) in rats show evidence of defluorination and subsequent metabolism.[1]
4-Chlorophenylalanine Primarily known as an enzyme inhibitor (tryptophan and phenylalanine hydroxylase).Its metabolic breakdown is less studied than its pharmacological effects. It can induce hyperphenylalaninemia in animal models.[2]
4-Bromophenylalanine Potential for dehalogenation and hydroxylation.Used as a building block in drug discovery; its metabolic fate is not extensively documented in comparative studies.
4-Iodophenylalanine Used in medical imaging (radiolabeled), indicating some level of metabolic stability.Biodistribution studies in rats with radioiodinated 4-iodophenylalanine show uptake in various organs, with eventual clearance.[3] It is considered a poor substrate for phenylalanine hydroxylase.

Metabolic Pathways of Halogenated Phenylalanines

The metabolic journey of these compounds can be visualized as a series of potential transformations. The initial steps involve absorption and distribution, followed by enzymatic modifications primarily in the liver, and finally excretion.

Metabolic_Pathways cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Halogenated Phenylalanine (Oral/IV) Halogenated Phenylalanine (Oral/IV) Systemic Circulation Systemic Circulation Halogenated Phenylalanine (Oral/IV)->Systemic Circulation Absorption Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Parent Compound Halogenated Phenylalanine Systemic Circulation->Parent Compound Hydroxylated Metabolites Hydroxylated Metabolites Parent Compound->Hydroxylated Metabolites Hydroxylation (CYP450) Dehalogenated Phenylalanine Dehalogenated Phenylalanine Parent Compound->Dehalogenated Phenylalanine Dehalogenation Urine/Feces Urine/Feces Parent Compound->Urine/Feces Unchanged Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Conjugation (e.g., Glucuronidation) Dehalogenated Phenylalanine->Conjugated Metabolites Conjugated Metabolites->Urine/Feces

Figure 1: Generalized metabolic fate of halogenated phenylalanines.

Experimental Protocols

A typical workflow for investigating the metabolic fate of these compounds involves a combination of in vivo and in vitro studies.

In Vivo Pharmacokinetic and Metabolism Study
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The halogenated phenylalanine is administered, often via oral gavage or intravenous injection.

  • Sample Collection: Blood, urine, and feces are collected at various time points. At the end of the study, tissues (liver, kidney, brain, etc.) are harvested.

  • Sample Preparation: Plasma is separated from blood. Urine and tissue homogenates are prepared. Samples may undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify analytes.

  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying the parent compound and its metabolites.

  • Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated. Metabolites are identified by comparing their mass spectra and retention times to authentic standards or by high-resolution mass spectrometry for structural elucidation.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Test System: Pooled liver microsomes from human or relevant animal species are used.

  • Incubation: The test compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study (Liver Microsomes) A Dosing of Halogenated Phenylalanine to Animal Model B Collection of Blood, Urine, and Tissues A->B C Sample Preparation (Extraction, Concentration) B->C D LC-MS/MS Analysis C->D E Pharmacokinetic & Metabolite Profile Analysis D->E J Comparative Metabolic Fate Assessment F Incubation of Compound with Liver Microsomes & NADPH G Time-Point Sampling & Reaction Quenching F->G H LC-MS/MS Analysis of Parent Compound G->H I Calculation of Metabolic Stability (t½, CLint) H->I

Figure 2: Experimental workflow for comparative metabolic studies.

Conclusion

The metabolic fate of halogenated phenylalanines is a complex area of study with significant implications for drug development. While comprehensive comparative data is still emerging, the available evidence suggests that the type of halogen significantly influences the metabolic profile. Fluorine substitution can lead to incorporation into proteins, while heavier halogens may be more susceptible to dehalogenation. Further head-to-head studies are necessary to fully elucidate the comparative metabolism of these important compounds and to guide the rational design of new therapeutics with optimized pharmacokinetic and safety profiles.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-L-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3-Bromo-L-phenylalanine are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic amino acid, this compound requires specific handling procedures to mitigate risks associated with its chemical properties. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with safety regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Essential Handling Practices:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to minimize inhalation exposure.[1][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Gloves: Chemically resistant gloves, such as nitrile gloves.[5]

    • Eye Protection: Chemical safety goggles and/or a face shield.[1][5]

    • Lab Coat: A standard or flame-resistant lab coat.[5]

    • Respiratory Protection: If handling fine powders outside of a fume hood, use a certified respirator to avoid dust inhalation.[1][5]

  • Avoid Contamination: Avoid all personal contact with the chemical, including inhalation and contact with skin and eyes.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Dust Prevention: Avoid the formation of dust and aerosols during handling.[3][4]

Hazard and Precautionary Data

The following table summarizes the key hazard classifications and precautionary statements associated with this compound based on the Globally Harmonized System (GHS).

Category Code Description Citations
Hazard Statements H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302+P352IF ON SKIN: Wash with plenty of water.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P405Store locked up.[1][3]
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3]

Operational Plan: Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of classification, segregation, containment, and transfer to a licensed waste management facility. Discharging this chemical into sewer systems or drains is strictly prohibited.[3]

Step 1: Waste Classification Identify this compound waste as a halogenated organic solid .[5][6] This classification is crucial for proper segregation.

Step 2: Segregation of Waste To ensure safety and compliance, it is mandatory to segregate halogenated waste from other chemical waste streams.[5][6]

  • DO NOT mix this compound with non-halogenated organic waste.[5][6]

  • DO NOT mix with incompatible waste streams such as acids, bases, or oxidizers.[5]

  • Keep halogenated waste separate from heavy metals and other acutely toxic "P-listed" wastes.[7]

Step 3: Container Selection and Management

  • Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[3][5] The container should be made of plastic or glass and have a tight-fitting, screw-on cap.[5]

  • The container must be kept securely closed at all times, except when actively adding waste.[5][7]

Step 4: Labeling Properly label the waste container as soon as the first particle of waste is added.[7][8] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An accurate list of all chemical constituents and their approximate percentages.[7]

  • The relevant hazard identification (e.g., "Irritant," "Toxic").[7]

Step 5: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]

  • The storage area must be a dry, cool, and well-ventilated place.[3][4]

  • Ensure the container is stored away from incompatible materials.[9] Secondary containment should be used to prevent the spread of material in case of a leak.[7][8]

Step 6: Final Disposal

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction facility.[3][5][8]

  • The primary disposal method for halogenated organic compounds is controlled incineration with flue gas scrubbing to neutralize hazardous byproducts.[3][6]

  • Contaminated packaging should be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste. The packaging can then be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[3]

Experimental Protocol: Accidental Spill Cleanup

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

Minor Spill (Dry Powder)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE, including a dust respirator, gloves, and eye protection.[1]

  • Containment: Prevent the powder from spreading or becoming airborne.

  • Cleanup: Use dry cleanup procedures.[1] Gently sweep or shovel the material.[4] A vacuum designed for hazardous dusts (explosion-proof and grounded) may also be used.[1] Avoid any actions that generate dust.[1]

  • Collect Waste: Place all spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and properly labeled hazardous waste container.[1][5]

  • Decontaminate Area: Wash the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]

Major Spill

  • Evacuate: Evacuate all personnel from the immediate area.[9]

  • Alert Emergency Services: Alert your institution's emergency services and EHS department, informing them of the location and nature of the hazard.[1]

  • Prevent Further Spread: If it is safe to do so, take steps to prevent the spillage from entering drains or waterways.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Unwanted Material: This compound (Solid or Contaminated Items) B Step 1: Classify Waste A->B C Halogenated Organic Solid Waste B->C Is it a brominated organic compound? Yes. D Step 2: Segregate Waste - Keep separate from non-halogenated,  acids, bases, and other wastes. C->D E Step 3: Select & Manage Container - Use compatible, sealed container. - Keep closed when not in use. D->E F Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Constituents E->F G Step 5: Store in SAA - Cool, dry, ventilated area. - Use secondary containment. F->G H Step 6: Final Disposal - Contact EHS for pickup. - Transfer to licensed facility. G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-L-phenylalanine. It outlines procedural, step-by-step guidance for safe operational workflows and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (2S)-2-amino-3-(3-bromophenyl)propanoic acid, l-3-Br-phe[1]

  • CAS Number: 82311-69-1[1]

  • Molecular Formula: C9H10BrNO2[1]

  • Molecular Weight: 244.09 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.[2]

GHS Pictograms:

alt text

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1][3][4] Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

PPE Category Specification Purpose
Eye and Face Protection Chemical splash goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes and face from splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected prior to use.[1][6]Prevents skin contact and absorption of the chemical.[7]
Body Protection A lab coat or chemical-resistant coveralls.[8] Wear fire/flame resistant and impervious clothing.[1]Provides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated.[8][9] If exposure limits are exceeded, use a full-face respirator.[1][9]Protects the respiratory system from inhalation of harmful dust or vapors.[8]
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[8]Protects feet from spills.[8]

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling and Cleanup prep1 Review SDS prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather all Necessary Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 handle2 Transfer to a Suitable Container handle1->handle2 handle3 Dissolve in an Appropriate Solvent handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff and Dispose of PPE Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Workflow for the safe handling of this compound.
Experimental Protocol for Handling:

Preparation:

  • Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound.[2]

  • Fume Hood Verification: Ensure that a chemical fume hood is operational and available for use.[10]

  • Material Assembly: Gather all necessary materials, including glassware, solvents, and waste containers.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[4]

Handling (to be performed in a chemical fume hood):

  • Weighing: Carefully weigh the desired amount of solid this compound. Avoid generating dust.[4][9]

  • Transfer: Gently transfer the weighed solid into a suitable container.

  • Dissolution: If required, add the appropriate solvent to dissolve the compound.

Post-Handling and Cleanup:

  • Decontamination: Decontaminate all work surfaces with a suitable cleaning agent.

  • Waste Segregation: Segregate all waste generated during the process into appropriately labeled containers (see Disposal Plan below).[11][12]

  • PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Exposure Type First Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][9]
Spill For small spills, use absorbent pads to clean up. For large spills, evacuate the area and call for emergency services.[12] In either case, wear appropriate PPE during cleanup and collect waste in a sealed container for disposal.[4][9]

Disposal Plan

As a halogenated organic compound, waste containing this compound must be handled as hazardous waste and segregated accordingly.[10][11]

Waste Type Disposal Procedure
Solid Waste Collect solid this compound waste and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for halogenated organic waste.[11][12]
Liquid Waste Collect solutions containing this compound in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[10][11][13]
Contaminated Glassware Rinse with a suitable solvent in a fume hood. Collect the rinsate as halogenated hazardous waste. The cleaned glassware can then be washed normally.[8]

Note: Always follow your institution's specific hazardous waste disposal protocols.[8]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-l-phenylalanine
Reactant of Route 2
3-Bromo-l-phenylalanine

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